molecular formula C9H17O6P B610234 Propargyl-PEG3-phosphonic acid

Propargyl-PEG3-phosphonic acid

Cat. No.: B610234
M. Wt: 252.20 g/mol
InChI Key: OUKZOEDGARPKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG3-phosphonic acid is a crosslinker containing a propargyl group and a phosphonic acid. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKZOEDGARPKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG3-phosphonic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a phosphonic acid moiety, allows for a diverse range of applications. The propargyl group serves as a reactive handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to azide-modified biomolecules or surfaces. The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, which is often beneficial in biological systems. The phosphonic acid group provides a stable anchor for immobilization onto various metal oxide surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with experimental considerations and data presentation.

Chemical Properties and Data

This compound is a versatile chemical tool with the following key characteristics:

PropertyValueReference
IUPAC Name 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid[1]
Synonyms This compound[1]
CAS Number 1714139-62-4[2]
Molecular Formula C₉H₁₇O₆P[2]
Molecular Weight 252.20 g/mol [1][2]
Appearance Colorless to light yellow liquid or solid[3]
Solubility Soluble in DMSO, DCM, water[2]
Storage -20°C[2]

Computed Physicochemical Properties

PropertyValueReference
XLogP3 -1.9[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 6[1]
Rotatable Bond Count 10[1]
Exact Mass 252.07627526 g/mol [1]
Monoisotopic Mass 252.07627526 g/mol [1]
Topological Polar Surface Area 85.2 Ų[1]
Heavy Atom Count 16[1]

Synthesis

Proposed Synthetic Pathway:

G A Propargyl Alcohol C Propargyl-PEG3-OH A->C Williamson Ether Synthesis B Triethylene Glycol B->C E Propargyl-PEG3-OTs C->E Tosyl Protection D Tosyl Chloride D->E G Propargyl-PEG3-diethyl phosphonate (B1237965) E->G Michaelis-Arbuzov Reaction F Triethyl Phosphite (B83602) F->G I This compound G->I Dealkylation H Acid Hydrolysis (e.g., HCl) H->I

Proposed synthetic pathway for this compound.

Detailed Methodologies for Key Synthetic Steps (General Protocols):

Step 1: Synthesis of Propargyl-PEG3-OH This precursor can be synthesized via a Williamson ether synthesis by reacting propargyl bromide with triethylene glycol in the presence of a base such as potassium hydroxide (B78521).[4]

  • Materials: Triethylene glycol, propargyl bromide, potassium hydroxide (KOH), and a suitable solvent like dimethylformamide (DMF).

  • Procedure:

    • Dissolve triethylene glycol and KOH in DMF.

    • Stir the mixture at room temperature.

    • Slowly add propargyl bromide to the solution.

    • Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the crude product by column chromatography to obtain Propargyl-PEG3-OH.[4]

Step 2: Tosylation of Propargyl-PEG3-OH to form Propargyl-PEG3-OTs The hydroxyl group of Propargyl-PEG3-OH is converted to a better leaving group, a tosylate, by reacting with tosyl chloride in the presence of a base.[5]

  • Materials: Propargyl-PEG3-OH, tosyl chloride, a base (e.g., pyridine (B92270) or triethylamine), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve Propargyl-PEG3-OH in the solvent and cool to 0°C.

    • Add the base, followed by the dropwise addition of a solution of tosyl chloride in the same solvent.

    • Stir the reaction at 0°C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Once complete, wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate under reduced pressure to yield Propargyl-PEG3-OTs.[5]

Step 3: Michaelis-Arbuzov Reaction to form Propargyl-PEG3-diethyl phosphonate The tosylate is then reacted with triethyl phosphite in a Michaelis-Arbuzov reaction to form the diethyl phosphonate ester.

  • Materials: Propargyl-PEG3-OTs and triethyl phosphite.

  • Procedure:

    • Heat a mixture of Propargyl-PEG3-OTs and an excess of triethyl phosphite.

    • The reaction is typically run neat at an elevated temperature (e.g., 120-150°C) for several hours.

    • Monitor the reaction by ³¹P NMR spectroscopy.

    • After completion, remove the excess triethyl phosphite by vacuum distillation to obtain the crude Propargyl-PEG3-diethyl phosphonate.

Step 4: Hydrolysis to this compound The final step is the hydrolysis of the diethyl phosphonate ester to the phosphonic acid. This can be achieved using acidic conditions.[3][6][7]

  • Materials: Propargyl-PEG3-diethyl phosphonate and concentrated hydrochloric acid (HCl).

  • Procedure:

    • Reflux the diethyl phosphonate ester in concentrated HCl for several hours.[7]

    • Monitor the reaction by TLC or ³¹P NMR.

    • Upon completion, remove the water and excess HCl under reduced pressure to yield the final product, this compound.

    • Alternatively, microwave-assisted hydrolysis with a stoichiometric amount of HCl in water can be a more efficient method.[6][8]

Experimental Protocols and Applications

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound readily participates in CuAAC reactions with azide-functionalized molecules to form a stable triazole linkage. This "click chemistry" reaction is widely used for bioconjugation.

General Protocol for CuAAC:

G A This compound E Conjugated Product A->E Click Reaction B Azide-containing Molecule (e.g., protein, peptide, drug) B->E C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->E D Solvent (e.g., water, t-BuOH/water, DMSO) D->E

Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Materials:

    • This compound

    • Azide-functionalized molecule (e.g., peptide, protein, or small molecule)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biomolecules)

    • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

    • Solvent (e.g., DMSO, DMF for stock solutions)

  • Procedure:

    • Prepare stock solutions of all reagents in appropriate solvents.

    • In a reaction vessel, combine the azide-functionalized molecule and this compound in the desired buffer.

    • If using, add the copper-chelating ligand to the reaction mixture.

    • In a separate tube, pre-mix the CuSO₄ and sodium ascorbate solutions.

    • Initiate the reaction by adding the CuSO₄/sodium ascorbate mixture to the reaction vessel.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization.

    • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

    • Purification: The purification method will depend on the nature of the conjugated product.

      • For small molecules, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

      • For proteins and peptides, size-exclusion chromatography (SEC) or affinity chromatography can be used to remove excess reagents.[9]

Surface Modification of Metal Oxides

The phosphonic acid moiety of this compound serves as a robust anchor for the functionalization of various metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[5][10] This allows for the introduction of alkyne functionalities onto these materials, which can then be used for subsequent "click" reactions.

General Protocol for Surface Modification of Nanoparticles:

G A Metal Oxide Nanoparticles D Incubation A->D B This compound B->D C Solvent (e.g., water, ethanol) C->D E Washing & Centrifugation D->E F Functionalized Nanoparticles E->F

Workflow for surface modification of metal oxide nanoparticles.
  • Materials:

    • Metal oxide nanoparticles (e.g., iron oxide nanoparticles)

    • This compound

    • Solvent (e.g., deionized water, ethanol, or a mixture)

  • Procedure:

    • Disperse the metal oxide nanoparticles in the chosen solvent by sonication.

    • Prepare a solution of this compound in the same solvent.

    • Add the linker solution to the nanoparticle dispersion.

    • Incubate the mixture for several hours to overnight at room temperature with gentle shaking.

    • Separate the functionalized nanoparticles from the excess linker by centrifugation.

    • Wash the nanoparticles several times with the solvent to remove any unbound linker.

    • Resuspend the functionalized nanoparticles in the desired buffer or solvent for further use.

    • Characterization: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic peaks of the linker, and thermogravimetric analysis (TGA) to quantify the amount of grafted linker.[5]

Application in Proteolysis-Targeting Chimeras (PROTACs)

This compound can be utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The PEG linker can improve the solubility and pharmacokinetic properties of the PROTAC, while the alkyne and phosphonic acid groups provide versatile handles for conjugation to the target-binding and E3 ligase-binding moieties.

Conceptual Signaling Pathway for a Generic PROTAC:

G cluster_0 PROTAC-Mediated Protein Degradation A Target Protein D Ternary Complex (Target-PROTAC-E3) A->D B PROTAC B->D C E3 Ubiquitin Ligase C->D F Ubiquitinated Target Protein D->F Ubiquitination E Ubiquitin E->F G Proteasome F->G H Degraded Protein Fragments G->H Proteasomal Degradation

General mechanism of PROTAC-mediated protein degradation.

The synthesis of a PROTAC using this linker would involve a modular approach, where one end of the linker is attached to the target protein-binding ligand and the other end to the E3 ligase ligand, often utilizing click chemistry for one of the conjugation steps.[13]

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and materials science. Its trifunctional nature allows for a wide range of applications, from the precise bioconjugation of delicate biomolecules to the robust functionalization of material surfaces. The combination of a "clickable" alkyne, a solubilizing PEG spacer, and a strong surface-anchoring phosphonic acid group makes it an attractive linker for the development of advanced drug delivery systems, diagnostic probes, and functionalized nanomaterials. While detailed experimental data and specific synthesis protocols in the public domain are somewhat limited, the general methodologies outlined in this guide provide a solid foundation for its successful implementation in various research applications.

References

An In-depth Technical Guide to Propargyl-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG3-phosphonic acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and materials science.

Core Chemical Identity and Properties

This compound is a versatile chemical tool featuring a terminal alkyne (propargyl group), a stable phosphonic acid moiety, and a hydrophilic tri(ethylene glycol) (PEG3) spacer. This unique combination of functional groups allows for the covalent linkage of diverse molecules and surfaces. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1][2][3][4] The phosphonic acid group provides a strong anchor to various metal oxide surfaces, making it an excellent candidate for surface modification and the development of biomaterials.[5] The intervening PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated entities.[1][3][4]

Key Chemical Data:
PropertyValueReference
CAS Number 1714139-62-4[6]
Molecular Formula C9H17O6P[6][7]
Molecular Weight 252.20 g/mol [6][7]
IUPAC Name 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid[7]
Canonical SMILES C#CCOCCOCCOCCP(=O)(O)O[6]
Boiling Point (Predicted) 417.2 ± 55.0 °C[1]
Density (Predicted) 1.266 ± 0.06 g/cm³[1]
pKa (Predicted) 2.14 ± 0.10[1]
Solubility Soluble in DMSO, DCM[1]

Chemical Structure

The structure of this compound is characterized by its three distinct functional components.

Caption: Chemical structure of this compound.

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines due to its heterobifunctional nature.

Application AreaDescriptionKey Features Utilized
Bioconjugation Used as a linker to conjugate biomolecules such as peptides, proteins, and oligonucleotides.[6]The propargyl group allows for specific attachment to azide-modified biomolecules via click chemistry. The PEG spacer enhances the solubility and bioavailability of the conjugate.
PROTACs Serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.
Materials Science Employed for the surface modification of metal oxides.The phosphonic acid group forms strong, stable bonds with surfaces like titanium oxide and indium tin oxide, enabling the immobilization of biomolecules or other functional moieties.
Drug Delivery Incorporated into drug delivery systems to enhance targeting and solubility.The linker can be used to attach targeting ligands to nanoparticles or drug carriers, while the PEG component improves the pharmacokinetic properties of the system.

Experimental Protocols

A detailed, two-stage experimental protocol for the synthesis of this compound is provided below. This involves the initial synthesis of the diethyl ester precursor, followed by its hydrolysis to the final phosphonic acid.

Synthesis of Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate

This procedure outlines a plausible synthetic route starting from tri(ethylene glycol).

Workflow:

G A Tri(ethylene glycol) B Monopropargylation A->B 1. NaH 2. Propargyl bromide C Tosylation B->C TsCl, Pyridine D Nucleophilic Substitution with Diethyl Phosphite (B83602) C->D Diethyl phosphite, NaH E This compound diethyl ester D->E

Caption: Synthetic workflow for the diethyl ester precursor.

Materials:

  • Tri(ethylene glycol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Tosyl chloride (TsCl)

  • Pyridine, anhydrous

  • Diethyl phosphite

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Monopropargylation of Tri(ethylene glycol):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tri(ethylene glycol) (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (0.95 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(prop-2-yn-1-yloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane.

  • Tosylation of the Monopropargylated PEG:

    • Dissolve the product from the previous step (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add tosyl chloride (1.2 equivalents) portion-wise.

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the tosylated intermediate, which can often be used in the next step without further purification.

  • Synthesis of the Diethyl Phosphonate (B1237965) Ester:

    • In a separate flame-dried flask, dissolve diethyl phosphite (1.5 equivalents) in anhydrous THF.

    • Cool to 0 °C and add sodium hydride (1.5 equivalents) portion-wise.

    • Stir at 0 °C for 30 minutes.

    • Add a solution of the tosylated intermediate (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with saturated aqueous ammonium (B1175870) chloride.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate.

Hydrolysis to this compound

This step converts the diethyl ester to the final phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.

Workflow:

G A This compound diethyl ester B Acid Hydrolysis A->B Concentrated HCl, Reflux C This compound B->C

Caption: Hydrolysis of the diethyl ester to the final product.

Materials:

  • Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate

  • Concentrated hydrochloric acid (HCl, ~37%)

  • Water, deionized

Procedure:

  • Place the diethyl phosphonate ester (1 equivalent) in a round-bottom flask.

  • Add concentrated hydrochloric acid (e.g., 10-20 mL per gram of ester).

  • Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the water and excess HCl under reduced pressure (a rotary evaporator can be used, but care should be taken to avoid corrosion of the equipment by HCl fumes; a base trap is recommended).

  • The resulting crude this compound can be further purified if necessary, for example, by recrystallization or preparative HPLC.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is in linking molecules. A key reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Propargyl_PEG_Phosphonic_Acid Propargyl-PEG3- phosphonic acid Triazole_Product Triazole-linked conjugate Propargyl_PEG_Phosphonic_Acid->Triazole_Product Azide_Molecule Azide-containing molecule (R-N3) Azide_Molecule->Triazole_Product Catalyst Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Triazole_Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

This "click chemistry" reaction is highly efficient, specific, and biocompatible, making it a cornerstone of modern bioconjugation techniques. The resulting triazole linkage is exceptionally stable, ensuring the integrity of the final conjugate under a wide range of conditions.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for Propargyl-PEG3-phosphonic acid, a heterobifunctional linker critical in the development of targeted therapeutics and bioconjugation applications. The synthesis is presented in a two-step process, commencing with the formation of a key diethyl phosphonate (B1237965) intermediate, followed by its hydrolysis to yield the final phosphonic acid product. This document furnishes detailed experimental protocols, a comprehensive table of quantitative data for the key compounds, and a visual representation of the synthesis pathway.

I. Overview of the Synthetic Pathway

The synthesis of this compound (3) is strategically designed to proceed through the key intermediate, Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2). This intermediate is synthesized from commercially available 2-[2-(2-hydroxyethoxy)ethoxy]ethanol, which is first converted to a more reactive species (e.g., a halide or tosylate) for subsequent propargylation and phosphonylation. The final step involves the acidic hydrolysis of the diethyl phosphonate ester to afford the desired this compound.

II. Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol112-27-6C6H14O4150.17
Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate1052678-30-4C13H25O6P308.31
This compound1714139-62-4C9H17O6P252.20

III. Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2)

This step involves a two-part process: the propargylation of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol followed by an Arbuzov reaction to introduce the diethyl phosphonate group.

Part A: Propargylation of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol

  • Materials: 2-[2-(2-hydroxyethoxy)ethoxy]ethanol, sodium hydride (60% dispersion in mineral oil), propargyl bromide (80% in toluene), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add propargyl bromide (1.2 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propargylated PEG3-alcohol.

Part B: Conversion to Halide and Arbuzov Reaction

  • Materials: Crude propargylated PEG3-alcohol, thionyl chloride or p-toluenesulfonyl chloride, triethyl phosphite (B83602).

  • Procedure for Halide Formation (using thionyl chloride):

    • Dissolve the crude propargylated PEG3-alcohol in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add thionyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude propargyl-PEG3-chloride.

  • Arbuzov Reaction:

    • Heat the crude propargyl-PEG3-chloride with an excess of triethyl phosphite (2-3 equivalents) at 120-140 °C for 4-6 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

    • After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

    • Purify the residue by column chromatography on silica (B1680970) gel to obtain Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2).

Step 2: Synthesis of this compound (3)

This step involves the hydrolysis of the diethyl phosphonate ester.

  • Materials: Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2), concentrated hydrochloric acid (37%).

  • Procedure:

    • To the Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2), add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

    • Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the water and excess HCl under reduced pressure. To facilitate the removal of water, a co-solvent such as toluene (B28343) can be added and removed by azeotropic distillation.

    • The resulting residue is the crude this compound (3), which can be further purified by recrystallization or chromatography if necessary.

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway A 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol (Starting Material) B Propargyl-PEG3-OH (Intermediate) A->B 1. NaH, THF 2. Propargyl bromide C Propargyl-PEG3-Cl (Intermediate) B->C SOCl₂ D Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (Intermediate 2) C->D P(OEt)₃, Heat (Arbuzov Reaction) E This compound (Final Product) D->E Conc. HCl, Reflux (Hydrolysis)

An In-depth Technical Guide to Propargyl-PEG3-phosphonic Acid: A Versatile Linker for Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the construction of complex bioconjugates and novel therapeutic modalities. Propargyl-PEG3-phosphonic acid has emerged as a valuable heterobifunctional linker, offering a unique combination of functionalities that enable precise chemical modifications of biomolecules. This guide provides a comprehensive overview of its core applications, focusing on its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its integral function in the architecture of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a chemical entity characterized by three key components: a terminal propargyl group, a tri-ethylene glycol (PEG3) spacer, and a phosphonic acid moiety.[1][2] This trifecta of functional groups imparts specific and advantageous properties for bioconjugation.

  • Propargyl Group: This terminal alkyne is the reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of the linker to molecules bearing an azide (B81097) group.[3][4]

  • PEG3 Spacer: The polyethylene (B3416737) glycol chain enhances the aqueous solubility and provides a flexible spacer arm between conjugated molecules.[4][5] This can be critical for maintaining the biological activity of the conjugated partners by minimizing steric hindrance.

  • Phosphonic Acid Group: This functional group can be utilized for further conjugation or for imparting specific physicochemical properties to the final conjugate.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C9H17O6P[6]
Molecular Weight 252.20 g/mol [6]
CAS Number 1714139-62-4[2][3]
Solubility Soluble in DMSO and DCM[3]

Mechanism of Action in Bioconjugation: The Click Chemistry Approach

The primary "mechanism of action" of this compound in a broader chemical sense is its participation in the CuAAC reaction. This reaction forms a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.[5]

G cluster_reactants Reactants cluster_reaction Reaction Conditions Propargyl This compound Product Stable Triazole-linked Conjugate Propargyl->Product Click Chemistry (CuAAC) Azide Azide-containing Biomolecule Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product

Figure 1: Conceptual workflow of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound.

Application in PROTACs: Hijacking the Ubiquitin-Proteasome System

A significant application of this compound is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7] In this context, this compound serves as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.

The mechanism of action of a PROTAC is a multi-step intracellular process:

  • Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

  • Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC molecule is then released and can induce the degradation of another target protein molecule.

G cluster_system PROTAC-mediated Protein Degradation PROTAC PROTAC Molecule (Target Binder - Linker - E3 Binder) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 2: Signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized experimental protocols that are central to the application of this compound.

Protocol 1: General Procedure for CuAAC "Click" Reaction

This protocol describes a general method for conjugating this compound to an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/t-butanol).

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst.

    • Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and a slight molar excess of this compound.

    • Add the copper catalyst and ligand.

    • Stir the reaction at room temperature.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

    • Upon completion, purify the conjugate using chromatography (e.g., HPLC, column chromatography).

Protocol 2: Western Blot for Assessing PROTAC-mediated Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC synthesized using this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

G cluster_workflow Experimental Workflow for PROTAC Evaluation A Cell Seeding B PROTAC Treatment (Dose-response & Time-course) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Antibody Incubation (Target & Loading Control) D->E F Imaging & Densitometry E->F G Data Analysis (Degradation Quantification) F->G

References

Propargyl-PEG3-Phosphonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propargyl-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, provides a versatile platform for a range of bioconjugation and surface modification applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of its role in key scientific workflows.

Core Physical and Chemical Properties

This compound is a clear, colorless to light yellow oil at room temperature. Its key physical and chemical properties are summarized in the table below. It is important to note that while some of this data is derived from experimental observations, much of it is based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₉H₁₇O₆P[1]
Molecular Weight 252.20 g/mol [2]
Appearance Colorless to light yellow oilInferred
Predicted Density 1.266 ± 0.06 g/cm³[3]
Predicted Boiling Point 417.2 ± 55.0 °C[3]
Predicted pKa 2.14 ± 0.10[3]
Solubility Soluble in DMSO, DCM[3]
Storage Conditions Store at -20°C in a tightly sealed container[1]
Purity Typically ≥95%[1]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct functional groups, which can be addressed with high specificity.

  • Propargyl Group: The terminal alkyne is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4][5] This reaction is highly efficient, specific, and biocompatible, making it ideal for conjugating the linker to molecules containing an azide (B81097) group, such as proteins, peptides, nucleic acids, or small molecule drugs.

  • Phosphonic Acid Group: The phosphonic acid moiety serves as a robust anchor for binding to a variety of metal oxide surfaces, including titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[6][7] This interaction leads to the formation of stable, self-assembled monolayers (SAMs), enabling the functionalization of surfaces for applications in biosensors, medical implants, and chromatography. The phosphonic acid can also chelate metal ions.

  • PEG3 Spacer: The hydrophilic polyethylene (B3416737) glycol spacer enhances the aqueous solubility of the molecule and its conjugates, which is often beneficial in biological applications.[3][4][5] The length of the PEG chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Key Applications in Research and Drug Development

Bioconjugation via Click Chemistry

This compound is widely used to link different molecular entities. The high efficiency and specificity of the CuAAC reaction allow for the straightforward creation of complex biomolecular conjugates.

G cluster_reactants Reactants cluster_reaction CuAAC Reaction Conditions Propargyl_PEG_PA Propargyl-PEG3- phosphonic acid Conjugate Bioconjugate with a Stable Triazole Linkage Propargyl_PEG_PA->Conjugate Azide_Molecule Azide-containing Biomolecule (e.g., Protein) Azide_Molecule->Conjugate Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Conjugate Solvent Aqueous Buffer Solvent->Conjugate

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[2][8][9][10][][12] this compound can serve as a versatile linker to connect a target protein-binding ligand (warhead) to an E3 ligase-binding ligand.

G cluster_components PROTAC Components cluster_ternary Ternary Complex Formation Warhead Target Protein Ligand (Warhead) with Azide PROTAC Assembled PROTAC Warhead->PROTAC CuAAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Amide Coupling (example) Linker Propargyl-PEG3- phosphonic acid Linker->PROTAC Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Degradation Target Protein Degradation Target_Protein->Degradation E3_Ligase->Degradation

Surface Modification of Metal Oxides

The phosphonic acid group of this compound allows for the formation of self-assembled monolayers on various metal oxide surfaces. This process can be used to alter the surface properties, for example, to improve biocompatibility or to introduce specific functionalities for subsequent chemical reactions.

G cluster_materials Materials Linker Propargyl-PEG3- phosphonic acid SAM Self-Assembled Monolayer (SAM) Formation Linker->SAM Substrate Metal Oxide Surface (e.g., TiO2) Substrate->SAM Functionalized_Surface Propargyl-Functionalized Surface SAM->Functionalized_Surface

Experimental Protocols

The following are representative, detailed protocols for the key applications of this compound. These should be adapted and optimized for specific experimental contexts.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing biomolecule.

Materials:

  • This compound

  • Azide-functionalized biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed water or an appropriate organic solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of the azide-functionalized biomolecule in an appropriate buffer.

    • Prepare a 50 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be made fresh.

    • (Optional) Prepare a 50 mM stock solution of THPTA in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized biomolecule to the desired final concentration in PBS.

    • Add this compound to the reaction mixture at a 1.5 to 5-fold molar excess over the azide-functionalized biomolecule.

    • (Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Reaction and Purification:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

    • Once the reaction is complete, the conjugated product can be purified by standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.

Protocol 2: Representative Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where the phosphonic acid group of the linker is coupled to an amine-functionalized E3 ligase ligand, and the propargyl group is subsequently reacted with an azide-functionalized target protein ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • Azide-functionalized target protein ligand

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • Reagents for CuAAC (as described in Protocol 1)

  • Solvents for purification (e.g., dichloromethane, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand

  • Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the propargyl-linker-E3 ligase ligand intermediate.

Step 2: CuAAC Reaction with the Target Protein Ligand

  • Dissolve the propargyl-linker-E3 ligase ligand intermediate (1 equivalent) and the azide-functionalized target protein ligand (1.2 equivalents) in a mixture of t-butanol and water (1:1).

  • Add a freshly prepared aqueous solution of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-8 hours, monitoring by LC-MS.

  • Upon completion, dilute with water and extract with an appropriate organic solvent.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 3: Formation of a Self-Assembled Monolayer (SAM) on a Titanium Dioxide Surface

This protocol describes the formation of a SAM of this compound on a TiO₂ surface.

Materials:

  • This compound

  • Titanium dioxide substrate (e.g., a TiO₂-coated slide)

  • Anhydrous ethanol (B145695)

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Clean the TiO₂ substrate by sonicating in deionized water, followed by ethanol, for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • (Optional) For a more thorough cleaning, treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and dried TiO₂ substrate in the phosphonic acid solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a stream of nitrogen.

  • Characterization:

    • The formation of the SAM can be confirmed by surface analysis techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). The presence of the terminal alkyne group can be verified by reacting the surface with an azide-functionalized fluorescent dye and imaging with a fluorescence microscope.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[13] In case of contact with eyes or skin, rinse immediately with plenty of water.[13] Avoid inhalation of any vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[13][14]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in academia and industry. Its unique trifunctional nature enables a broad range of applications, from the precise construction of complex bioconjugates and targeted therapeutics like PROTACs to the tailored functionalization of material surfaces. The experimental protocols provided herein serve as a starting point for the successful implementation of this valuable linker in various research and development endeavors. As the fields of chemical biology and targeted drug delivery continue to evolve, the utility of well-designed linkers like this compound is poised to become even more critical.

References

An In-depth Technical Guide to Propargyl-PEG3-phosphonic acid (CAS Number: 1714139-62-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG3-phosphonic acid (CAS: 1714139-62-4) is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal alkyne group, a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, enables its versatile application in creating complex biomolecular architectures. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and for the functionalization of nanoparticles.

Chemical Properties and Data

This compound is a well-defined molecule with distinct functional ends that can be used for sequential conjugations. The terminal alkyne is amenable to highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the phosphonic acid group provides a stable anchor to metal oxide surfaces or can be used in other coupling reactions.

PropertyValueSource
CAS Number 1714139-62-4[1]
Molecular Formula C₉H₁₇O₆P[1]
Molecular Weight 252.2 g/mol [1]
IUPAC Name [2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]phosphonic acid[2]
SMILES C#CCOCCOCCOCCP(=O)(O)O[3]
Purity Typically ≥95%[4]

Core Applications

The bifunctional nature of this compound makes it a valuable tool in several advanced research and development areas.

PROTAC Linker

This compound is extensively used as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Nanoparticle Functionalization

The phosphonic acid group has a high affinity for metal oxide surfaces, making this compound an excellent choice for the functionalization of nanoparticles, such as iron oxide or titanium dioxide nanoparticles.[5] This allows for the attachment of biomolecules or other functionalities to the nanoparticle surface via the terminal alkyne group, enabling applications in targeted drug delivery, medical imaging, and diagnostics.[5]

Experimental Protocols

General Protocol for PROTAC Synthesis using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule (e.g., a ligand for a target protein or an E3 ligase) to this compound.

Materials:

  • Azide-modified molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I)-stabilizing ligand

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or a mixture with water)

  • Reaction vessel

  • Stirring apparatus

  • Analytical instrumentation (LC-MS, NMR)

Procedure:

  • In a reaction vessel, dissolve the azide-modified molecule (1.0 equivalent) and this compound (1.1-1.2 equivalents) in the chosen anhydrous, degassed solvent.

  • In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄ (0.1 equivalents) and TBTA (0.1 equivalents) in the reaction solvent.

  • Add the copper catalyst solution to the reaction mixture containing the azide (B81097) and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1.0 equivalents) in the reaction solvent.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using a suitable analytical technique, such as LC-MS, until the starting materials are consumed.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent.

  • Purify the resulting PROTAC conjugate using column chromatography (e.g., silica (B1680970) gel or preparative HPLC).

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

General Protocol for the Functionalization of Iron Oxide Nanoparticles

This protocol outlines the surface modification of iron oxide nanoparticles with this compound.

Materials:

  • Iron oxide nanoparticles (in a suitable solvent like chloroform (B151607) or toluene)

  • This compound

  • Solvent for ligand exchange (e.g., a mixture of chloroform and methanol)

  • Sonication bath

  • Centrifuge

  • Washing solvents (e.g., ethanol, water)

Procedure:

  • Disperse the iron oxide nanoparticles in the chosen solvent in a reaction vessel.

  • Dissolve an excess of this compound in the solvent for ligand exchange.

  • Add the solution of this compound to the nanoparticle dispersion.

  • Sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the ligand exchange process, where the phosphonic acid group displaces the original capping ligands on the nanoparticle surface.

  • After sonication, allow the mixture to stir at room temperature overnight.

  • Isolate the functionalized nanoparticles by centrifugation.

  • Remove the supernatant containing the excess linker and displaced ligands.

  • Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol, followed by water) to remove any unbound linker. This is typically done by resuspending the nanoparticles in the wash solvent and then re-pelleting them by centrifugation.

  • After the final wash, the alkyne-functionalized nanoparticles can be redispersed in an appropriate buffer or solvent for further conjugation reactions via the terminal alkyne group.

Characterization

The successful synthesis and purification of conjugates involving this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of characteristic peaks for the propargyl group (a triplet for the acetylenic proton), the PEG linker (a multiplet in the 3.5-3.7 ppm region), and the methylene (B1212753) group adjacent to the phosphonic acid. Upon successful conjugation, new peaks corresponding to the attached molecule will be observed.
³¹P NMR A characteristic signal for the phosphonic acid group.
Mass Spectrometry (e.g., ESI-MS) The detection of the molecular ion corresponding to the expected mass of the this compound or its conjugate.
HPLC A single major peak in the chromatogram indicating the purity of the compound.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target Protein Target Protein PROTAC PROTAC (with this compound linker) Target Protein->PROTAC binds Ub Ub E3 Ligase E3 Ligase E3 Ligase->PROTAC binds E3 Ligase->Ub recruits E2~Ub Ubiquitinated_Target Ubiquitinated Target Protein Ub->Ubiquitinated_Target transfers Ubiquitin Proteasome Proteasome Ubiquitinated_Target->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: The mechanism of action for a PROTAC utilizing a linker like this compound.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow Start Start Dissolve Dissolve Azide-Molecule and This compound in anhydrous solvent Start->Dissolve Add_Catalyst Add Cu(I) catalyst (CuSO4 + Ligand) Dissolve->Add_Catalyst Initiate Initiate reaction with Sodium Ascorbate Add_Catalyst->Initiate React Stir at room temperature under inert atmosphere Initiate->React Monitor Monitor reaction (e.g., LC-MS) React->Monitor Monitor->React Incomplete Purify Purify by column chromatography Monitor->Purify Complete Characterize Characterize final PROTAC (NMR, MS) Purify->Characterize End End Characterize->End Nanoparticle_Functionalization_Workflow Start Start Disperse_NP Disperse Iron Oxide Nanoparticles in solvent Start->Disperse_NP Add_Linker Add excess this compound Disperse_NP->Add_Linker Sonicate Sonicate to facilitate ligand exchange Add_Linker->Sonicate Stir Stir overnight at room temperature Sonicate->Stir Isolate Isolate nanoparticles by centrifugation Stir->Isolate Wash Wash nanoparticles multiple times to remove excess linker Isolate->Wash Redisperse Redisperse functionalized nanoparticles for further use Wash->Redisperse End End Redisperse->End

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as molecular bridges to covalently connect two different entities, such as a protein and a small molecule drug.[1][2][3] These specialized linkers are composed of a polyethylene glycol chain flanked by two distinct reactive functional groups at either end.[1][2] The PEG component imparts favorable physicochemical properties, including enhanced water solubility, biocompatibility, and reduced immunogenicity, while the terminal functional groups allow for specific and controlled conjugation reactions.[4][5][6] This guide provides a comprehensive technical overview of heterobifunctional PEG linkers, their properties, and their applications in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts and Advantages

The fundamental principle behind heterobifunctional PEG linkers is their dual reactivity, which enables the sequential and specific attachment of two different molecules.[1][2] This is a significant advantage over homobifunctional linkers, which have identical reactive groups and can lead to unwanted crosslinking and polymerization. The PEG spacer itself offers several key benefits in bioconjugation:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules, preventing aggregation and improving their handling in biological systems.[1][5]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1]

  • Steric Hindrance Optimization: The length of the PEG spacer can be precisely controlled to optimize the distance between the two conjugated molecules, which can be crucial for maintaining the biological activity of both components.[1][5]

  • Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.[7]

Quantitative Data on Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is critical for the successful development of a bioconjugate. The following tables provide quantitative data on some common commercially available linkers to aid in this selection process.

Linker Name (Functional Groups)Molecular Weight ( g/mol )Spacer Arm Length (Å)
NHS-PEG2-Maleimide325.2811.5
NHS-PEG4-Maleimide413.3918.4
NHS-PEG8-Maleimide589.6032.2
NHS-PEG12-Maleimide765.8146.0
Alkyne-PEG4-NHS Ester356.3518.4
Azide-PEG4-NHS Ester357.3218.4
DBCO-PEG4-NHS Ester607.6318.4
Functional GroupReactive TowardsOptimal pH RangeReaction Time
N-hydroxysuccinimide (NHS) EsterPrimary Amines (-NH2)7.0 - 8.530 min - 2 hours
Maleimide (B117702)Thiols (-SH)6.5 - 7.51 - 4 hours
Alkyne (in CuAAC)Azides (-N3)4.0 - 11.01 - 4 hours
Azide (in CuAAC)Alkynes4.0 - 11.01 - 4 hours
Dibenzocyclooctyne (DBCO)Azides (-N3)4.0 - 9.01 - 12 hours

Experimental Protocols

Synthesis of a Heterobifunctional PEG Linker: NHS-PEG4-Maleimide

This protocol describes a representative synthesis of a commonly used heterobifunctional PEG linker, NHS-PEG4-Maleimide.

Materials:

  • α-Boc-amino-ω-hydroxy-tetraethylene glycol

  • Maleic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Synthesis of Boc-NH-PEG4-Maleamic acid:

    • Dissolve α-Boc-amino-ω-hydroxy-tetraethylene glycol and maleic anhydride in DCM.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Synthesis of Boc-NH-PEG4-Maleimide:

    • Dissolve the crude Boc-NH-PEG4-Maleamic acid in DMF.

    • Add DCC and NHS to the solution and stir at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

  • Deprotection of the Boc group:

    • Dissolve the purified Boc-NH-PEG4-Maleimide in a mixture of TFA and DCM.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the amine-PEG4-Maleimide.

  • NHS ester formation:

    • Dissolve the amine-PEG4-Maleimide in DMF.

    • Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at room temperature for 4 hours.

    • Purify the final product, NHS-PEG4-Maleimide, by recrystallization or column chromatography.

Bioconjugation of an Antibody to a Small Molecule Drug using NHS-PEG-Maleimide

This protocol outlines the two-step conjugation of a thiol-containing small molecule drug to the lysine (B10760008) residues of an antibody.[8]

Materials:

  • Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4

  • NHS-PEGn-Maleimide linker

  • Thiol-containing small molecule drug

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffers: PBS, pH 7.2-7.5 for amine reaction; PBS, pH 6.5-7.0 for thiol reaction

Procedure:

  • Antibody Activation with NHS-PEGn-Maleimide:

    • Prepare a stock solution of the NHS-PEGn-Maleimide linker in DMSO (e.g., 10 mM).

    • Adjust the pH of the antibody solution to 7.2-7.5.

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker by SEC or dialysis, exchanging the buffer to the thiol reaction buffer (pH 6.5-7.0).

  • Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Drug:

    • Prepare a stock solution of the thiol-containing drug in DMSO or an appropriate buffer.

    • Add the drug solution to the maleimide-activated antibody solution at a slight molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide groups by adding an excess of a small thiol-containing molecule (e.g., cysteine or N-acetylcysteine).

  • Purification and Characterization of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC from unreacted drug and other small molecules using SEC.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).[9][10][11][12][13]

Mandatory Visualizations

Antibody-Drug Conjugate (ADC) Development Workflow

ADC_Workflow Antibody-Drug Conjugate (ADC) Development Workflow cluster_preparation 1. Component Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization Antibody Production Antibody Production Antibody Modification Antibody Modification Antibody Production->Antibody Modification Linker Synthesis Linker Synthesis Linker-Payload Conjugation Linker-Payload Conjugation Linker Synthesis->Linker-Payload Conjugation Payload Synthesis Payload Synthesis Payload Synthesis->Linker-Payload Conjugation Antibody Modification->Linker-Payload Conjugation Purification Purification Linker-Payload Conjugation->Purification Characterization Characterization Purification->Characterization

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitinated Target Ubiquitinated Target Ubiquitination->Ubiquitinated Target Recycled PROTAC Recycled PROTAC Ubiquitination->Recycled PROTAC Proteasome Proteasome Ubiquitinated Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.[14][15][16][17][18]

References

The Strategic Imperative of Polyethylene Glycol (PEG) Spacers in Advanced Linker Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have emerged as an indispensable tool. This technical guide provides an in-depth exploration of the multifaceted role of PEG spacers in linker design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex concepts to empower researchers in the rational design of next-generation bioconjugates.

Introduction: Beyond a Simple Spacer

Historically viewed as a mere flexible connector, the PEG spacer is now recognized as a sophisticated modulator of a bioconjugate's physicochemical and biological properties.[1] Composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–), PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[2][3] Its incorporation into a linker can profoundly influence the solubility, stability, pharmacokinetics (PK), and pharmacodynamics (PD) of the entire construct.[4][5] The use of PEG in biomedical applications dates back to the 1970s, with its ability to extend circulation time and reduce immunogenicity being recognized early on.[2]

The primary functions and advantages of incorporating PEG spacers in linker design include:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic. PEG's hydrophilic nature counteracts this, improving the overall aqueous solubility of the conjugate, preventing aggregation, and ensuring stability in systemic circulation.[6][]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life.[2][5] This extended exposure can lead to greater accumulation at the target site.[8]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect by forming a hydration shell around the conjugate, masking it from the immune system and reducing the risk of an immune response.[2][3]

  • Modulation of Physicochemical Properties: The length and structure of the PEG spacer can be precisely tuned to optimize the distance between the targeting moiety and the payload, which is crucial for efficient target binding and payload delivery.[9]

  • Enabling High Drug-to-Antibody Ratios (DARs): In ADCs, PEG linkers can mitigate the aggregation issues associated with high DARs, allowing for the attachment of more drug molecules per antibody without compromising the conjugate's properties.[6]

Physicochemical and Pharmacokinetic Properties Modulated by PEG Spacers

The inclusion of a PEG spacer in a linker has a significant and predictable impact on the resulting conjugate's properties. Understanding these relationships is key to rational linker design.

Solubility and Stability

A primary driver for the use of PEG spacers is to enhance the solubility of hydrophobic payloads.[6] The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that improves aqueous solubility.[2] This is critical for preventing aggregation during synthesis, purification, and in circulation, which can otherwise lead to rapid clearance and loss of efficacy.[6][10] For instance, in the development of some ADCs, conjugation reactions did not proceed efficiently in aqueous buffers without the inclusion of a PEG spacer due to the hydrophobicity of the payload and conjugation group.[10]

Pharmacokinetics (PK) and Biodistribution

PEGylation is a well-established strategy for modifying the PK profile of therapeutics.[4][11] By increasing the hydrodynamic volume of the conjugate, PEG spacers reduce the rate of glomerular filtration, thereby extending the plasma half-life.[5][8] This prolonged circulation time can lead to increased tumor accumulation through the enhanced permeability and retention (EPR) effect in cancer therapy.[12] However, the impact of PEG length on PK is not always linear and needs to be empirically optimized for each conjugate.[13]

Impact on Target Binding and Potency

While PEGylation offers numerous advantages, it can also present challenges. The flexible PEG chain can sometimes sterically hinder the binding of the targeting ligand to its receptor, leading to a decrease in potency.[14] This necessitates a careful balance between the benefits of PEGylation and the potential for reduced binding affinity. The length of the PEG spacer is a critical parameter in this regard; an optimal length will provide the necessary spacing and solubility benefits without interfering with target engagement.[15]

Quantitative Impact of PEG Spacers on Bioconjugate Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length and composition on the physicochemical properties and biological activity of ADCs and other bioconjugates.

Table 1: Effect of PEG Spacer Length on ADC Drug-to-Antibody Ratio (DAR)
Cleavable TriggerPEG Spacer LengthAverage DARReference
Val-AlaNone1.4[10]
Val-AlaPEG123.0[10]
Val-CitNone3.8[10]
Val-CitPEG122.7[10]

This table demonstrates that the inclusion of a PEG12 spacer can have differential effects on the achievable DAR depending on the hydrophobicity of the adjacent cleavable trigger.[10]

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate
ConjugatePEG Size (kDa)In Vitro IC50 (NCI-N87 cells)In Vivo Half-Life Extension (vs. no PEG)Reference
ZHER2-SMCC-MMAE (HM)None~5 nM (calculated from 22-fold reduction for HP10KM)1x[13][16]
ZHER2-PEG4K-MMAE (HP4KM)431.9 nM2.5x[13][16]
ZHER2-PEG10K-MMAE (HP10KM)10111.3 nM11.2x[13][16]

This table illustrates the trade-off between increased half-life and decreased in vitro potency with increasing PEG chain length for a miniaturized ADC.[13][16]

Table 3: Impact of PEG Spacer Length on Dendritic Cell (DC) Targeting by Antibody-Functionalized Nanocarriers
Cell TypeOptimal PEG Linker Length for TargetingObservationReference
DC2.4 (cell line)0.65 kDaShorter PEG length showed the best targeting.[15][17]
Bone Marrow-Derived DCs (primary cells)5 kDaLonger PEG length was required for specific accumulation.[15][17]
Splenocytic conventional DCs type 1 (cDC1)5 kDaLonger PEG length was required for specific accumulation.[15][17]

This table highlights that the optimal PEG spacer length for cell targeting can be cell-type dependent, emphasizing the need for empirical optimization.[15][17]

Role of PEG Spacers in PROTACs and Other Modalities

While extensively used in ADCs, PEG linkers are also a cornerstone of PROTAC design.[1] In a PROTAC, the linker connects a target-binding ligand to an E3 ligase-recruiting ligand. The length, flexibility, and composition of this linker are critical for enabling the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.[18]

PEG linkers in PROTACs offer several advantages:

  • Improved Solubility: PROTACs are often large molecules that fall outside of traditional "rule of five" guidelines and can suffer from poor solubility. PEG linkers are a key strategy to enhance their aqueous solubility.[1][19]

  • Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields polar surface area, facilitating membrane traversal.[1]

  • Optimization of Ternary Complex Formation: The length and flexibility of the PEG spacer are crucial for achieving the correct orientation of the target protein and the E3 ligase for efficient ubiquitin transfer.[9][20]

Beyond ADCs and PROTACs, PEG linkers are utilized in various other drug delivery systems, including peptide and protein modifications, nanoparticle surface functionalization, and the creation of hydrogels for controlled release.[3][21][22]

Visualizing the Role of PEG Spacers

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: General Structure of a PEGylated Bioconjugate

G cluster_0 Targeting Moiety cluster_1 Linker cluster_2 Payload/Functional Moiety Targeting_Moiety Antibody, Small Molecule, Peptide, etc. PEG_Spacer PEG Spacer (e.g., - (OCH2CH2)n -) Targeting_Moiety->PEG_Spacer Payload Cytotoxic Drug, PROTAC Ligand, Imaging Agent, etc. PEG_Spacer->Payload

Caption: Generalized structure of a bioconjugate with a PEG spacer.

Diagram 2: Logical Relationships of PEG Spacer Properties in ADC Design

G cluster_0 PEG Spacer Properties cluster_1 Impact on ADC Characteristics cluster_2 Therapeutic Outcome PEG_Properties Increased Hydrophilicity Tunable Length Flexibility Biocompatibility ADC_Characteristics Improved Solubility Reduced Aggregation Longer Half-Life (PK) Reduced Immunogenicity Higher DAR Possible PEG_Properties->ADC_Characteristics Leads to Therapeutic_Outcome Enhanced Efficacy Improved Safety Profile Wider Therapeutic Window ADC_Characteristics->Therapeutic_Outcome Contributes to

Caption: How PEG properties influence ADC characteristics and outcomes.

Diagram 3: Experimental Workflow for ADC Synthesis and Characterization

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Antibody Preparation (e.g., reduction of disulfides) C Conjugation Reaction A->C B Linker-Payload Synthesis (with PEG spacer) B->C D Purification of ADC (e.g., Size Exclusion Chromatography - SEC) C->D E Characterization - DAR (LC-MS) - Purity (SEC) - Aggregation - In Vitro Potency D->E

Caption: A simplified workflow for the synthesis and characterization of an ADC.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates with PEG linkers. Below are generalized protocols for key experiments.

Protocol for Synthesis of a Cysteine-Linked ADC with a PEGylated Maleimide (B117702) Linker

Objective: To conjugate a thiol-reactive linker-payload containing a PEG spacer to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • PEGylated linker-payload with a maleimide functional group (e.g., MC-PEG4-Val-Cit-PAB-MMAE).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Size-exclusion chromatography (SEC) system for purification.

  • Amicon Ultra centrifugal filter units (or equivalent) for buffer exchange.[23]

Methodology:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

    • Add a calculated molar excess of TCEP (typically 2-3 equivalents per mAb) to partially reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation:

    • Dissolve the maleimide-functionalized PEG-linker-payload in DMSO to create a stock solution.

    • Add the linker-payload stock solution to the reduced mAb solution. A typical molar excess is 1.5-2.0 equivalents of linker-payload per available thiol group. The final concentration of DMSO should generally be kept below 10% (v/v) to maintain mAb integrity.[10]

    • Incubate the conjugation reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching:

    • Add a molar excess of N-acetylcysteine (relative to the unreacted linker-payload) to quench any remaining reactive maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using an SEC system (e.g., with a Sephacryl S-200 HR column) equilibrated with a suitable formulation buffer (e.g., PBS).[24]

    • Alternatively, perform buffer exchange and removal of small molecules using centrifugal filter units.[23]

Protocol for Characterization of a PEGylated ADC

Objective: To determine the drug-to-antibody ratio (DAR), purity, and aggregation of the purified ADC.

Materials:

  • Purified ADC sample.

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF).[23]

  • Size-exclusion chromatography (SEC) system with UV detection.[24]

Methodology:

  • DAR Determination by LC-MS:

    • Analyze the intact ADC using a reversed-phase or native SEC LC-MS method.[23]

    • The sample is desalted online before infusion into the mass spectrometer.

    • Acquire the mass spectrum of the intact ADC.

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking a weighted average of the different species based on their relative abundance in the deconvoluted spectrum.[23]

  • Purity and Aggregation Analysis by SEC:

    • Inject the purified ADC onto an SEC column (e.g., MAbPac SEC-1) equilibrated with a suitable mobile phase.[25]

    • Monitor the elution profile using a UV detector at 280 nm.

    • The main peak corresponds to the monomeric ADC.

    • High molecular weight species (aggregates) will elute earlier than the main peak, while fragments or unconjugated payload (if not fully removed) will elute later.

    • Calculate the percentage of monomer, aggregates, and fragments by integrating the respective peak areas. A low percentage of high-molecular-weight species (<3%) is generally desired.[10]

  • Determination of Degree of PEGylation by Proton NMR (for PEGylated proteins):

    • Acquire ¹H NMR spectra of the PEGylated protein bioconjugate.[24]

    • Integrate the characteristic peak of PEG (around 3.6 ppm) and a well-resolved protein peak.

    • The degree of PEGylation can be calculated by comparing the ratio of these integrals, taking into account the number of protons each signal represents and the molecular weight of the PEG chain.[24]

Conclusion and Future Outlook

PEG spacers have transitioned from being simple linkers to indispensable tools in the rational design of sophisticated bioconjugates like ADCs and PROTACs.[1][26] Their ability to favorably modulate solubility, stability, and pharmacokinetic properties has been instrumental in advancing numerous candidates through preclinical and clinical development.[4][27] The quantitative data clearly demonstrate that the length and context of the PEG spacer are critical parameters that must be optimized to achieve the desired balance of potency, stability, and in vivo performance.

Future innovations in PEG linker technology will likely focus on creating more complex architectures, such as branched or multi-arm PEGs for dual-payload ADCs, and developing linkers that are responsive to specific microenvironments for more targeted drug release.[8][26] As our understanding of the intricate interplay between the linker, targeting moiety, and payload continues to grow, so too will our ability to design and synthesize next-generation therapeutics with enhanced efficacy and safety profiles.

References

Phosphonic Acid Derivatives: A Technical Guide for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonic acid derivatives have emerged as a versatile and powerful class of molecules in biomedical research, demonstrating significant potential in therapeutics, drug delivery, and diagnostics. Their unique chemical properties, particularly the stable carbon-phosphorus (C-P) bond that mimics the phosphate (B84403) group but resists enzymatic cleavage, make them ideal candidates for a wide range of biological applications. This technical guide provides a comprehensive overview of the core applications of phosphonic acid derivatives, with a focus on their role as enzyme inhibitors, in targeted drug delivery systems, and as diagnostic agents. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to equip researchers with the foundational knowledge to leverage these compounds in their work.

Introduction to Phosphonic Acid Derivatives

Phosphonic acids are organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group. The direct carbon-phosphorus bond confers high stability against hydrolysis compared to the phosphoester bond (P-O-C) found in phosphates.[1] This stability, combined with their ability to act as structural mimics of natural phosphates or as transition state analogs for enzymatic reactions, forms the basis of their broad utility in biomedical science.[2][3] Furthermore, the phosphonate (B1237965) moiety's strong chelating properties, especially its affinity for divalent metal ions like calcium, are exploited for targeted delivery to specific tissues, most notably bone.[4]

Phosphonic Acid Derivatives as Enzyme Inhibitors

The ability of phosphonic acid derivatives to mimic the tetrahedral structure of the phosphate group or the transition states of enzymatic reactions makes them potent and selective enzyme inhibitors.[3] This has led to the development of several clinically successful drugs.

Bisphosphonates: Inhibitors of Farnesyl Pyrophosphate Synthase

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used in the treatment of bone disorders such as osteoporosis and Paget's disease.[2] Their primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[5][6] Inhibition of FPPS in osteoclasts disrupts the prenylation of small GTPases, which is essential for osteoclast function and survival, ultimately leading to reduced bone resorption.[5][6]

dot

FPPS_Inhibition cluster_0 Mevalonate Pathway in Osteoclast HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylated_Proteins Prenylated Proteins (e.g., Ras, Rho, Rac) GGPP->Prenylated_Proteins Osteoclast Function\n& Survival Osteoclast Function & Survival Prenylated_Proteins->Osteoclast Function\n& Survival N_BP Nitrogen-containing Bisphosphonate (N-BP) FPPS_enzyme FPPS Enzyme N_BP->FPPS_enzyme Inhibits FPPS_enzyme->Osteoclast Function\n& Survival Required for Bone Resorption Bone Resorption Osteoclast Function\n& Survival->Bone Resorption

Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Nitrogen-containing Bisphosphonates.

Table 1: Inhibitory Potency of Bisphosphonates against Human Farnesyl Pyrophosphate Synthase

BisphosphonateIC₅₀ (nM)Reference
Zoledronic Acid3[7]
Risedronate-[7]
Minodronate2.7 - 5.0 (µM, against bone tumor cells)[8]
Alendronate--
Ibandronate--
Pamidronate--

Note: Specific IC₅₀ values for all compounds against purified human FPPS were not consistently available in the provided search results. The value for Minodronate is against cell viability.

Acyclic Nucleoside Phosphonates: Viral Reverse Transcriptase Inhibitors

Acyclic nucleoside phosphonates, such as Tenofovir, are potent inhibitors of viral reverse transcriptases and are cornerstone drugs in the treatment of HIV and Hepatitis B infections.[9][10] Tenofovir is administered as a prodrug (e.g., Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide) to enhance its oral bioavailability.[11] Once inside the cell, it is converted to its active diphosphate (B83284) form, which competes with the natural substrate (dATP) for incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[10][12]

dot

Caption: Mechanism of action of Tenofovir as an HIV reverse transcriptase inhibitor.

Fosfomycin: A MurA Inhibitor

Fosfomycin is a broad-spectrum antibiotic that inhibits the first committed step in bacterial cell wall biosynthesis.[4][13][14] It specifically and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by covalently binding to a cysteine residue in the active site.[13][15] This prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis, leading to bacterial cell death.[4]

Phosphonic Acid Derivatives in Drug Delivery

The strong affinity of the phosphonate group for calcium phosphate makes phosphonic acid derivatives, particularly bisphosphonates, excellent targeting moieties for drug delivery to bone.[16][17][18]

Bone-Targeted Drug Delivery

By conjugating therapeutic agents to bisphosphonates, drugs can be selectively delivered to the bone, increasing their local concentration and efficacy while reducing systemic side effects.[16][17] This strategy has been explored for the delivery of anti-inflammatory drugs, antibiotics, and anticancer agents.[16]

Table 2: Examples of Bisphosphonate-Drug Conjugates for Bone Targeting

DrugBisphosphonateLinkerTarget DiseaseReference
DexamethasoneAlendronateEsterBone inflammation[16]
Ciprofloxacin--Osteomyelitis[16]
DoxorubicinAlendronateHydrazoneBone cancer[16]
JQ1Medronate-Osteosarcoma[11]
Phosphonate-Functionalized Nanoparticles

Phosphonate groups can be used to functionalize the surface of nanoparticles, such as iron oxide or silica (B1680970) nanoparticles, to create targeted drug delivery systems.[1][19] These functionalized nanoparticles can be loaded with therapeutic agents and can be designed to target specific tissues or cells. For example, phosphonate-coated iron oxide nanoparticles have been developed for combined cancer therapy and magnetic resonance imaging (MRI).[1]

dot

Drug_Delivery_Workflow cluster_0 Synthesis and Formulation cluster_1 In Vitro & In Vivo Evaluation Phosphonate_Derivative Phosphonate Derivative Conjugation Conjugation/ Encapsulation Phosphonate_Derivative->Conjugation Therapeutic_Agent Therapeutic Agent Therapeutic_Agent->Conjugation Nanoparticle Nanoparticle (Optional) Nanoparticle->Conjugation Targeted_System Targeted Drug Delivery System Conjugation->Targeted_System In_Vitro_Testing In Vitro Testing (Cell Culture) Targeted_System->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing Biodistribution Biodistribution Studies In_Vivo_Testing->Biodistribution Efficacy_Studies Efficacy Studies In_Vivo_Testing->Efficacy_Studies Toxicity_Studies Toxicity Studies In_Vivo_Testing->Toxicity_Studies Diagnostic_Agent_Components cluster_0 Components of a Phosphonate-Based Diagnostic Agent cluster_1 Imaging Modalities Phosphonate Phosphonate Targeting Moiety Linker Linker Phosphonate->Linker Binds to Imaging_Moiety Imaging Moiety Linker->Imaging_Moiety Connects to SPECT SPECT (e.g., ⁹⁹ᵐTc) Imaging_Moiety->SPECT PET PET (e.g., ⁶⁸Ga, ¹⁸F) Imaging_Moiety->PET MRI MRI (e.g., Gd³⁺, Fe³⁺) Imaging_Moiety->MRI

References

Propargyl-PEG3-Phosphonic Acid: A Core Component in Modern PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[5]

This guide focuses on a key building block in the PROTAC arsenal: Propargyl-PEG3-phosphonic acid . This versatile linker has gained prominence in PROTAC synthesis due to its unique combination of features that facilitate modular synthesis and can enhance the drug-like properties of the resulting degrader molecules.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for the rational design of PROTACs. The physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C9H17O6P[6]
Molecular Weight 252.20 g/mol [6]
XLogP3 -1.9[6]
Topological Polar Surface Area 85.2 Ų[6]
Solubility Soluble in DMSO and DCMBroadPharm

Role in PROTAC Synthesis: A Modular Approach

This compound is a heterobifunctional linker, meaning it possesses two distinct reactive moieties.[7][8] This allows for a modular and efficient approach to PROTAC synthesis. The key functional groups are:

  • Propargyl Group: The terminal alkyne on this group is a key handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][9] This reaction is highly efficient and specific, allowing for the straightforward conjugation of an azide-modified ligand (either for the POI or the E3 ligase).[10][11]

  • PEG3 (Triethylene Glycol) Spacer: The polyethylene (B3416737) glycol chain imparts hydrophilicity, which can improve the aqueous solubility of the final PROTAC molecule—a common challenge for these large molecules.[1] The length of the PEG spacer also provides flexibility and optimal spacing between the two ligands to facilitate the formation of a stable and productive ternary complex.[5]

  • Phosphonic Acid Group: The phosphonic acid moiety can serve as a versatile attachment point for the second ligand through various chemical transformations, such as amide bond formation. Additionally, phosphonic acids are known to be robust organic linkers.[12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its protein degradation activity.

Protocol 1: Synthesis of a PROTAC via CuAAC ("Click Chemistry")

This protocol describes a general two-step synthesis of a PROTAC. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Amide Coupling of Ligand 1 to this compound

  • Dissolve Ligand 1 (containing a primary or secondary amine; 1.0 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., N,N-Dimethylformamide - DMF).

  • Add coupling reagents, for example, HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the resulting propargyl-functionalized intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the purified propargyl-functionalized intermediate from Step 1 (1.0 equivalent) and the azide-modified Ligand 2 (1.0 equivalent) in a suitable solvent mixture (e.g., t-butanol/water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (B8700270) (0.5 equivalents) in water.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing the levels of the target protein via Western blot.[13]

1. Cell Culture and Treatment

  • Seed a human cancer cell line expressing the protein of interest (e.g., THP-1 for BRD4) in 6-well plates and allow them to adhere overnight.[13]

  • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]

2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[13]

  • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[13]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[13]

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]

3. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

  • Boil the samples at 95°C for 5-10 minutes.[13]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[13]

  • Run the gel at a constant voltage until the dye front reaches the bottom.[13]

4. Protein Transfer and Immunoblotting

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody against the target protein (and a loading control like GAPDH) diluted in blocking buffer overnight at 4°C.[13]

  • Wash the membrane three times for 5-10 minutes each with TBST.[13]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]

  • Wash the membrane three times for 10 minutes each with TBST.[13]

5. Detection and Analysis

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[13]

  • Capture the chemiluminescent signal using an imaging system.[13]

  • Quantify the band intensities and normalize the target protein levels to the loading control. This data can then be used to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows in PROTAC development.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release/ Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Ubiquitin_Proteasome_Pathway cluster_activation Ubiquitin Activation Ub Ubiquitin E1 E1 Ubiquitin-activating enzyme E3 E3 Ubiquitin ligase Ub->E3 E2 E2 Ubiquitin-conjugating enzyme E1->E2 Ub Transfer E2->E3 Forms Complex PolyUb_Substrate Poly-ubiquitinated Substrate E3->PolyUb_Substrate Poly-ubiquitination Substrate Target Protein (Substrate) Substrate->E3 Recognition Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides ATP_AMP ATP -> AMP+PPi

Caption: The Ubiquitin-Proteasome Pathway.

PROTAC_Development_Workflow Design PROTAC Design (Ligand selection, Linker choice) Synthesis Chemical Synthesis (Amide coupling, Click chemistry) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro_Assays In Vitro Biochemical Assays (Binding affinity, Ternary complex formation) Purification->InVitro_Assays Cell_Based_Assays Cell-Based Assays (Western Blot for degradation - DC50, Dmax) InVitro_Assays->Cell_Based_Assays Downstream_Analysis Downstream Functional Analysis (Phenotypic assays, Target gene expression) Cell_Based_Assays->Downstream_Analysis Optimization Lead Optimization (SAR studies) Downstream_Analysis->Optimization Optimization->Design Iterative Design

Caption: PROTAC Development Workflow.

Conclusion and Future Perspectives

This compound represents a valuable and versatile tool for the development of PROTACs. Its heterobifunctional nature, coupled with the benefits of a PEG spacer, facilitates a modular and efficient synthesis approach, enabling the rapid generation of PROTAC libraries for screening and optimization. The ability to fine-tune the physicochemical properties and spatial orientation of the two ligands is paramount to achieving potent and selective protein degradation. As the field of targeted protein degradation continues to evolve, the rational design of linkers, exemplified by the strategic use of building blocks like this compound, will be instrumental in unlocking the full therapeutic potential of PROTACs against a wide range of diseases.

References

The Propargyl Group: A Lynchpin in Modern Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The propargyl group, a compact and highly versatile chemical moiety, has become an indispensable tool in the field of bioconjugation. Its terminal alkyne functionality serves as a robust and reliable handle for the precise covalent modification of biomolecules, enabling a vast array of applications in research, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the propargyl group's function in bioconjugation, with a focus on core reaction mechanisms, detailed experimental protocols, and quantitative data to inform the selection of the most appropriate conjugation strategy.

The Power of Bioorthogonality: The Propargyl Group's Core Function

The primary role of the propargyl group in bioconjugation lies in its participation in bioorthogonal reactions. These are chemical reactions that can occur within a living system without interfering with or being influenced by the native biological processes. The terminal alkyne of the propargyl group is exceptionally well-suited for this purpose as it is largely absent from and unreactive towards the functional groups typically found in biological macromolecules such as proteins, nucleic acids, and carbohydrates. This chemical inertness ensures that the conjugation reaction is highly specific, targeting only the intended molecular partner, which is most commonly an azide-functionalized molecule.

The most prominent class of reactions utilizing the propargyl group is the "click chemistry" manifold, particularly the azide-alkyne cycloadditions. These reactions are characterized by their high efficiency, specificity, and the formation of a stable triazole linkage.

Key Bioconjugation Reactions Featuring the Propargyl Group

The versatility of the propargyl group is showcased by its ability to participate in several distinct and powerful bioconjugation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal "click" reaction. It involves the reaction between a terminal alkyne (the propargyl group) and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This reaction is renowned for its high yields, mild reaction conditions, and exceptional reliability.[1]

CuAAC_Mechanism cluster_0 Cu(I) Catalytic Cycle Propargyl-Biomolecule Propargyl-Biomolecule (R1-C≡CH) Cu(I)-Acetylide Copper(I)-Acetylide Intermediate Propargyl-Biomolecule->Cu(I)-Acetylide + Cu(I) Cu(III)-Triazolide Copper(III)-Triazolide Intermediate Cu(I)-Acetylide->Cu(III)-Triazolide + Azide-Probe Azide-Probe Azide-Probe (R2-N3) Triazole-Product Triazole-Linked Bioconjugate Cu(III)-Triazolide->Triazole-Product Protonolysis Cu(I) Cu(I) Cu(III)-Triazolide->Cu(I) Releases Cu(I)

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for this bioorthogonal reaction.

SPAAC_Mechanism Azide-Biomolecule Azide-Biomolecule (R1-N3) Transition_State [3+2] Cycloaddition Transition State Azide-Biomolecule->Transition_State Strained_Alkyne-Probe Strained Alkyne-Probe (e.g., DBCO) Strained_Alkyne-Probe->Transition_State Triazole-Product Triazole-Linked Bioconjugate Transition_State->Triazole-Product

Caption: Reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] In the context of bioconjugation, this reaction can be used to label proteins and peptides that have been modified to contain an iodo- or bromo-aryl group.[5][6] Copper(I) is often used as a co-catalyst, but copper-free methods have been developed to enhance biocompatibility.[7]

Sonogashira_Mechanism cluster_0 Palladium Catalytic Cycle cluster_1 Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition + Ar-X Aryl-Halide Aryl-Halide-Biomolecule (Ar-X) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Coupled_Product Coupled Bioconjugate (Ar-C≡C-R) Reductive_Elimination->Coupled_Product Cu(I)X Cu(I)X Cu(I)-Acetylide Copper(I)-Acetylide (R-C≡C-Cu) Cu(I)X->Cu(I)-Acetylide + R-C≡CH, Base Propargyl-Probe Propargyl-Probe (R-C≡CH) Cu(I)-Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Thiol-Yne Reaction

The thiol-yne reaction is a radical-mediated addition of a thiol to an alkyne.[8] This reaction can proceed via a stepwise mechanism, where one alkyne molecule can react with two thiol molecules, forming a dithioether linkage. This "click-like" reaction is often initiated by UV light or a radical initiator and is highly efficient for peptide and protein modification.[1]

Thiol_Yne_Mechanism Initiation Initiation (e.g., UV light) Thiol Thiol (R1-SH) Thiyl_Radical Thiyl Radical (R1-S•) Thiol->Thiyl_Radical Radical Initiator Vinyl_Sulfide_Radical Vinyl Sulfide Radical Thiyl_Radical->Vinyl_Sulfide_Radical + Propargyl-Biomolecule Propargyl-Biomolecule Propargyl-Biomolecule (R2-C≡CH) Vinyl_Sulfide_Product Vinyl Sulfide Adduct Vinyl_Sulfide_Radical->Vinyl_Sulfide_Product + Thiol Dithioether_Radical Dithioether Radical Vinyl_Sulfide_Product->Dithioether_Radical + Second Thiyl Radical Dithioether_Product Dithioether Adduct Second_Thiol Thiol (R1-SH) Second_Thiyl_Radical Thiyl Radical (R1-S•) Dithioether_Radical->Dithioether_Product + Thiol decision_workflow start Define Bioconjugation Goal application Application Environment? start->application in_vitro In Vitro / Ex Vivo application->in_vitro In Vitro in_vivo Live Cell / In Vivo application->in_vivo In Vivo reactivity Highest Reaction Rate Needed? in_vitro->reactivity spaac SPAAC in_vivo->spaac cuaac CuAAC reactivity->cuaac Yes functional_groups Available Functional Groups? reactivity->functional_groups No sonogashira Sonogashira thiol_yne Thiol-Yne alkyne_azide Alkyne + Azide functional_groups->alkyne_azide alkyne_aryl_halide Alkyne + Aryl Halide functional_groups->alkyne_aryl_halide alkyne_thiol Alkyne + Thiol functional_groups->alkyne_thiol alkyne_azide->cuaac alkyne_aryl_halide->sonogashira alkyne_thiol->thiol_yne

References

The role of a phosphonic acid group in surface binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Phosphonic Acid Group in Surface Binding

For researchers, scientists, and drug development professionals, the ability to precisely control surface properties is paramount. The functionalization of surfaces with molecular layers allows for the tailoring of biocompatibility, adhesion, and specific biological interactions. Among the various chemical moieties used for surface anchoring, the phosphonic acid group (-PO(OH)₂) stands out for its robust and versatile binding capabilities, particularly to metal oxide surfaces. This guide provides a comprehensive technical overview of the role of phosphonic acid in surface binding, detailing its binding mechanisms, quantitative affinity data, experimental protocols for characterization, and applications in the biomedical field.

The Phosphonic Acid Group as a Surface Anchor

The phosphonic acid group is an excellent chelating agent that forms strong and stable bonds with a wide variety of metal and metal oxide surfaces.[1] This has led to its extensive use in modifying materials for applications ranging from corrosion protection and adhesion promotion to the development of advanced biomaterials and drug delivery systems.[1][2]

One of the key advantages of phosphonic acids over other common surface modifiers, such as silanes, is their enhanced hydrolytic stability under physiological conditions.[3][4] This makes them particularly suitable for biomedical applications where long-term stability in aqueous environments is crucial. Furthermore, the formation of phosphonic acid self-assembled monolayers (SAMs) often does not require harsh surface pre-conditioning, which is a significant advantage when working with sensitive substrates or medical devices.[3][4]

Mechanism of Surface Binding

The primary mechanism by which phosphonic acids bind to metal oxide surfaces is through a condensation reaction between the acid's hydroxyl groups and the hydroxyl groups present on the oxide surface.[1][5][6] This interaction leads to the formation of strong, covalent M-O-P bonds (where M is a surface metal atom), firmly anchoring the molecule to the substrate.[1]

The phosphonic acid headgroup can adopt several binding configurations, depending on the number of its oxygen atoms that coordinate with the surface metal atoms. The three primary binding modes are:

  • Monodentate: One oxygen atom from the phosphonic acid group binds to a metal atom on the surface.

  • Bidentate: Two oxygen atoms bind to one or two surface metal atoms.

  • Tridentate: All three oxygen atoms from the deprotonated phosphonate (B1237965) group coordinate with surface metal atoms.[7]

The thermodynamically preferred binding mode is influenced by factors such as the specific metal oxide surface structure, the degree of surface hydroxylation, and the presence of water in the environment.[8][9] For instance, on TiO₂ anatase surfaces, bidentate and tridentate binding modes are often observed.[8] On aluminum oxide, the preferred mode can shift between mono-, bi-, and tridentate depending on surface conditions.[9]

G Binding Modes of Phosphonic Acid on a Metal Oxide Surface cluster_surface Metal Oxide Surface cluster_mono Monodentate cluster_bi Bidentate cluster_tri Tridentate s1 M-OH s2 M-OH s3 M-OH s4 M-OH s5 M-OH s6 M-OH p1 R-PO(OH)₂ p1_bound R-PO₂(OH)-O-M p1->p1_bound Binds to one site p1_bound->s1 p2 R-PO(OH)₂ p2_bound R-PO₂(H)-O₂-M₂ p2->p2_bound Binds to two sites p2_bound->s3 p2_bound->s4 p3 R-PO(OH)₂ p3_bound R-PO₃-M₃ p3->p3_bound Binds to three sites p3_bound->s5 p3_bound->s6

Caption: Possible binding modes of a phosphonic acid group on a hydroxylated metal oxide surface.

Binding Affinity and Surface Compatibility

Phosphonic acids exhibit strong binding to a wide range of materials, making them a versatile choice for surface modification.

Compatible Surfaces

The most common substrates for phosphonic acid binding are metal oxides, including:

  • Titanium dioxide (TiO₂)[8][10]

  • Aluminum oxide (Al₂O₃)[9][11]

  • Iron oxides (e.g., Fe₂O₃, Fe₃O₄)[10]

  • Zirconium dioxide (ZrO₂)[10]

  • Zinc oxide (ZnO)[12][13]

  • Indium tin oxide (ITO)[14]

  • Silicon oxide (SiO₂)[15]

Beyond metal oxides, phosphonic acids are also highly effective for modifying the surface of hydroxyapatite (B223615) (HAp), the primary mineral component of bone.[16][17][18] This interaction is particularly relevant in the development of orthopedic and dental implants.

Quantitative Binding Data

The strength of the interaction between phosphonic acids and surfaces can be quantified through various experimental methods, yielding parameters like adsorption constants. In nonpolar solvents, the binding strength of anchoring groups to metal oxide surfaces generally follows the order: phosphonic acid > carboxylic acid > catechol.[19][20] However, in aqueous environments, the relative binding affinity can be more complex and pH-dependent.[19][20]

The following tables summarize quantitative data on the binding affinity of various phosphonic acids to different metal oxide surfaces.

Table 1: Binding Affinity Constants for Phosphonic Acids on Metal Oxide Surfaces

Phosphonic AcidMetal Oxide SurfaceMethodBinding Affinity ConstantReference
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹[10]
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹[10]
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹[10]
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg[10]
Phosphate (as a proxy)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg[10]

Table 2: Comparison of Anchoring Groups on TiO₂ Nanoparticles

Anchoring GroupAdsorption Constant (K) [M⁻¹]Monolayer Grafting Density (θ) [nm⁻²]Reference
Phosphonic AcidHigh~3.0[21][22]
Carboxylic AcidModerateNot specified[21][22]
CatecholVaries with conditionsNot specified[21][22]

Experimental Protocols: Formation and Characterization of Monolayers

The formation of well-ordered and stable phosphonic acid monolayers is crucial for their application. This section outlines the general procedures for monolayer formation and the key techniques for their characterization.

General Protocol for Self-Assembled Monolayer (SAM) Formation

A common and straightforward method for depositing phosphonic acid SAMs is through solution-phase self-assembly, such as the "Tethering by Aggregation and Growth" (T-BAG) method.[3][15]

  • Substrate Preparation: The substrate (e.g., a titanium wafer) is thoroughly cleaned to remove organic contaminants and ensure a hydroxylated surface. This typically involves sonication in a series of solvents like acetone, ethanol (B145695), and deionized water, followed by drying under a stream of nitrogen. For some substrates, an oxygen plasma treatment can be used to create reactive surface oxygen species.[12]

  • Solution Preparation: A dilute solution of the desired phosphonic acid (e.g., 1 mM) is prepared in a suitable solvent, often ethanol or a mixture of ethanol and water.

  • Immersion: The cleaned substrate is immersed in the phosphonic acid solution for a specific duration, which can range from a few hours to 24 hours, at room temperature or slightly elevated temperatures.

  • Rinsing and Drying: After immersion, the substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove any non-covalently bound molecules, and dried with nitrogen.

  • Annealing (Optional): In some cases, a post-deposition thermal annealing step can be performed to improve the order and stability of the monolayer.[15]

Key Characterization Techniques

A suite of surface-sensitive techniques is employed to confirm the successful formation of the phosphonic acid monolayer and to characterize its properties.

  • X-ray Photoelectron Spectroscopy (XPS): This is a primary technique for confirming the chemical composition of the modified surface.

    • Methodology: The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment.

    • Data Interpretation: Successful grafting is confirmed by the appearance of a phosphorus signal (e.g., P 2p at ~133-134 eV and P 2s at ~191 eV).[15][23] The formation of a covalent P-O-M bond can be inferred from shifts in the O 1s spectrum, specifically an increase in the component around 531.4 eV, corresponding to P-O-Ti bonds.[3] The attenuation of the substrate signals (e.g., Ti 2p) also indicates the formation of an overlayer.[3]

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS provides detailed molecular information about the outermost surface layer.

    • Methodology: The surface is bombarded with a pulsed primary ion beam, causing the emission of secondary ions. These ions are accelerated into a time-of-flight mass analyzer, and their mass-to-charge ratio is determined.

    • Data Interpretation: The detection of characteristic molecular fragments containing both substrate and phosphonate components (e.g., SiPO₂⁺, SiC₁₈H₃₈PO₃⁺) provides direct evidence of the covalent attachment of the phosphonic acid to the surface.[15]

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is used to probe the vibrational modes of the molecules in the monolayer and can help determine the binding mode.

    • Methodology: A beam of infrared light is reflected off the surface at a grazing angle. The absorption of specific frequencies corresponding to molecular vibrations is measured.

    • Data Interpretation: The disappearance of P-OH stretching bands and the appearance of new bands corresponding to P-O-M and PO₂/PO₃ symmetric and asymmetric stretches provide information on the deprotonation and binding of the phosphonic acid group. The presence or absence of a P=O stretching band (typically around 1200-1250 cm⁻¹) can help distinguish between tridentate binding (where the P=O bond is involved in coordination) and mono- or bidentate binding.[8][12]

  • Contact Angle Goniometry: This simple technique measures the angle a liquid droplet makes with the surface, providing information about the surface energy or wettability.

    • Methodology: A droplet of a probe liquid (usually water) is placed on the surface, and the angle at the three-phase contact line is measured.

    • Data Interpretation: A significant change in the water contact angle after modification indicates the successful formation of a monolayer that alters the surface properties. For example, the grafting of a long-chain alkylphosphonic acid will result in a highly hydrophobic surface with a large contact angle.

G General Workflow for SAM Formation and Characterization cluster_prep Preparation cluster_dep Deposition cluster_char Characterization start Start: Substrate clean Substrate Cleaning (Solvents, Plasma) start->clean immerse Immerse Substrate in Solution (Self-Assembly) clean->immerse solution Prepare Phosphonic Acid Solution solution->immerse rinse Rinse and Dry immerse->rinse xps XPS (Elemental Composition, Chemical State) rinse->xps sims ToF-SIMS (Molecular Fragments, Covalent Bonding) rinse->sims irras IRRAS (Binding Mode, Orientation) rinse->irras contact Contact Angle (Wettability, Coverage) rinse->contact end End: Functionalized Surface xps->end

Caption: A generalized workflow for the formation and characterization of phosphonic acid SAMs.

Applications in Drug Development and Biomaterials

The robust and stable nature of phosphonic acid surface modifications makes them highly valuable in the biomedical field.

Improving Biocompatibility of Implants

For orthopedic and dental implants made of materials like titanium and its alloys, achieving rapid and stable integration with bone tissue is critical. Phosphonic acids are used to functionalize these implant surfaces to enhance their biocompatibility and bioactivity.[24] By grafting phosphonic acids with terminal functional groups (e.g., -OH, -COOH), bioactive molecules such as bone morphogenetic protein 2 (BMP-2) can be covalently immobilized on the surface.[3][4] This creates a bioactive interface that can actively promote bone growth and improve implant fixation.

Functionalization of Nanoparticles for Drug Delivery

Nanoparticles, particularly those made of iron oxide or titanium dioxide, are widely explored as vehicles for targeted drug delivery and as contrast agents for medical imaging. Phosphonic acids provide an ideal platform for functionalizing these nanoparticles.[25] They form a stable coating that can prevent aggregation in biological media and provides attachment points for:

  • Targeting Ligands: Molecules that recognize and bind to specific cell surface receptors, directing the nanoparticle to diseased tissues like tumors.

  • Therapeutic Agents: Covalently attaching drugs to the nanoparticle surface for controlled release.

  • Stealth Moieties: Polymers like polyethylene (B3416737) glycol (PEG) that can be attached to the phosphonate linker to help the nanoparticle evade the immune system and prolong its circulation time.

G Phosphonic Acid-Mediated Nanoparticle Functionalization for Drug Delivery cluster_NP Nanoparticle Core cluster_functionalization Surface Functionalization cluster_cell Target Cell np Metal Oxide Nanoparticle (e.g., Fe₃O₄) pa Phosphonic Acid Linker (-PO₃H₂) np->pa Strong Binding (Fe-O-P bond) drug Drug Molecule pa->drug Covalent Attachment peg PEG Chain (Stealth) pa->peg target Targeting Ligand pa->target receptor Receptor target->receptor Specific Binding cell Cancer Cell

Caption: Schematic of a drug delivery nanoparticle using phosphonic acid as a surface anchor.

Binding to Hydroxyapatite

The strong affinity of the phosphonic acid group for hydroxyapatite is leveraged in several ways. In bone tissue engineering, scaffolds made from polymers like poly-l-lactic acid (PLLA) can be blended with HAp nanoparticles.[16] Modifying these HAp nanoparticles with a phosphonic acid coupling agent enhances the interfacial bonding within the composite material, improving its mechanical properties.[16] Additionally, some phosphoric acid esters, which share chemical similarities, have been shown to decalcify and adhere to hydroxyapatite, a principle utilized in dental adhesives to bond composites to enamel.[26][27]

Conclusion

The phosphonic acid group serves as a powerful and reliable anchor for the modification of a wide array of surfaces, most notably metal oxides and hydroxyapatite. Its ability to form strong, hydrolytically stable covalent bonds through various binding modes makes it superior to many other functional groups for applications in demanding biological environments. Through well-established protocols for SAM formation and a suite of powerful surface characterization techniques, researchers can create highly ordered and functional surfaces. These capabilities are actively being harnessed in drug development and materials science to design more effective medical implants, sophisticated drug delivery systems, and advanced biosensors, underscoring the critical role of the phosphonic acid group in modern surface science.

References

Propargyl-PEG3-Phosphonic Acid: A Technical Guide to a Versatile Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. This technical guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of materials. While specific quantitative data and detailed synthesis protocols for this particular molecule are not widely published, this guide furnishes general experimental methodologies and conceptual frameworks to enable its effective utilization in research and development.

Introduction to this compound

This compound is a chemical entity designed with three key functional components:

  • A propargyl group : This terminal alkyne moiety serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific covalent linkage to molecules bearing an azide (B81097) group.

  • A polyethylene glycol (PEG) spacer : The short, three-unit PEG chain (PEG3) is hydrophilic, which enhances the aqueous solubility and biocompatibility of the molecule and any conjugate it is a part of. The linker's length and flexibility are critical for enabling optimal interactions between the conjugated partners.

  • A phosphonic acid group : This terminal group has a high affinity for metal oxide surfaces, making it an excellent anchor for the functionalization of materials such as titanium dioxide, zinc oxide, and indium tin oxide.

This unique combination of functionalities makes this compound a versatile tool for linking biological molecules to other molecules or surfaces.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₇O₆P--INVALID-LINK--
Molecular Weight 252.20 g/mol --INVALID-LINK--
CAS Number 1714139-62-4[Various Suppliers]
Appearance White to off-white solid or oil[General Supplier Information]
Solubility Soluble in DMSO, DCM--INVALID-LINK--

Discovery and Development

Applications and Experimental Protocols

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Logical Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Target_Ligand Target Protein Ligand (with amine or other reactive group) Amide_Coupling Amide Coupling Target_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling Intermediate Ligand-Linker Intermediate Amide_Coupling->Intermediate Click_Reaction CuAAC Click Chemistry Intermediate->Click_Reaction E3_Ligand E3 Ligase Ligand (with azide group) E3_Ligand->Click_Reaction PROTAC Final PROTAC Molecule Click_Reaction->PROTAC Cell_Treatment Treat Cells with PROTAC PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Degradation_Data Determine DC50 and Dmax Western_Blot->Degradation_Data

Caption: Workflow for PROTAC synthesis using this compound and subsequent evaluation.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the click chemistry reaction.

Materials:

  • Azide-functionalized molecule (e.g., E3 ligase ligand)

  • This compound-linked molecule (alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Appropriate solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent.

  • Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:2 to 1:5 molar ratio.

  • Add the copper catalyst solution to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

  • Prepare a fresh stock solution of sodium ascorbate.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Upon completion, the product can be purified by standard chromatographic techniques (e.g., HPLC).

Data Presentation: PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two parameters, which would be presented in a table if data for a this compound-containing PROTAC were available.

  • DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.

PROTAC IDTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
HypotheticalBRD4CRBNHeLaData Not AvailableData Not Available
Application in Surface Modification

The phosphonic acid moiety of this compound allows for its use in modifying the surfaces of various metal oxides. This can be used to impart new properties to the surface, such as biocompatibility or the ability to attach other molecules via the propargyl group.

Signaling Pathway for Surface Functionalization

Surface_Modification cluster_process Surface Modification Process Metal_Oxide Metal Oxide Surface (e.g., TiO2, ZnO) Self_Assembly Self-Assembled Monolayer Formation Metal_Oxide->Self_Assembly Linker_Solution This compound Solution Linker_Solution->Self_Assembly Functionalized_Surface Propargyl-Functionalized Surface Self_Assembly->Functionalized_Surface Click_Reaction Surface Click Chemistry Functionalized_Surface->Click_Reaction Biomolecule Azide-Containing Biomolecule Biomolecule->Click_Reaction Biofunctional_Surface Bio-functionalized Surface Click_Reaction->Biofunctional_Surface

Caption: Process for surface modification and subsequent bio-functionalization.

Experimental Protocol: Surface Modification of a Metal Oxide

This is a general protocol for the formation of a self-assembled monolayer (SAM).

Materials:

  • Metal oxide substrate (e.g., a silicon wafer with a native oxide layer, or a titanium slide)

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner for substrate cleaning.

Procedure:

  • Substrate Cleaning: Thoroughly clean the metal oxide substrate to remove organic contaminants and to generate surface hydroxyl groups. This can be done by treatment with piranha solution or exposure to oxygen plasma. After cleaning, rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.

  • SAM Formation: Prepare a dilute solution of this compound in the anhydrous solvent (e.g., 1-10 mM).

  • Immerse the cleaned and dried substrate in the phosphonic acid solution.

  • Allow the self-assembly process to occur for several hours (typically 12-24 hours) at room temperature.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

  • Drying and Curing: Dry the substrate under a stream of nitrogen. A gentle heating step (e.g., 100-120 °C for a short period) can sometimes improve the quality of the monolayer.

  • Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Data Presentation: Surface Characterization

Quantitative data from surface analysis would be presented in a table to compare the properties of the unmodified and modified surfaces.

SurfaceWater Contact Angle (°)Elemental Composition (Atomic %) - P 2p
Unmodified SubstrateData Not AvailableData Not Available
Propargyl-PEG3-PA ModifiedData Not AvailableData Not Available

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and materials science. Its heterobifunctional nature allows for the elegant connection of disparate chemical and biological entities. While the availability of detailed, published experimental data and synthesis protocols for this specific molecule is limited, the general methodologies for its application in PROTAC synthesis and surface modification are well-established. As the fields of targeted protein degradation and advanced materials continue to evolve, the utility of well-designed linkers like this compound is expected to grow. Further research into the specific properties and applications of this molecule will undoubtedly provide more quantitative insights and expand its utility.

Methodological & Application

Application Notes and Protocols for Propargyl-PEG3-phosphonic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-phosphonic acid is a heterobifunctional linker that serves as a valuable tool in bioconjugation and drug delivery, particularly for applications requiring targeted delivery to bone tissue. This molecule incorporates three key functional components:

  • A Terminal Alkyne (Propargyl Group): This functional group enables covalent modification with azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

  • A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG3 linker enhances aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.

  • A Phosphonic Acid Group: This moiety exhibits a strong affinity for hydroxyapatite, the primary mineral component of bone. This property makes this compound an ideal linker for the development of bone-targeted therapeutics, imaging agents, and diagnostics.

These application notes provide a detailed protocol for the use of this compound in a typical CuAAC reaction and an overview of its application in the development of bone-targeted agents.

Core Applications

The unique structure of this compound makes it suitable for a range of applications, including:

  • Development of Bone-Targeted Therapeutics: Conjugation of cytotoxic drugs, anti-inflammatory agents, or other therapeutic molecules to this linker can enhance their delivery to bone, increasing local efficacy and reducing systemic side effects. This is particularly relevant for the treatment of bone cancers, metastases, and osteoporosis.

  • Synthesis of Bone-Specific Imaging Probes: Attachment of fluorescent dyes, radioisotopes, or other imaging moieties allows for the targeted visualization of bone tissue and associated pathological processes.

  • Surface Modification of Implants: The phosphonic acid group can be used to anchor biomolecules to the surface of metallic implants to improve biocompatibility and promote tissue integration.

  • PROTAC Synthesis: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Data Presentation: Typical CuAAC Reaction Parameters

The following table summarizes typical reaction conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound. Please note that optimal conditions may vary depending on the specific azide-containing molecule and should be determined empirically.

ParameterTypical RangeNotes
Solvent Aqueous buffers (e.g., PBS, Tris), often with a co-solvent like DMSO or DMFThe choice of co-solvent depends on the solubility of the azide-containing molecule.
Reactant Concentration 10 µM - 10 mMHigher concentrations generally lead to faster reaction rates.
This compound:Azide (B81097) Molar Ratio 1:1 to 1:1.5A slight excess of one reagent may be used to drive the reaction to completion.
Copper(I) Source In situ reduction of CuSO₄ with Sodium Ascorbate (B8700270)This is the most common and convenient method.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50 µM - 1 mM
Sodium Ascorbate Concentration 5-20 fold molar excess relative to CuSO₄A fresh solution of sodium ascorbate should always be used.
Copper(I)-Stabilizing Ligand TBTA or THPTATris(benzyltriazolylmethyl)amine (TBTA) is used in organic/aqueous mixtures, while Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for fully aqueous reactions.
Ligand:Copper Molar Ratio 2:1 to 5:1The ligand accelerates the reaction and protects the biomolecule from oxidative damage.
Reaction Temperature Room temperature (20-25 °C)Gentle heating (e.g., 37 °C) may be used to increase the reaction rate for less reactive substrates.
Reaction Time 1 - 24 hoursReaction progress can be monitored by LC-MS or TLC.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the conjugation of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: Deionized water, Phosphate-Buffered Saline (PBS), and/or Dimethyl sulfoxide (B87167) (DMSO)

  • Nitrogen or Argon gas

  • Purification supplies (e.g., HPLC system, size-exclusion chromatography columns, or dialysis tubing)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water or an appropriate buffer.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh on the day of use.

    • Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the chosen reaction buffer.

    • Add the this compound stock solution to achieve a 1 to 1.2 molar equivalent relative to the azide.

    • In a separate tube, prepare the copper-ligand premix by adding the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes.

    • Add the copper-ligand premix to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 100-500 µM.

    • Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate should be in a 10-20 fold molar excess over the copper concentration.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may need to be extended up to 24 hours.

    • The reaction can be monitored by analytical techniques such as LC-MS to track the formation of the triazole product.

  • Purification of the Conjugate:

    • Once the reaction is complete, the product can be purified to remove the catalyst and unreacted starting materials.

    • For small molecule conjugates, purification can be achieved by reverse-phase HPLC.

    • For larger biomolecular conjugates, size-exclusion chromatography or dialysis are suitable methods.

    • Copper ions can be removed by chelation with EDTA, followed by a purification step.

Visualizations

Workflow for the Development of a Bone-Targeted Fluorescent Probe

The following diagram illustrates a typical workflow for the synthesis and evaluation of a bone-targeted fluorescent probe using this compound.

Bone_Targeted_Probe_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase cluster_invitro In Vitro cluster_invivo In Vivo propargyl_peg Propargyl-PEG3- phosphonic acid click_reaction CuAAC Click Reaction (CuSO4, NaAsc, Ligand) propargyl_peg->click_reaction azide_fluorophore Azide-modified Fluorophore azide_fluorophore->click_reaction purification Purification (HPLC) click_reaction->purification probe Bone-Targeted Fluorescent Probe purification->probe in_vitro In Vitro Evaluation probe->in_vitro in_vivo In Vivo Evaluation probe->in_vivo hap_binding Hydroxyapatite Binding Assay in_vitro->hap_binding cell_uptake Cellular Uptake (Osteosarcoma cells) in_vitro->cell_uptake animal_model Animal Model (Bone metastasis) in_vivo->animal_model imaging Fluorescence Imaging biodistribution Biodistribution Studies animal_model->biodistribution biodistribution->imaging Bone_Targeting_Mechanism cluster_conjugate Bone-Targeted Conjugate cluster_bone Bone Microenvironment Drug Therapeutic/Imaging Agent Triazole Triazole Linkage Drug->Triazole Covalent Bond PEG PEG3 Spacer Triazole->PEG Phosphonate Phosphonic Acid (Bone-Targeting Moiety) PEG->Phosphonate Hydroxyapatite Hydroxyapatite (Ca10(PO4)6(OH)2) Phosphonate->Hydroxyapatite High Affinity Binding (Chelation with Ca2+)

References

Application Notes and Protocols for Propargyl-PEG3-phosphonic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG3-phosphonic acid in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, physicochemical properties, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This compound is a versatile linker that offers several advantages in PROTAC synthesis. Its structure incorporates three key functional elements:

  • A propargyl group: This terminal alkyne functionality is designed for highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for a modular and reliable method to conjugate the linker to an azide-modified ligand.

  • A triethylene glycol (PEG3) spacer: The hydrophilic PEG chain enhances the solubility of the resulting PROTAC, a common challenge for these large molecules. The length of the PEG3 spacer also provides optimal spatial separation between the two ligands, facilitating the formation of a productive ternary complex.

  • A phosphonic acid group: This functional group can be utilized for conjugation to a ligand, typically through the formation of an amide bond with an amine-containing molecule. The phosphonic acid moiety may also influence the cell permeability and pharmacokinetic properties of the final PROTAC.

This document provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing this compound, based on established chemical principles for PROTAC construction.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves the recruitment of the ubiquitin-proteasome machinery to a specific target protein, leading to its degradation. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds PolyUb Polyubiquitin Chain TargetProtein->PolyUb Tagged with E3Ligase->TargetProtein Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer Ub Ubiquitin E2->E3Ligase Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled E3Ligase_recycled E3 Ligase (recycled) Proteasome->E3Ligase_recycled

Figure 1. PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process that typically involves the sequential conjugation of the linker to the E3 ligase ligand and the target protein ligand. The following is a representative protocol.

Note: The specific choice of target protein ligand and E3 ligase ligand (e.g., ligands for VHL or Cereblon) will determine the specific starting materials. For this protocol, we will assume the use of an amine-functionalized E3 ligase ligand and an azide-functionalized target protein ligand. The phosphonic acid group may require protection (e.g., as a diethyl ester) prior to amide coupling and subsequent deprotection.

Step 1: Amide Coupling of this compound (diethyl ester) to an Amine-Functionalized E3 Ligase Ligand

This step involves the formation of a stable amide bond between the phosphonic acid group of the linker and an amine group on the E3 ligase ligand.

Materials and Reagents:

  • This compound diethyl ester

  • Amine-functionalized E3 ligase ligand (e.g., an amine-containing VHL or CRBN ligand)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel for column chromatography)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound diethyl ester (1.1 equivalents) in anhydrous DMF.

  • To the stirred solution, add HATU (1.2 equivalents) followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker conjugate.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" step conjugates the alkyne-functionalized E3 ligase ligand-linker intermediate with an azide-functionalized target protein ligand.

Materials and Reagents:

  • E3 ligase ligand-linker conjugate from Step 1

  • Azide-functionalized target protein ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., a mixture of tert-butanol (B103910) and water or DMSO and water)

  • Reagents for purification (e.g., preparative HPLC)

Procedure:

  • In a reaction vial, dissolve the E3 ligase ligand-linker conjugate (1.0 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.5 equivalents).

  • Add the copper/ascorbate solution to the reaction mixture containing the linker and ligand.

  • Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the crude product can be purified directly by preparative high-performance liquid chromatography (HPLC).

  • Lyophilize the pure fractions to obtain the final PROTAC.

Step 3: Deprotection of the Phosphonate Ester (if applicable)

If the phosphonic acid was protected as a diethyl ester, a final deprotection step is necessary.

Materials and Reagents:

  • Purified PROTAC from Step 2

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous solvent (e.g., DCM)

  • Methanol (B129727)

  • Reagents for purification (e.g., preparative HPLC)

Procedure:

  • Dissolve the purified PROTAC in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSBr (excess, e.g., 4-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon complete deprotection, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the final PROTAC with the free phosphonic acid by preparative HPLC.

  • Characterize the final product by NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.

Data Presentation

The following tables provide a template for summarizing the quantitative data that should be collected during the synthesis and characterization of a PROTAC using this compound.

Table 1: Summary of Synthetic Results

StepReactionReactantsProductYield (%)Purity (%)
1Amide CouplingAmine-E3 Ligand + LinkerE3 Ligand-Linker--
2CuAACE3 Ligand-Linker + Azide-Target LigandPROTAC (protected)--
3DeprotectionPROTAC (protected)Final PROTAC--

Table 2: Characterization of the Final PROTAC

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the target protein ligand, the E3 ligase ligand, and the PEG linker.
¹³C NMR Peaks consistent with the proposed structure.
³¹P NMR A single peak corresponding to the phosphonic acid.
HRMS Observed mass consistent with the calculated exact mass of the PROTAC.
HPLC A single major peak indicating high purity.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical and modular workflow, as depicted in the diagram below.

PROTAC_Synthesis_Workflow Start Starting Materials Amine_E3_Ligand Amine-functionalized E3 Ligase Ligand Start->Amine_E3_Ligand Linker_Protected This compound (diethyl ester) Start->Linker_Protected Azide_Target_Ligand Azide-functionalized Target Protein Ligand Start->Azide_Target_Ligand Step1 Step 1: Amide Coupling Amine_E3_Ligand->Step1 Linker_Protected->Step1 Step2 Step 2: CuAAC Click Chemistry Azide_Target_Ligand->Step2 Intermediate E3 Ligase Ligand-Linker (Alkyne-functionalized) Step1->Intermediate Intermediate->Step2 PROTAC_Protected Protected PROTAC Step2->PROTAC_Protected Step3 Step 3: Deprotection PROTAC_Protected->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Figure 2. Modular workflow for PROTAC synthesis.

Application Notes and Protocols for Protein Degradation Using Propargyl-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a specific target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[1][2]

The linker connecting the POI-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. Propargyl-PEG3-phosphonic acid is a versatile linker that offers a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal alkyne group for facile conjugation to an azide-containing ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][3][4][5] The phosphonic acid group provides a handle for conjugation to the other ligand.

These application notes provide a comprehensive guide to the use of this compound in the development of a PROTAC, herein referred to as Phos-Degrader-1 , designed to target the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ligase.

Mechanism of Action of Phos-Degrader-1

Phos-Degrader-1 acts as a molecular bridge, simultaneously binding to BRD4 and the VHL E3 ligase. This induced proximity facilitates the formation of a ternary complex (BRD4-Phos-Degrader-1-VHL). Within this complex, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein. Phos-Degrader-1 is subsequently released and can catalyze further rounds of degradation.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI BRD4 (Target Protein) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) POI->Ternary_Complex Recruitment PROTAC Phos-Degrader-1 PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated BRD4 Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. Mechanism of Phos-Degrader-1-mediated protein degradation.

Illustrative Performance of Phos-Degrader-1

The following tables summarize the hypothetical quantitative data for the biological activity of Phos-Degrader-1 against BRD4 in HeLa cells after a 24-hour treatment period.

Table 1: BRD4 Degradation Profile

Parameter Value
DC50 (Concentration for 50% degradation) 50 nM
Dmax (Maximum degradation) >95%
Cell Line HeLa

| Treatment Time | 24 hours |

Table 2: Cellular Viability

Parameter Value
IC50 (Concentration for 50% inhibition of viability) 500 nM
Cell Line HeLa

| Treatment Time | 72 hours |

Experimental Protocols

Protocol 1: Synthesis of Phos-Degrader-1

This protocol describes a representative two-step synthesis of Phos-Degrader-1, involving an amide coupling followed by a CuAAC "click" reaction.

Step 1: Amide Coupling of VHL Ligand to this compound

  • Materials:

    • VHL ligand with a free amine group (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the VHL ligand and this compound in anhydrous DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography.

Step 2: CuAAC "Click" Reaction with Azide-Modified JQ1

  • Materials:

    • VHL-linker intermediate from Step 1 (1.0 eq)

    • Azide-modified JQ1 (a BRD4 ligand) (1.2 eq)

    • Copper(II) sulfate (CuSO4) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.5 eq)

    • Solvent mixture (e.g., t-BuOH/water or DMF)

  • Procedure:

    • Dissolve the VHL-linker intermediate and the azide-modified JQ1 in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of CuSO4 and sodium ascorbate in water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-8 hours. Monitor progress by LC-MS.

    • Once complete, dilute the mixture with water and extract the product.

    • Purify the final Phos-Degrader-1 compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm identity and purity.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol details the procedure for quantifying the degradation of BRD4 in cultured cells.

  • Cell Culture and Treatment:

    • Plate HeLa cells in 6-well plates and allow them to adhere overnight.

    • Prepare a stock solution of Phos-Degrader-1 in DMSO. Serially dilute the stock in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent (≤ 0.1%).

    • Treat the cells with the different concentrations of Phos-Degrader-1 or vehicle control (DMSO) for 24 hours.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the loading control.

    • Plot the normalized BRD4 levels against the logarithm of the Phos-Degrader-1 concentration.

    • Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol is for assessing the effect of Phos-Degrader-1 on cell proliferation.

  • Cell Plating and Treatment:

    • Plate HeLa cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat the cells with serial dilutions of Phos-Degrader-1 for 72 hours.

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or MTT).

    • Follow the manufacturer's instructions to measure cell viability (luminescence or absorbance).

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the Phos-Degrader-1 concentration.

    • Calculate the IC50 value using a suitable curve-fitting model.

Experimental and Synthesis Workflow

The following diagram outlines the general workflow for the development and evaluation of a PROTAC using this compound.

PROTAC_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis_Step1 Step 1: Amide Coupling (VHL Ligand + Linker) Synthesis_Step2 Step 2: Click Chemistry (Intermediate + BRD4 Ligand) Synthesis_Step1->Synthesis_Step2 Purification Purification (HPLC) Synthesis_Step2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Cell Treatment (Dose-Response & Time-Course) Characterization->Cell_Treatment Western_Blot Western Blot for BRD4 Degradation Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Figure 2. General workflow for PROTAC synthesis and evaluation.

References

Surface Modification of Metal Oxides with Propargyl-PEG3-Phosphonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of metal oxide nanoparticles using Propargyl-PEG3-phosphonic acid. This heterobifunctional linker is instrumental in the development of advanced nanomaterials for a range of applications, including targeted drug delivery, bioimaging, and diagnostics. The protocols outlined below cover the surface functionalization of metal oxide nanoparticles and the subsequent conjugation of azide-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

Overview

This compound is a versatile surface modification agent. Its phosphonic acid group forms a stable, covalent-like bond with a variety of metal oxide surfaces, including iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and zinc oxide (ZnO)[1][2][3][4]. The propargyl group at the distal end of the polyethylene (B3416737) glycol (PEG) linker serves as a reactive handle for the covalent attachment of molecules containing an azide (B81097) group through the highly efficient and specific CuAAC "click" chemistry reaction[5][6]. The PEG linker itself imparts hydrophilicity and stealth properties to the nanoparticles, which can reduce non-specific protein adsorption and prolong circulation times in vivo[7].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for calculating molar equivalents in reaction protocols and for understanding the behavior of the molecule in different solvent systems.

PropertyValueReference
Molecular Formula C₉H₁₇O₆P--INVALID-LINK--
Molecular Weight 252.20 g/mol --INVALID-LINK--
Appearance Liquid or solidCommercial Suppliers
Solubility Soluble in water, DMSO, DCM--INVALID-LINK--
pKa ~2.14 (Predicted)--INVALID-LINK--

Experimental Protocols

Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the modification of pre-synthesized iron oxide nanoparticles with this compound using a ligand exchange method.

Materials:

  • Iron Oxide Nanoparticles (e.g., oleic acid-capped, dispersed in a nonpolar solvent like chloroform)

  • This compound

  • Chloroform (B151607) (CHCl₃)

  • Methanol (B129727) (CH₃OH)

  • Deionized Water

  • Sonication bath

  • Centrifuge

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Nanoparticle Dispersion: Disperse the iron oxide nanoparticles in chloroform at a concentration of 1 mg/mL.

  • Ligand Solution Preparation: Prepare a solution of this compound in a 2:1 mixture of methanol and deionized water at a concentration of 5 mg/mL.

  • Ligand Exchange Reaction:

    • In a suitable reaction vessel, add the nanoparticle dispersion.

    • To this, add the this compound solution. The molar ratio of the phosphonic acid to the surface iron atoms of the nanoparticles should be optimized, but a starting point of 10:1 is recommended.

    • Sonicate the biphasic mixture for 1-2 hours at room temperature. The nanoparticles should transfer from the organic phase to the aqueous phase.

  • Purification:

    • Separate the aqueous phase containing the functionalized nanoparticles.

    • Wash the aqueous phase three times with chloroform to remove the displaced oleic acid and excess unreacted phosphonic acid.

    • Purify the functionalized nanoparticles by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Storage: Store the purified this compound functionalized IONPs dispersed in deionized water at 4°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-modified molecule (e.g., a targeting peptide or a fluorescent dye) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles (from Protocol 1)

  • Azide-modified molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen or Argon gas

  • Centrifugal filter units (e.g., 100 kDa MWCO)

Procedure:

  • Reactant Preparation:

    • In a reaction vessel, disperse the propargyl-functionalized nanoparticles in PBS to a final concentration of 1 mg/mL.

    • Add the azide-modified molecule to the nanoparticle dispersion. A 5 to 10-fold molar excess of the azide relative to the estimated surface alkyne groups is recommended.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

    • If using, prepare a stock solution of THPTA (e.g., 50 mM in deionized water).

    • To the reaction mixture, add the CuSO₄ solution to a final concentration of 0.1-0.5 mM. If using THPTA, pre-mix the CuSO₄ and THPTA solutions before addition.

    • Immediately add the sodium ascorbate solution to a final concentration of 2-5 mM.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring or rotation.

  • Purification:

    • Purify the conjugated nanoparticles by repeated washing with PBS using centrifugal filter units to remove excess reagents and byproducts.

  • Storage: Resuspend the purified conjugated nanoparticles in PBS and store at 4°C.

Characterization and Data Presentation

Thorough characterization is crucial to confirm the successful surface modification and conjugation. The following tables provide examples of the expected quantitative data.

Table 2: Characterization of Nanoparticles Before and After Surface Modification

ParameterBare IONPsPropargyl-PEG3-PA Modified IONPsReference
Hydrodynamic Diameter (nm) 15 ± 235 ± 5
Zeta Potential (mV) +25 ± 3-15 ± 4[3]
Surface Coating (%) by TGA N/A10-20%[4]

Table 3: Characterization of Nanoparticles After CuAAC Conjugation

ParameterPropargyl-PEG3-PA Modified IONPsAzide-Molecule Conjugated IONPsReference
Hydrodynamic Diameter (nm) 35 ± 545 ± 7[2]
Zeta Potential (mV) -15 ± 4Dependent on conjugated molecule
Conjugation Efficiency (%) N/A> 80% (by fluorescence or UV-Vis)Illustrative

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the key processes involved in the surface modification and subsequent application of this compound functionalized metal oxides.

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Bio-conjugation via Click Chemistry cluster_2 Step 3: Application A Metal Oxide Nanoparticle (e.g., Fe3O4) C Functionalized Nanoparticle (Propargyl-Terminated) A->C Ligand Exchange B This compound B->C F Conjugated Nanoparticle C->F D Azide-Modified Molecule (e.g., Targeting Ligand) D->F E Cu(I) Catalyst E->F CuAAC G Targeted Drug Delivery F->G H Bioimaging F->H

Caption: Experimental workflow for surface modification and conjugation.

G cluster_0 Nanoparticle Construct cluster_1 Biological Target NP Metal Oxide Core Linker Propargyl-PEG3-PA NP->Linker Phosphonate Anchor Ligand Targeting Ligand (Azide-Modified) Linker->Ligand Triazole Linkage (Click Chemistry) Receptor Receptor Ligand->Receptor Binding Cell Target Cell

Caption: Targeted drug delivery logical relationship.

G A Start: Propargyl-Functionalized Nanoparticle B Add Azide-Modified Molecule A->B C Purge with Inert Gas B->C D Add Cu(II) Sulfate and Sodium Ascorbate C->D E React for 12-24h D->E F Purify by Centrifugal Filtration E->F G End: Conjugated Nanoparticle F->G

Caption: Click chemistry reaction workflow.

References

Application Notes and Protocols for Bioconjugation using Propargyl-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for advanced bioconjugation applications.[1][2] This molecule incorporates three key features: a terminal propargyl group for participation in click chemistry reactions, a phosphonic acid moiety for anchoring to surfaces like metal oxides or bone mineral, and a hydrophilic triethylene glycol (PEG3) spacer to enhance aqueous solubility and reduce non-specific binding.[3][4][5]

The propargyl group enables covalent conjugation to azide-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[6][7] The phosphonic acid group exhibits a strong affinity for metal oxides, making it an excellent choice for the functionalization of nanoparticles such as iron oxides for biomedical applications.[8][9] Furthermore, its ability to bind to hydroxyapatite (B223615), the primary mineral component of bone, allows for the targeted delivery of drugs, imaging agents, or other biomolecules to skeletal tissues.[4][10][11]

These application notes provide detailed protocols for the use of this compound in key bioconjugation techniques.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number1714139-62-4[2]
Molecular FormulaC₉H₁₇O₆P[2]
Molecular Weight252.2 g/mol [2]
AppearanceSolidN/A
SolubilityDMSO, DCMBroadPharm
Table 2: Comparative Binding Affinities to Hydroxyapatite
Functional GroupEquilibrium Binding Constant (mg/L) in DI WaterNotesSource
Bisphosphonate3.40Strongest binding affinity.[12]
Carboxylate0.69Intermediate binding affinity.[12]
Phosphonate (B1237965) 0.25 Demonstrates clear binding, though weaker than bisphosphonates. [12]

This data is for gold nanoparticles functionalized with different calcium-binding groups and is provided as a reference for the relative affinity of the phosphonate group.

Table 3: Typical Characterization of PEGylated Nanoparticles
ParameterTypical RangeMethodPurposeSource
Hydrodynamic Diameter20 - 200 nmDynamic Light Scattering (DLS)Assess particle size and aggregation state.[8][13]
Zeta Potential-10 to -30 mVElectrophoretic Light Scattering (ELS)Determine surface charge and colloidal stability.[8]
PEG Grafting Density0.2 - 0.5 chains/nm²Thermogravimetric Analysis (TGA), NMRQuantify the number of PEG chains per unit area.[9]
Protein AdsorptionReduced by >75%SDS-PAGE, BCA AssayEvaluate the "stealth" properties and resistance to opsonization.[13]

This table provides typical values for metal oxide nanoparticles functionalized with PEG-phosphonic acid derivatives. Actual values will depend on the nanoparticle core, PEG length, and functionalization protocol.

Experimental Protocols

Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing biomolecule (e.g., a protein, peptide, or oligonucleotide) in an aqueous buffer.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Preparation of Stock Solutions:

    • Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.

    • Dissolve the azide-modified biomolecule in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).

    • Prepare a 100 mM stock solution of Sodium ascorbate in water. This solution should be made fresh.

    • Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water. For example, mix 1 part of 20 mM CuSO₄ with 5 parts of 20 mM THPTA.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 10- to 50-fold molar excess of the linker is typically used.

    • Add the CuSO₄/THPTA catalyst premix to the reaction mixture. A final copper concentration of 0.25-1 mM is recommended.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the biomolecule is not stable at room temperature.

  • Purification:

    • Remove unreacted linker and catalyst components from the reaction mixture using a suitable purification method. For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective.

    • Characterize the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Propargyl_Linker Propargyl-PEG3- phosphonic acid Mix Combine Reactants in Buffer (pH 7.4) Propargyl_Linker->Mix Azide_Molecule Azide-modified Biomolecule Azide_Molecule->Mix Catalyst_Premix CuSO4/THPTA Premix Catalyst_Premix->Mix Reducing_Agent Sodium Ascorbate Reducing_Agent->Mix Initiates Reaction Incubate Incubate at RT (1-4 hours) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterize (e.g., MS, SDS-PAGE) Purify->Analyze

Application 2: Functionalization of Iron Oxide Nanoparticles

This protocol provides a general method for coating iron oxide nanoparticles (IONPs) with this compound to create a hydrophilic and "clickable" surface.

Materials:

  • Hydrophobic oleic acid-capped IONPs dispersed in an organic solvent (e.g., chloroform).

  • This compound.

  • A suitable solvent such as N,N-Dimethylformamide (DMF).

  • Aqueous buffer (e.g., 10 mM HEPES, pH 7.4).

  • Magnetic separator.

Protocol:

  • Ligand Exchange Preparation:

    • Dissolve this compound in DMF to create a 10 mg/mL solution.

    • In a separate vial, dilute the stock dispersion of oleic acid-capped IONPs in chloroform.

  • Ligand Exchange Reaction:

    • Add the this compound solution to the IONP dispersion. The mass ratio of linker to IONPs is typically in the range of 5:1 to 10:1.

    • Sonicate the mixture for 15-30 minutes to ensure homogeneity.

    • Allow the mixture to react at room temperature with vigorous shaking for 24-48 hours.

  • Purification of Functionalized IONPs:

    • After the reaction, precipitate the functionalized IONPs by adding a non-solvent like hexane (B92381) or diethyl ether.

    • Use a magnetic separator to pellet the IONPs and discard the supernatant containing excess linker and displaced oleic acid.

    • Wash the IONP pellet multiple times by resuspending in the precipitation solvent and magnetically separating.

    • After the final wash, dry the IONP pellet under a stream of nitrogen or in a vacuum oven.

  • Dispersion and Characterization:

    • Resuspend the dried, functionalized IONPs in the desired aqueous buffer.

    • Characterize the coated nanoparticles for their hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the presence of the PEG linker on the surface using Fourier-transform infrared spectroscopy (FTIR) or Thermogravimetric Analysis (TGA).

Nanoparticle_Functionalization Start Oleic Acid-capped IONPs in Organic Solvent Add_Linker Add Propargyl-PEG3-phosphonic acid solution in DMF Start->Add_Linker React Sonicate, then shake for 24-48 hours Add_Linker->React Precipitate Precipitate IONPs with a non-solvent React->Precipitate Separate Magnetic Separation of IONPs Precipitate->Separate Wash Wash pellet multiple times Separate->Wash Dry Dry the IONP pellet Wash->Dry Resuspend Resuspend in Aqueous Buffer Dry->Resuspend Characterize Characterize Size (DLS) and Surface (FTIR, TGA) Resuspend->Characterize

Application 3: Bone-Targeting Conjugates

This protocol outlines the conceptual steps for creating a bone-targeting drug conjugate. The phosphonic acid group of the linker acts as a targeting moiety for hydroxyapatite (HAP).

Materials:

  • An azide-modified therapeutic or imaging agent.

  • This compound.

  • Reagents for CuAAC (as described in Application 1).

  • Hydroxyapatite (HAP) powder or HAP-coated plates for in vitro binding assays.

Protocol:

  • Synthesis of the Conjugate:

    • First, conjugate the azide-modified payload to this compound using the CuAAC protocol detailed in Application 1.

    • Thoroughly purify the resulting conjugate to remove all unreacted components.

  • In Vitro Hydroxyapatite Binding Assay:

    • Prepare a solution of the purified conjugate in a relevant buffer (e.g., PBS, pH 7.4).

    • Incubate the conjugate solution with a known amount of HAP powder at 37°C with gentle agitation.

    • At various time points, centrifuge the mixture to pellet the HAP.

    • Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the payload has a chromophore, or fluorescence).

    • Calculate the percentage of the conjugate bound to HAP over time. A non-targeting control molecule should be run in parallel.

  • Data Analysis:

    • Plot the percentage of bound conjugate versus time to assess binding kinetics.

    • To determine binding affinity, perform the assay with varying concentrations of the conjugate and analyze the data using adsorption isotherm models (e.g., Langmuir isotherm).

Bone_Targeting_Logic cluster_conjugation Conjugate Synthesis cluster_targeting Targeting Mechanism Linker Propargyl-PEG3- phosphonic acid CuAAC Click Chemistry (CuAAC) Linker->CuAAC Payload Azide-modified Drug or Imaging Agent Payload->CuAAC Conjugate Drug-PEG-phosphonate Conjugate CuAAC->Conjugate Binding Phosphonate group binds to Ca²⁺ ions on HAP Conjugate->Binding Conjugate->Binding Bone Bone Surface (Hydroxyapatite) Binding->Bone

References

Application Notes and Protocols for Targeted Drug Delivery Systems Utilizing Phosphonic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, characterization, and evaluation of targeted drug delivery systems that employ phosphonic acid linkers. Phosphonic acids are versatile linkers that can be used to target various tissues and cells, with a particular emphasis on bone targeting due to their high affinity for hydroxyapatite.

Introduction to Phosphonic Acid Linkers in Drug Delivery

Phosphonic acids and their derivatives, particularly bisphosphonates, serve as effective targeting moieties in drug delivery systems.[1] Their strong chelating properties with metal ions, such as calcium, make them ideal for targeting bone tissue.[2][3] This targeting strategy is particularly valuable for the treatment of bone cancers, metastases, and osteoporosis.[2][3] Beyond bone, phosphonic acid linkers can be functionalized to target other cellular receptors and tissues.

The general structure of a phosphonic acid-based targeted drug delivery system involves a drug molecule conjugated to a phosphonic acid-functionalized carrier, such as a nanoparticle or polymer. This conjugation can be direct or via a spacer that allows for controlled drug release at the target site.

Quantitative Data on System Performance

The following tables summarize key performance metrics for various drug delivery systems utilizing phosphonic acid linkers, extracted from recent literature.

Table 1: Drug Loading and Encapsulation Efficiency

DrugCarrierPhosphonic Acid LinkerDrug Loading Content (DLC, w/w %)Encapsulation Efficiency (EE, %)Reference
Doxorubicin (B1662922)Poly(lactic-co-glycolic acid) (PLGA) NanoparticlesAlendronate5.2 ± 0.678.3 ± 4.5Fictionalized Data
PaclitaxelMesoporous Silica Nanoparticles (MSNs)Zoledronic Acid12.8 ± 1.191.2 ± 3.2Fictionalized Data
MethotrexateLiposomesPamidronate3.5 ± 0.465.7 ± 5.1Fictionalized Data
CisplatinGold Nanoparticles (AuNPs)Etidronate8.1 ± 0.985.4 ± 2.8Fictionalized Data

Table 2: In Vitro Drug Release Kinetics

SystempH2h Release (%)8h Release (%)24h Release (%)48h Release (%)Reference
Doxorubicin-Alendronate-PLGA NPs5.525.4 ± 2.158.7 ± 3.485.1 ± 4.092.3 ± 3.1Fictionalized Data
Doxorubicin-Alendronate-PLGA NPs7.48.2 ± 1.521.5 ± 2.835.6 ± 3.542.8 ± 4.2Fictionalized Data
Paclitaxel-Zoledronic Acid-MSNs5.530.1 ± 2.565.2 ± 4.190.3 ± 3.795.1 ± 2.9Fictionalized Data
Paclitaxel-Zoledronic Acid-MSNs7.410.5 ± 1.828.9 ± 3.145.8 ± 4.353.2 ± 4.8Fictionalized Data

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures involved in the development and evaluation of phosphonic acid-based targeted drug delivery systems.

Synthesis of Phosphonic Acid-Functionalized Nanoparticles

This protocol describes the synthesis of phosphonic acid-functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion-solvent evaporation method.

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • (4-Aminobutyl)phosphonic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • PLGA Activation: Dissolve 100 mg of PLGA in 5 mL of DCM. Add 15 mg of EDC and 10 mg of NHS to the solution and stir for 4 hours at room temperature to activate the carboxyl groups of PLGA.

  • Phosphonic Acid Conjugation: Dissolve 20 mg of (4-aminobutyl)phosphonic acid in 1 mL of deionized water. Add this solution to the activated PLGA solution and stir overnight at room temperature.

  • Emulsification: Add the PLGA-phosphonic acid solution dropwise to 20 mL of a 2% (w/v) PVA solution while sonicating on an ice bath for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and redispersion.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize to obtain a dry powder.

Drug Conjugation to Phosphonic Acid Linkers

This protocol details the conjugation of doxorubicin (DOX), an anticancer drug, to the phosphonic acid-functionalized PLGA nanoparticles prepared in the previous step, using EDC/NHS chemistry.

Materials:

  • Phosphonic acid-functionalized PLGA nanoparticles

  • Doxorubicin hydrochloride (DOX·HCl)

  • EDC

  • NHS

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

Procedure:

  • Nanoparticle Dispersion: Disperse 50 mg of phosphonic acid-functionalized PLGA nanoparticles in 10 mL of MES buffer.

  • Phosphonic Acid Activation: Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension and stir for 30 minutes at room temperature to activate the phosphonic acid groups.

  • Drug Addition: Dissolve 10 mg of DOX·HCl in 2 mL of MES buffer and add it to the activated nanoparticle suspension.

  • Conjugation Reaction: Stir the reaction mixture for 24 hours at room temperature in the dark.

  • Purification: Centrifuge the suspension at 15,000 rpm for 20 minutes to collect the DOX-conjugated nanoparticles.

  • Washing: Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted DOX and coupling agents.

  • Lyophilization: Lyophilize the final product to obtain a dry powder.

Characterization of Drug-Conjugated Nanoparticles

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Confirm the successful conjugation by identifying characteristic peaks of both the drug and the phosphonic acid-functionalized nanoparticle. For example, look for the P=O stretching vibrations from the phosphonic acid group and aromatic C-H stretching from doxorubicin.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Use ¹H NMR and ³¹P NMR to further confirm the covalent linkage. The appearance of new peaks or shifts in existing peaks corresponding to the drug and the linker will indicate successful conjugation.

3.3.3. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Determine the particle size, polydispersity index (PDI), and surface charge of the nanoparticles. Successful conjugation may lead to a slight increase in particle size and a change in zeta potential.

3.3.4. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of the drug (e.g., ~480 nm for doxorubicin).

  • Calculate the amount of drug using a standard calibration curve.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the pH-responsive release of the drug from the nanoparticles.

Materials:

  • Drug-conjugated nanoparticles

  • PBS (pH 7.4 and pH 5.5)

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Disperse 10 mg of drug-conjugated nanoparticles in 2 mL of the respective PBS buffer.

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in 50 mL of the same PBS buffer in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Quantify the amount of drug in the collected samples using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug release at each time point.

In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol evaluates the targeting efficiency and therapeutic efficacy of the drug delivery system in a relevant cancer cell line (e.g., Saos-2 for osteosarcoma).

Materials:

  • Saos-2 cells

  • McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Drug-conjugated nanoparticles

  • Free drug (for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Fluorescence microscope or flow cytometer

Procedure (Cellular Uptake):

  • Seed Saos-2 cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled drug-conjugated nanoparticles for different time intervals (e.g., 1, 4, 12 hours).

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde.

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify it using a flow cytometer.

Procedure (Cytotoxicity Assay):

  • Seed Saos-2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the drug-conjugated nanoparticles and the free drug for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) and determine the half-maximal inhibitory concentration (IC₅₀).

In Vivo Animal Study for Bone Targeting Efficacy

This protocol describes a study to evaluate the bone-targeting ability of the drug delivery system in a mouse model of bone metastasis.

Materials:

  • BALB/c nude mice

  • Human breast cancer cells (MDA-MB-231)

  • Drug-conjugated nanoparticles labeled with a near-infrared (NIR) dye (e.g., Cy7)

  • In vivo imaging system (IVIS)

Procedure:

  • Induce bone metastases by injecting MDA-MB-231 cells into the left cardiac ventricle of the mice.

  • After 2-3 weeks, confirm the development of bone metastases using bioluminescence imaging.

  • Intravenously inject the NIR dye-labeled drug-conjugated nanoparticles into the tumor-bearing mice.

  • At different time points post-injection (e.g., 2, 8, 24, 48 hours), acquire whole-body NIR fluorescence images using an IVIS.

  • After the final imaging time point, euthanize the mice and excise major organs (heart, liver, spleen, lungs, kidneys) and bones (femur, tibia).

  • Measure the fluorescence intensity in the excised organs and bones to quantify the biodistribution of the nanoparticles.

Visualization of Key Processes and Pathways

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Synthesis of Phosphonic Acid Functionalized Nanoparticles S2 Drug Conjugation to Phosphonic Acid Linkers S1->S2 S3 Characterization (FTIR, NMR, DLS, Zeta, DLC, EE) S2->S3 IV1 Drug Release Study (pH 5.5 & 7.4) S3->IV1 IV2 Cellular Uptake Assay S3->IV2 IV3 Cytotoxicity Assay (MTT) IV2->IV3 V1 Animal Model of Bone Metastasis IV3->V1 V2 Biodistribution & Targeting (IVIS Imaging) V1->V2 V3 Therapeutic Efficacy Study V2->V3

Caption: Workflow for developing phosphonic acid-targeted drug delivery systems.

Bone Targeting Mechanism

Bone_Targeting DDS Drug Delivery System (Phosphonic Acid-Functionalized) Chelation Chelation DDS->Chelation High Affinity Bone Bone Surface (Hydroxyapatite - Ca10(PO4)6(OH)2) Release Drug Release (e.g., acidic microenvironment of bone resorption) Bone->Release Chelation->Bone Drug Active Drug Release->Drug TargetCell Target Cell (e.g., Osteoclast, Cancer Cell) Drug->TargetCell Therapeutic Effect

Caption: Mechanism of phosphonic acid-mediated bone targeting.

Signaling Pathways in Bone Metastasis Targeted by Bisphosphonate-Drug Conjugates

Signaling_Pathways cluster_mevalonate Mevalonate Pathway cluster_rankl RANKL/RANK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway M1 HMG-CoA Reductase M2 Mevalonate M1->M2 M3 Farnesyl Pyrophosphate (FPP) Synthase M2->M3 M4 FPP M3->M4 M5 GTPases (Ras, Rho, Rac) M4->M5 M6 Cell Proliferation, Survival, Motility M5->M6 R1 RANKL R2 RANK R1->R2 R3 TRAF6 R2->R3 R4 NF-κB, JNK, p38 R3->R4 R5 Osteoclast Differentiation & Activation R4->R5 P1 Growth Factor Receptor P2 PI3K P1->P2 P3 PIP3 P2->P3 P4 AKT P3->P4 P5 mTOR P4->P5 P6 Cell Growth, Proliferation, Angiogenesis P5->P6 BPDrug Bisphosphonate-Drug Conjugate BPDrug->M3 Inhibition BPDrug->R2 Downregulation BPDrug->P2 Inhibition BPDrug->P4 Inhibition

Caption: Key signaling pathways in bone cancer inhibited by bisphosphonate-drug conjugates.[4][5][6][7][8][9]

References

Application Notes and Protocols: Immobilization of Biomolecules using Propargyl-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for the stable immobilization of biomolecules onto various metal oxide surfaces. This linker possesses two key functional groups: a phosphonic acid group that forms a robust bond with metal oxides, and a terminal propargyl (alkyne) group that allows for the covalent attachment of azide-modified biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, minimizes non-specific binding, and increases the solubility of the linker in aqueous media.

These application notes provide detailed protocols for the surface functionalization of metal oxide substrates with this compound and the subsequent immobilization of azide-modified biomolecules. Additionally, common methods for the quantitative analysis of biomolecule immobilization are discussed.

Key Applications

  • Biosensor Development: Covalent attachment of antibodies, enzymes, or nucleic acids to transducer surfaces (e.g., titanium dioxide, indium tin oxide).

  • Drug Delivery and Targeting: Functionalization of nanoparticles (e.g., iron oxide, zirconia) with targeting ligands or therapeutic proteins.

  • Proteomics and Genomics: Creation of protein or DNA microarrays on glass or silicon surfaces with a metal oxide layer.

  • Biomaterial Engineering: Modification of implant surfaces (e.g., titanium) to enhance biocompatibility and promote specific cellular interactions.

Experimental Protocols

Protocol 1: Surface Functionalization of Metal Oxide Substrates with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a metal oxide surface.

Materials:

  • This compound

  • Metal oxide substrate (e.g., TiO2-coated slide, iron oxide nanoparticles)

  • Anhydrous solvent (e.g., ethanol (B145695), toluene, or isopropanol)

  • Deionized water

  • Nitrogen gas stream

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the metal oxide substrate to remove any organic contaminants.

    • For planar substrates, sonicate in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • For nanoparticle suspensions, wash the nanoparticles with ethanol and deionized water by repeated centrifugation and resuspension.

  • Preparation of Linker Solution:

    • Prepare a 1-10 mM solution of this compound in an anhydrous solvent. The optimal concentration may vary depending on the substrate and desired surface density.

  • Surface Functionalization (Dip-and-Rinse Method):

    • Immerse the cleaned, dry substrate in the linker solution.

    • Incubate for 4-24 hours at room temperature in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).

    • After incubation, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound linker molecules.

    • Dry the functionalized substrate under a stream of nitrogen gas.

  • Storage:

    • Store the propargyl-functionalized substrate in a desiccated, inert atmosphere to prevent degradation of the alkyne groups.

Protocol 2: Immobilization of Azide-Modified Biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to covalently attach an azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide) to the propargyl-functionalized surface.

Materials:

  • Propargyl-functionalized substrate (from Protocol 1)

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer. The concentration will depend on the specific biomolecule and desired surface coverage.

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in deionized water), sodium ascorbate (e.g., 100 mM in deionized water), and THPTA (e.g., 50 mM in deionized water).

  • Click Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the click reaction mixture. The following is an example for a final reaction volume of 500 µL:

      • 400 µL of azide-modified biomolecule solution in PBS.

      • Premix 5 µL of 20 mM CuSO4 and 10 µL of 50 mM THPTA. Add this to the biomolecule solution.

      • Add 50 µL of 100 mM sodium ascorbate to initiate the reaction.

    • Note: The final concentrations in this example are approximately: 0.2 mM CuSO4, 1 mM THPTA, and 10 mM sodium ascorbate. The optimal concentrations and ratios may need to be determined empirically.

  • Immobilization Reaction:

    • Apply the click reaction mixture to the propargyl-functionalized surface.

    • Incubate for 1-4 hours at room temperature, protected from light. Gentle agitation may improve reaction efficiency.

    • For nanoparticle suspensions, incubate the mixture with gentle shaking.

  • Washing:

    • After incubation, thoroughly wash the substrate with PBS and then deionized water to remove the catalyst, unreacted biomolecules, and other reagents.

    • For nanoparticles, wash by centrifugation and resuspension in buffer.

  • Storage:

    • Store the biomolecule-immobilized surface in an appropriate buffer at 4°C.

Data Presentation

Quantitative Analysis of Biomolecule Immobilization

Several techniques can be employed to quantify the amount of biomolecule immobilized on the surface. The choice of method will depend on the nature of the substrate and the biomolecule.

Analytical TechniquePrincipleTypical Quantitative OutputNotes
Quartz Crystal Microbalance (QCM) Measures changes in the resonant frequency of a quartz crystal sensor upon mass adsorption.Surface mass density (ng/cm²)Real-time monitoring of both the linker self-assembly and biomolecule immobilization steps.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Weight percentage of immobilized biomolecules relative to the substrate (e.g., nanoparticles).Useful for quantifying coatings on nanoparticles and other powdered materials.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the elemental composition and chemical states of the surface.Atomic percentage of elements specific to the biomolecule (e.g., nitrogen for proteins).Provides information on the chemical composition of the surface layers.
Fluorescence Microscopy/Spectroscopy Detection of fluorescently labeled biomolecules.Fluorescence intensity, which can be correlated to surface concentration.Requires the biomolecule to be fluorescently tagged.
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibody-antigen interactions to detect and quantify the immobilized biomolecule.Absorbance, which is proportional to the amount of immobilized biomolecule.Specific for protein immobilization and requires a specific antibody.

Visualizations

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Biomolecule Immobilization Metal Oxide Substrate Metal Oxide Substrate Cleaned Substrate Cleaned Substrate Metal Oxide Substrate->Cleaned Substrate Cleaning Cleaned Substrate->Propargyl-Functionalized Surface Incubation Biomolecule-Immobilized Surface Biomolecule-Immobilized Surface Propargyl-Functionalized Surface->Biomolecule-Immobilized Surface Click Reaction This compound Solution This compound Solution This compound Solution->Cleaned Substrate Azide-Modified Biomolecule Azide-Modified Biomolecule Click Reaction Mixture Click Reaction Mixture Azide-Modified Biomolecule->Click Reaction Mixture Click Reaction Mixture->Propargyl-Functionalized Surface

Caption: Experimental workflow for biomolecule immobilization.

G cluster_surface Metal Oxide Surface cluster_linker This compound cluster_biomolecule Azide-Modified Biomolecule M_OH M-OH Phosphonic_Acid P(O)(OH)2 M_OH->Phosphonic_Acid Surface Attachment PEG3 PEG3 Spacer Phosphonic_Acid->PEG3 Propargyl Alkyne PEG3->Propargyl Triazole Triazole Linkage Propargyl->Triazole CuAAC Click Reaction Biomolecule Biomolecule Azide N3 Biomolecule->Azide Azide->Triazole

Caption: Logical relationship of molecular components.

Application Notes and Protocols for Nanoparticle Functionalization Using Propargyl-PEG3-phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for the surface functionalization of nanoparticles.[1][2][3] This molecule incorporates three key features: a phosphonic acid group for robust anchoring to metal oxide nanoparticles, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and colloidal stability, and a terminal propargyl group for subsequent covalent conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.[4][5][6][7]

These application notes provide detailed protocols for the functionalization of nanoparticles with this compound and their subsequent modification using click chemistry. The information is intended to guide researchers in the development of nanoparticle-based platforms for applications such as targeted drug delivery, diagnostics, and bioimaging.

Product Information

PropertyValueReference
Chemical Name (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonic acid[8]
Synonyms This compound[1][2][3][8]
CAS Number 1714139-62-4[1][2][7][8]
Molecular Formula C9H17O6P[1][2][8]
Molecular Weight 252.20 g/mol [1][2][8]
Functional Groups Phosphonic acid, Propargyl (Alkyne)[2][3][4]
Purity Typically >95%[7]
Solubility Soluble in DMSO, DCM[7]
Storage -20°C[7]

Key Applications

  • Surface Modification of Metal Oxide Nanoparticles: The phosphonic acid moiety forms a stable, multidentate bond with the surface of various metal oxide nanoparticles, including iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and cerium oxide (CeO₂).[9][10][11][12]

  • Enhanced Colloidal Stability: The hydrophilic PEG spacer provides a steric barrier that prevents nanoparticle aggregation in biological media and reduces non-specific protein adsorption (opsonization).[9][13]

  • Platform for "Click" Chemistry: The terminal propargyl group allows for the covalent attachment of a wide range of azide-functionalized molecules, such as targeting ligands (peptides, antibodies, aptamers), imaging agents (fluorescent dyes), and therapeutic agents.[5][14][15][16]

  • Drug Delivery Systems: Functionalized nanoparticles can be used to encapsulate or conjugate drugs for targeted delivery to specific cells or tissues, potentially increasing therapeutic efficacy and reducing side effects.[17][18]

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound

This protocol describes a ligand exchange method to coat hydrophobic oleic acid-capped IONPs with this compound, rendering them water-soluble and ready for click chemistry.

Materials:

  • Oleic acid-capped iron oxide nanoparticles (IONPs) in a nonpolar solvent (e.g., toluene, chloroform).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Ethanol (B145695).

  • Deionized (DI) water.

  • Magnetic separator.

  • Sonication bath.

  • Rotary evaporator.

Procedure:

  • Ligand Exchange Preparation:

    • Disperse a known concentration of oleic acid-capped IONPs in a minimal amount of a suitable nonpolar solvent.

    • Prepare a solution of this compound in DMSO at a concentration that is in molar excess (typically 5-10 fold) relative to the estimated number of oleic acid molecules on the nanoparticle surface.

  • Ligand Exchange Reaction:

    • Add the this compound solution to the IONP dispersion.

    • Sonicate the mixture for 30-60 minutes to ensure thorough mixing and initiate the ligand exchange process.

    • Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours.

  • Purification of Functionalized IONPs:

    • Precipitate the functionalized IONPs by adding an excess of a non-solvent like ethanol.

    • Use a magnetic separator to collect the IONPs and discard the supernatant containing displaced oleic acid and excess linker.

    • Wash the IONPs multiple times by resuspending them in fresh ethanol and separating them with the magnet. Repeat this washing step at least three times.

    • After the final wash, resuspend the IONPs in DI water. The nanoparticles should now be well-dispersed in the aqueous phase.

  • Characterization:

    • Confirm the successful functionalization and assess the properties of the nanoparticles using the following techniques:

      • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in an aqueous solution. An increase in hydrodynamic diameter is expected after coating.

      • Zeta Potential: To measure the surface charge of the nanoparticles. A shift in the zeta potential indicates a change in the surface chemistry.

      • Thermogravimetric Analysis (TGA): To quantify the amount of this compound grafted onto the nanoparticle surface by measuring the weight loss upon heating.[19]

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the phosphonic acid, PEG, and propargyl groups on the nanoparticle surface.

Diagram of the Experimental Workflow for IONP Functionalization:

G Workflow for IONP Functionalization start Start: Oleic Acid-Capped IONPs in Nonpolar Solvent add_linker Add this compound Solution in DMSO start->add_linker sonicate Sonicate for 30-60 min add_linker->sonicate react Stir for 12-24 hours at Room Temperature sonicate->react precipitate Precipitate with Ethanol react->precipitate separate Magnetic Separation precipitate->separate wash Wash with Ethanol (3x) separate->wash resuspend Resuspend in DI Water wash->resuspend characterize Characterize Nanoparticles (DLS, Zeta, TGA, FTIR) resuspend->characterize end End: Water-Soluble Propargyl-Functionalized IONPs characterize->end

Caption: Workflow for the functionalization of IONPs.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Nanoparticles

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, a peptide) onto the surface of this compound functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles in DI water.

  • Azide-functionalized molecule of interest.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Sodium ascorbate (B8700270).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand).

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Centrifugal filter units or dialysis membrane for purification.

Procedure:

  • Reaction Setup:

    • In a reaction vessel, disperse the propargyl-functionalized nanoparticles in the chosen buffer.

    • Add the azide-functionalized molecule. The molar ratio of the azide (B81097) molecule to the propargyl groups on the nanoparticles should be optimized, but a 2-5 fold molar excess of the azide molecule is a good starting point.

    • If using THPTA, add it to the reaction mixture at this stage.

  • Initiation of the Click Reaction:

    • Prepare fresh solutions of CuSO₄ and sodium ascorbate.

    • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations should typically be in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.

  • Reaction and Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. The reaction progress can be monitored by techniques such as fluorescence spectroscopy (if a fluorescent dye is being attached) or by analyzing the disappearance of the azide or alkyne peaks using FTIR or Raman spectroscopy.

  • Purification of the "Clicked" Nanoparticles:

    • Remove the excess reagents and byproducts by either:

      • Centrifugal Filtration: Use centrifugal filter units with a molecular weight cutoff (MWCO) that retains the nanoparticles while allowing the smaller molecules to pass through. Wash the nanoparticles multiple times with the buffer.

      • Dialysis: Dialyze the reaction mixture against the buffer using a dialysis membrane with an appropriate MWCO.

  • Characterization:

    • Confirm the successful conjugation using appropriate techniques, such as:

      • UV-Vis Spectroscopy: To detect the absorbance spectrum of the conjugated molecule.

      • Fluorescence Spectroscopy: If a fluorescent molecule was attached, to measure the fluorescence emission.

      • Gel Electrophoresis: To observe a change in the electrophoretic mobility of the nanoparticles after conjugation.

      • Mass Spectrometry (after cleaving the ligand): To confirm the formation of the triazole linkage.

Diagram of the CuAAC "Click" Reaction Workflow:

G Workflow for CuAAC 'Click' Reaction start Start: Propargyl-Functionalized Nanoparticles add_azide Add Azide-Functionalized Molecule start->add_azide add_catalyst Add CuSO4 and Sodium Ascorbate add_azide->add_catalyst react React for 1-4 hours at Room Temperature add_catalyst->react purify Purify (Centrifugal Filtration or Dialysis) react->purify characterize Characterize Conjugated Nanoparticles purify->characterize end End: 'Clicked' Functionalized Nanoparticles characterize->end

Caption: Workflow for the CuAAC 'click' reaction.

Quantitative Data and Characterization

The following tables provide representative data that can be expected from the characterization of nanoparticles functionalized with PEGylated phosphonic acids. The exact values will depend on the nanoparticle core material, size, and the specific experimental conditions.

Table 1: Representative Hydrodynamic Size and Zeta Potential Data

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Oleic Acid-Capped IONPs (in toluene)15 ± 2< 0.2N/A
This compound Functionalized IONPs (in water)45 ± 5< 0.3-25 ± 5
"Clicked" with a Neutral Peptide50 ± 6< 0.3-20 ± 5
"Clicked" with a Cationic Peptide55 ± 7< 0.3+15 ± 5

Table 2: Representative Quantification of Surface Functionalization

Quantification MethodParameter MeasuredTypical ResultReference
Thermogravimetric Analysis (TGA) Weight loss corresponding to the organic coating5-20% of total mass[19]
Quantitative NMR (qNMR) Molar ratio of PEG to nanoparticle core material (after digestion)0.1-0.5 PEG chains/nm²
UV-Vis Spectroscopy Concentration of a "clicked" chromophore10-100 molecules per nanoparticle[19]
Fluorescence Spectroscopy Fluorescence intensity of a "clicked" fluorophoreCorrelated to the number of fluorophores per nanoparticle[20]

Cellular Uptake and Signaling Pathways

Nanoparticles functionalized with this compound can be further conjugated with targeting ligands to facilitate their uptake by specific cells. The cellular internalization of nanoparticles is a complex process that typically involves various endocytic pathways.[21][22][23] The specific pathway utilized depends on the nanoparticle's physicochemical properties (size, shape, surface charge) and the cell type.[24][25]

G

References

Application Notes and Protocols for Phosphonic Acid Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) of phosphonic acids are robust and versatile surface modification tools with significant applications in materials science, electronics, and particularly in the biomedical and drug development fields. Their strong binding to a wide range of metal oxide surfaces makes them ideal for creating stable, well-defined interfaces for studying cell-surface interactions, developing biosensors, and designing drug delivery systems.[1][2][3] Phosphonic acid SAMs offer superior hydrolytic stability compared to their silane (B1218182) counterparts, a crucial advantage for applications in physiological environments.[4] This document provides detailed experimental protocols and data for the preparation and characterization of phosphonic acid SAMs on various substrates.

Data Presentation

Table 1: Physicochemical Properties of Common Phosphonic Acid SAMs
Phosphonic AcidSubstrateDeposition MethodSolventAnnealing ConditionsContact Angle (°)Film Thickness (Å)Reference(s)
Octadecylphosphonic acid (ODPA)Si(100)T-BAGTHF140°C for 48 hours~110~22[1]
11-hydroxyundecylphosphonic acidSi(100)T-BAGTHF140°C for 48 hours~45~15[1]
Octadecylphosphonic acid (ODPA)SiO2/SiT-BAGTHF140°C for 2 days-~18.5[5]
Carboxyalkylphosphonic acidsTiO2, ZrO2RefluxAcetone (B3395972)2 days reflux, 2 days anneal-Monolayer coverage[6]
Perfluorodecylphosphonic acid (PFDPA)Ti-6Al-4VLiquid Phase Deposition-->110-[7]
Fluorinated Phosphonic Acid (FPA)AluminumImmersion-->120-[8]

Note: Contact angles and film thicknesses are approximate values and can vary depending on the specific experimental conditions and measurement techniques.

Table 2: Characterization Techniques for Phosphonic Acid SAMs
TechniqueInformation ProvidedReference(s)
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical state of elements (P, C, O, substrate metals), confirmation of monolayer formation.[1][4][7]
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)Molecular information from the outermost surface layer, chemical integrity of the SAM.[1][8]
Near-Edge X-ray Absorption Fine Structure (NEXAFS)Molecular orientation and ordering of the alkyl chains within the SAM.[1][2][9]
Sum-Frequency Generation (SFG) SpectroscopyIn-situ analysis of molecular order and conformation at interfaces, particularly under aqueous conditions.[1][2]
Contact Angle GoniometrySurface wettability and hydrophobicity, provides an indication of SAM ordering and surface coverage.[7][10]
Atomic Force Microscopy (AFM)Surface morphology, roughness, and can be used to measure film thickness.[11]
Fourier-Transform Infrared (FTIR) SpectroscopyVibrational modes of chemical bonds, confirming the presence of functional groups and binding to the surface.[7][12]
EllipsometryPrecise measurement of film thickness and refractive index.[1]
Quartz Crystal Microbalance (QCM)Gravimetric measurement of the adsorbed mass, allowing for the determination of surface coverage.[5]

Experimental Protocols

Protocol 1: Substrate Preparation

A pristine and well-defined substrate surface is critical for the formation of a high-quality SAM.

Materials:

  • Substrates (e.g., Silicon wafers with native oxide, Titanium, Indium Tin Oxide (ITO) coated glass)

  • Deionized (DI) water (18 MΩ·cm)

  • Acetone (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Nitrogen gas (high purity)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • UV-Ozone cleaner or plasma cleaner

Procedure:

  • Solvent Cleaning:

    • Cut the substrate to the desired dimensions.

    • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

    • Replace acetone with isopropanol and sonicate for another 15 minutes.

    • Rinse the substrates thoroughly with DI water.

  • Drying:

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Oxidative Cleaning (Choose one):

    • Piranha Etching (for silicon and titanium-based substrates):

      • Immerse the dried substrates in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

      • Remove the substrates and rinse extensively with DI water.

    • UV-Ozone or Plasma Cleaning (for a variety of substrates):

      • Place the solvent-cleaned substrates in a UV-Ozone or plasma cleaner.

      • Expose the substrates to UV-Ozone or oxygen plasma for 10-20 minutes to remove organic contaminants and create a hydrophilic, hydroxylated surface.

  • Final Rinse and Dry:

    • Rinse the substrates one final time with DI water.

    • Dry the substrates under a stream of nitrogen gas.

    • Use the substrates immediately for SAM deposition.

Protocol 2: Phosphonic Acid SAM Deposition from Solution

This is the most common method for forming phosphonic acid SAMs.

Materials:

  • Prepared substrates

  • Phosphonic acid of choice (e.g., Octadecylphosphonic acid - ODPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), ethanol, toluene). The choice of solvent can influence the quality of the SAM.[13][14]

  • Glass vials with caps

  • Oven or hot plate

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of the phosphonic acid in the chosen anhydrous solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[13] For example, to prepare a 1 mM solution of ODPA (M.W. = 334.49 g/mol ) in 10 mL of THF, dissolve 0.334 mg of ODPA.

  • Immersion:

    • Place the cleaned and dried substrates in the phosphonic acid solution. Ensure the entire surface to be coated is submerged.

    • Seal the vials to prevent solvent evaporation.

    • Allow the self-assembly process to proceed for a period ranging from several hours to 48 hours at room temperature. The optimal immersion time can vary depending on the phosphonic acid and substrate.

  • Rinsing:

    • After immersion, remove the substrates from the solution.

    • Rinse the substrates thoroughly with fresh solvent to remove any physisorbed molecules. Sonication in the rinse solvent for a few minutes can be beneficial.[1]

  • Annealing (Optional but Recommended):

    • Place the rinsed substrates in an oven.

    • Anneal the substrates at a temperature typically between 100°C and 150°C for 1 to 48 hours.[1][5] This step promotes the formation of strong covalent bonds between the phosphonic acid headgroup and the substrate oxide surface.[1]

  • Final Rinse and Dry:

    • After annealing, allow the substrates to cool to room temperature.

    • Perform a final rinse with the solvent.

    • Dry the SAM-coated substrates under a stream of nitrogen gas.

    • Store in a clean, dry environment before characterization or further use.

Protocol 3: Tethering by Aggregation and Growth (T-BAG) Method

The T-BAG method is a simple and effective technique for forming well-ordered phosphonic acid SAMs.[1][5]

Materials:

  • Prepared substrates

  • Phosphonic acid solution (e.g., 25 µM of ODPA in dry THF)[1]

  • Glass vial or beaker

  • Oven

Procedure:

  • Deposition:

    • Hold the cleaned substrate vertically in a vial containing the phosphonic acid solution.

    • Allow the solvent to evaporate slowly at room temperature. As the solvent meniscus moves down the substrate, a layer of phosphonic acid molecules is deposited on the surface.[5]

  • Annealing:

    • Once the solvent has completely evaporated, place the coated substrates in an oven.

    • Heat the substrates at a temperature of around 140°C for 24-48 hours in air.[1][5] This thermal treatment facilitates the covalent attachment of the phosphonates to the substrate.[1]

  • Cleaning:

    • After annealing, remove the substrates from the oven and allow them to cool.

    • To remove any multilayers that may have formed, sonicate the samples in an appropriate organic solvent (e.g., THF, ethanol).[1]

  • Drying:

    • Dry the substrates under a stream of high-purity nitrogen gas.

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition Treatment cluster_char Characterization Solvent_Cleaning Solvent Cleaning (Acetone, Isopropanol) Drying1 Drying (N2 Stream) Solvent_Cleaning->Drying1 Oxidative_Cleaning Oxidative Cleaning (Piranha or UV-Ozone) Drying1->Oxidative_Cleaning Final_Rinse Final Rinse & Dry Oxidative_Cleaning->Final_Rinse Solution_Prep Prepare Phosphonic Acid Solution Final_Rinse->Solution_Prep Immersion Substrate Immersion (e.g., 24h) Solution_Prep->Immersion Rinsing Rinse with Fresh Solvent Immersion->Rinsing Annealing Annealing (e.g., 140°C, 24h) Rinsing->Annealing Final_Cleaning Final Cleaning (Sonication) Annealing->Final_Cleaning Final_Drying Final Drying (N2 Stream) Final_Cleaning->Final_Drying XPS XPS Final_Drying->XPS Contact_Angle Contact Angle Final_Drying->Contact_Angle AFM AFM Final_Drying->AFM FTIR FTIR Final_Drying->FTIR

Caption: Experimental workflow for phosphonic acid SAM formation.

SAM_Quality_Factors cluster_params Key Influencing Factors cluster_outcomes Resulting Properties cluster_applications Applications in Drug Development SAM_Quality High-Quality SAM (Ordered, Dense, Stable) Wettability Controlled Wettability SAM_Quality->Wettability Stability Enhanced Stability SAM_Quality->Stability Functionality Defined Surface Functionality SAM_Quality->Functionality Substrate Substrate Properties (Cleanliness, Roughness, Oxide type) Substrate->SAM_Quality Molecule Phosphonic Acid (Chain Length, Terminal Group) Molecule->SAM_Quality Solvent Solvent Choice (Polarity, Purity) Solvent->SAM_Quality Process Process Conditions (Concentration, Time, Temperature) Process->SAM_Quality Biocompatibility Biocompatible Coatings Wettability->Biocompatibility Biosensors Biosensors Stability->Biosensors Functionality->Biosensors Drug_Delivery Drug Delivery Functionality->Drug_Delivery

Caption: Factors influencing the quality of phosphonic acid SAMs.

Application in Drug Development

Phosphonic acid SAMs provide a versatile platform for various applications in drug development.[15] By choosing phosphonic acids with specific terminal functional groups (e.g., -COOH, -NH₂, -OH), the surface can be tailored for the covalent immobilization of bioactive molecules such as proteins, peptides, or small molecule drugs.[4][10] For instance, a carboxyl-terminated SAM can be activated using N-hydroxysuccinimide (NHS) chemistry to bind to amine groups on proteins.[4] This enables the creation of surfaces that can promote specific cell adhesion, guide tissue regeneration, or act as sensors for drug screening. The high stability of phosphonate (B1237965) monolayers is particularly advantageous for creating long-lasting biocompatible coatings on medical implants to improve their integration and reduce adverse reactions.[10][16]

Drug_Development_Pathway cluster_surface_prep Surface Preparation cluster_activation Surface Activation cluster_immobilization Biomolecule Immobilization cluster_application Application Substrate Biomedical Substrate (e.g., Titanium Implant) PA_SAM Phosphonic Acid SAM (-COOH, -NH2, etc.) Substrate->PA_SAM Activation Chemical Activation (e.g., EDC/NHS) PA_SAM->Activation Bio_Molecule Bioactive Molecule (Protein, Peptide, Drug) Activation->Bio_Molecule Covalent Binding Functional_Surface Functionalized Surface Bio_Molecule->Functional_Surface Cell_Interaction Cell Adhesion & Signaling Functional_Surface->Cell_Interaction Drug_Screening Drug Screening Functional_Surface->Drug_Screening Targeted_Delivery Targeted Drug Delivery Functional_Surface->Targeted_Delivery

Caption: Signaling pathway for surface bio-functionalization.

References

Application Notes and Protocols for PROTAC Library Synthesis with Alkyne-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and evaluation of Proteolysis Targeting Chimera (PROTAC) libraries utilizing alkyne-polyethylene glycol (PEG) linkers. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This guide focuses on the use of alkyne-PEG linkers, which offer tunability in length and hydrophilicity, and are readily incorporated using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction. Detailed protocols for the synthesis of key building blocks, the assembly of a PROTAC library, and methods for their characterization and biological evaluation are provided.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A typical PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[2]

The linker plays a crucial role in PROTAC design, as its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.[4] PEG linkers are widely used due to their ability to increase the solubility and improve the pharmacokinetic properties of PROTACs.[4][5] The incorporation of a terminal alkyne on the PEG linker allows for the efficient and modular synthesis of PROTAC libraries via CuAAC, facilitating the rapid exploration of optimal linker length and composition.[6][7][8]

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action: BRD4 Degradation

A well-studied example of PROTAC-mediated degradation is the targeting of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers.[2][3] The following diagram illustrates the mechanism by which a BRD4-targeting PROTAC induces its degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Proteasomal Degradation POI BRD4 (POI) PROTAC PROTAC (e.g., JQ1-Linker-Pomalidomide) POI->PROTAC Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex E3_Ligase CRBN E3 Ligase E3_Ligase->PROTAC PolyUb_POI Polyubiquitinated BRD4 Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 Activation E2->Ternary_Complex Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Workflow cluster_synthesis PROTAC Library Synthesis cluster_evaluation Biological Evaluation A1 Synthesis of Warhead-Azide (e.g., JQ1-Azide) A3 CuAAC 'Click' Chemistry A1->A3 A2 Synthesis of Alkyne-PEGn-Linker-E3 Ligand (e.g., Alkyne-PEGn-Pomalidomide) A2->A3 A4 PROTAC Library (Varying 'n') A3->A4 A5 Purification and Characterization (HPLC, LC-MS, NMR) A4->A5 B1 Cell-based Assays (e.g., Western Blot, In-Cell ELISA) A5->B1 Screening B2 Determine DC50 and Dmax B1->B2 B3 Mechanism of Action Studies (e.g., Proteasome Inhibition) B1->B3

References

Application Notes and Protocols for Attaching Propargyl-PEG3-phosphonic acid to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for bioconjugation and is of particular interest in the development of advanced drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances aqueous solubility and biocompatibility.[4][5]

The terminal propargyl group allows for covalent attachment to azide-functionalized molecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] The phosphonic acid group serves as a versatile anchor for conjugation to various ligands. Notably, it exhibits a strong affinity for bone minerals, making it an excellent targeting moiety for delivering therapeutics to bone tissue.[6][7][8]

These application notes provide detailed protocols for the covalent attachment of the phosphonic acid group of this compound to amine-containing ligands, forming a stable phosphoramidate (B1195095) bond. Two primary methods are detailed: a Mitsunobu-type reaction and a carbodiimide-mediated coupling.

Key Applications

  • Bone-Targeted Drug Delivery : The phosphonate (B1237965) group has a high affinity for hydroxyapatite (B223615), the primary mineral component of bone.[6][7] This allows for the targeted delivery of conjugated therapeutic agents (e.g., anti-cancer drugs, anti-inflammatory agents) to the bone matrix, potentially reducing systemic toxicity and increasing local efficacy for conditions like osteoporosis, bone metastases, and osteomyelitis.[6][8]

  • PROTAC Synthesis : This linker is utilized in the construction of PROTACs, where one end attaches to a target protein ligand and the other (via the propargyl group) attaches to an E3 ligase ligand.[1][9]

  • Bioconjugation : Covalently links molecules to proteins, peptides, or surfaces to enhance solubility, stability, and pharmacokinetic properties.[3]

  • Imaging Agents : The phosphonate group can chelate metal ions, enabling the development of contrast agents for imaging techniques like MRI or PET.[3]

Experimental Protocols

Two primary methods for conjugating the phosphonic acid moiety to an amine-containing ligand are presented below. The choice of method may depend on the specific properties of the ligand, such as its solubility and functional group tolerance.

Protocol 1: Mitsunobu-type Reaction for Phosphoramidate Formation

This protocol is adapted from methodologies demonstrating the direct amidation of phosphonic acids.[10] It is particularly effective for ligands soluble in non-polar organic solvents. The reaction proceeds via activation of the phosphonic acid with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD).

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Ligand-NH2, This compound, and PPh3 in anhydrous DCM cool Cool solution to 0°C reagents->cool 1 add_diad Add DIAD dropwise cool->add_diad 2 react Stir at room temperature for 4-16 hours add_diad->react 3 concentrate Concentrate in vacuo react->concentrate 4 purify Purify by column chromatography (e.g., Silica (B1680970) gel) concentrate->purify 5 characterize Characterize product (NMR, MS) purify->characterize 6

Caption: Mitsunobu Reaction Workflow.

  • Amine-containing ligand (Ligand-NH₂)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Dichloromethane (DCM)

  • 1,8-Diazabicycloundec-7-ene (DBU) (Optional, to aid solubility)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Add triphenylphosphine (1.5 eq) to the solution.

  • If the phosphonic acid has poor solubility in DCM, 1,8-diazabicycloundec-7-ene (DBU) (2.0 eq) can be added to form a more soluble salt.[10]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired Propargyl-PEG3-phosphonate-ligand conjugate.

Protocol 2: EDC/NHS-Mediated Coupling for Phosphoramidate Formation

This method uses the common carbodiimide (B86325) coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the phosphonic acid, which then reacts with the amine-containing ligand.[11][12][13] This method is often performed in aqueous or polar aprotic solvents.

cluster_activation Activation cluster_coupling Coupling cluster_purification Purification reagents_act Dissolve this compound in MES buffer (pH 5-6) add_edc_nhs Add EDC and NHS, stir for 15-30 min reagents_act->add_edc_nhs 1 add_ligand Add Ligand-NH2 solution add_edc_nhs->add_ligand 2 adjust_ph Adjust pH to 7.2-7.5 add_ligand->adjust_ph 3 react_couple Stir at room temperature for 2-4 hours adjust_ph->react_couple 4 purify_dialysis Purify by dialysis or size-exclusion chromatography react_couple->purify_dialysis 5 characterize_final Characterize product (MS, HPLC) purify_dialysis->characterize_final 6

Caption: EDC/NHS Coupling Workflow.

  • Amine-containing ligand (Ligand-NH₂)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis or size-exclusion chromatography equipment

  • Equilibrate EDC and NHS to room temperature before use.

  • Dissolve this compound (1.5 eq) in Activation Buffer.

  • Add EDC·HCl (5 eq) and NHS (5 eq) to the phosphonic acid solution. Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Dissolve the amine-containing ligand (1.0 eq) in Coupling Buffer.

  • Add the activated phosphonic acid solution to the ligand solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Quench the reaction by adding a quenching solution (e.g., hydroxylamine (B1172632) to a final concentration of 10 mM) and incubating for 15 minutes.

  • Purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the conjugation of a model phosphonic acid to various amines using a Mitsunobu-type reaction.[10] These values can serve as a benchmark for optimizing the conjugation of this compound. Yields were determined by ³¹P NMR analysis of the crude reaction mixture.[10]

Ligand Type (Amine)SolventAdditiveReaction Time (h)Approx. Yield (%)
Primary Aliphatic AmineDCMNone1660-75
Primary Aliphatic AmineDCM2 eq. DBU16>95
Secondary Aliphatic AmineDCM2 eq. DBU16~90
Primary Aryl AmineDCM2 eq. DBU1650-60
Amino Acid EsterDCM2 eq. DBU16~85

Table based on data for a model phosphonic acid from reference[10]. Yields are approximate and will vary based on the specific ligand.

Application Example: Development of a Bone-Targeting Drug Conjugate

The phosphonic acid moiety of the linker can be used to target drugs to bone tissue.[6][7] A therapeutic agent (e.g., a cytotoxic drug for bone metastases) functionalized with a primary amine can be conjugated to this compound. The resulting conjugate can then be further modified via the propargyl group if needed (e.g., attachment of an imaging agent).

Once administered, the phosphonate group will bind to hydroxyapatite in the bone matrix, concentrating the therapeutic agent at the desired site.[7] This can lead to enhanced therapeutic efficacy and reduced off-target side effects.

Conceptual Signaling Pathway for a Bone-Targeted Therapy

This diagram illustrates the mechanism of action for a hypothetical bone-targeted conjugate designed to inhibit osteoclast activity in a condition like osteoporosis.

cluster_delivery Drug Delivery & Targeting cluster_cellular Cellular Action conjugate Drug-PEG-Phosphonate Conjugate bone Bone Surface (Hydroxyapatite) conjugate->bone Binding via Phosphonate osteoclast Osteoclast release Drug Release (e.g., pH-mediated) bone->release Local release of Drug receptor Cellular Target (e.g., Enzyme) release->receptor Drug binds to target inhibition Inhibition of Resorption Pathway receptor->inhibition Inhibits inhibition->osteoclast Induces Apoptosis or Reduces Activity

Caption: Bone-Targeting Drug Action.

References

Application Notes and Protocols for Propargyl-PEG3-Phosphonic Acid in Diagnostic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for the development of targeted diagnostic imaging agents, particularly those aimed at bone tissue. This molecule incorporates three key features:

  • A Propargyl Group: This terminal alkyne moiety enables covalent conjugation to azide-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][3]

  • A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG linker enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting imaging agent by reducing non-specific binding.[1][2]

  • A Phosphonic Acid Group: This functional group has a strong affinity for hydroxyapatite, the primary mineral component of bone.[4][5][6] This affinity allows for the targeted delivery of the imaging agent to the skeletal system.

These characteristics make this compound an ideal component for constructing bone-seeking radiopharmaceuticals for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), as well as targeted contrast agents for Magnetic Resonance Imaging (MRI). The general strategy involves attaching a suitable imaging moiety (e.g., a chelator for a radionuclide) to the propargyl group, creating a probe that will accumulate in areas of active bone metabolism.

Applications

The primary application of this compound is in the creation of bone-targeting imaging agents for:

  • Oncology: Detection and monitoring of bone metastases in cancers such as prostate, breast, and lung cancer.[7][8] PET imaging with such agents can offer higher sensitivity and resolution compared to traditional bone scintigraphy.[9][10]

  • Metabolic Bone Diseases: Imaging bone turnover and metabolic activity in conditions like osteoporosis and Paget's disease.[11]

  • Orthopedics: Assessing fracture healing, osseointegration of implants, and inflammation.

Logical Workflow for Imaging Agent Synthesis and Application

The following diagram illustrates the overall process of using this compound to create and utilize a bone-targeted PET imaging agent.

G cluster_synthesis Synthesis & Conjugation cluster_application Preclinical/Clinical Application PPA Propargyl-PEG3- phosphonic acid Conjugate Chelator-PPA Conjugate PPA->Conjugate CuAAC 'Click' Chemistry Chelator Azide-Functionalized Chelator (e.g., NOTA-N3) Chelator->Conjugate ImagingMoiety Radionuclide (e.g., 68Ga) RadiolabeledAgent Radiolabeled Bone Imaging Agent ImagingMoiety->RadiolabeledAgent Conjugate->RadiolabeledAgent Radiolabeling Injection IV Injection RadiolabeledAgent->Injection Distribution Systemic Distribution Injection->Distribution Targeting Bone Targeting (Hydroxyapatite Binding) Distribution->Targeting Clearance Renal Clearance Distribution->Clearance Unbound Agent Imaging PET/CT Imaging Targeting->Imaging

Caption: Workflow for synthesis and application of a bone-imaging agent.

Data Presentation

While specific data for a this compound-derived agent is not available in the literature, the following table summarizes preclinical PET imaging data from analogous bone-targeting agents that utilize phosphonate (B1237965) groups and chelators suitable for Gallium-68 (⁶⁸Ga). This data provides an expected performance benchmark.

RadiotracerAnimal ModelKey FindingsFemur SUV (60 min p.i.)Bone-to-Muscle Ratio (60 min p.i.)Bone-to-Blood Ratio (60 min p.i.)
[⁶⁸Ga]Ga-NODPAMWistar RatsHigh bone uptake with fast renal clearance.1.84 ± 0.20>100~7.6
[⁶⁸Ga]NO2AP(BP)Wistar RatsSuperior bone uptake compared to [¹⁸F]NaF. Low soft tissue accumulation.6.19 ± 1.27Not ReportedNot Reported
[⁶⁸Ga]DOTAZOLWistar RatsHighest bone accumulation among tested DOTA-bisphosphonates.5.4 ± 0.6>100Not Reported

Data compiled from references[9][12]. SUV = Standardized Uptake Value; p.i. = post-injection. NODPAM = NODAGA-Pamidronic Acid; NO2AP(BP) = NOTA-bis(phosphonate) conjugate; DOTAZOL = DOTA-Zoledronic Acid conjugate.

Experimental Protocols

The following are generalized protocols based on established methods for the synthesis and evaluation of similar bone-targeting radiopharmaceuticals.[9][12] Researchers should optimize these protocols for their specific constructs.

Protocol 1: Synthesis of a Bone-Targeting Precursor via Click Chemistry

This protocol describes the conjugation of an azide-functionalized chelator (e.g., NOTA-azide) to this compound.

Materials:

Procedure:

  • Dissolve this compound (1.2 equivalents) and the azide-functionalized chelator (1 equivalent) in a minimal amount of DMSO.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in PBS.

  • In a third vial, prepare a solution of CuSO₄ (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the DMSO solution containing the alkyne and azide.

  • Add the CuSO₄ solution to the reaction mixture to initiate the click reaction.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable mobile phase and purify the product using preparative HPLC.

  • Lyophilize the collected fractions to obtain the final chelator-PEG-phosphonic acid conjugate (the "precursor").

  • Confirm the identity and purity of the product by high-resolution mass spectrometry and NMR.

G cluster_reactants Reactants cluster_catalysts Catalysts Propargyl Propargyl-PEG3- phosphonic acid Reaction CuAAC Reaction (DMSO/PBS, RT) Propargyl->Reaction Azide Azide-Chelator Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction NaAsc Sodium Ascorbate NaAsc->Reaction Purification HPLC Purification Reaction->Purification Product Chelator-PEG-Phosphonate Conjugate Purification->Product

Caption: Experimental workflow for precursor synthesis.

Protocol 2: Radiolabeling with Gallium-68

This protocol describes the labeling of the synthesized precursor with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • Chelator-PEG-phosphonic acid precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Metal-free water and vials

  • Sep-Pak C18 light cartridge

  • Ethanol (B145695)

  • Saline for injection

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Condition a Sep-Pak C18 cartridge with 5 mL of ethanol followed by 10 mL of metal-free water.

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Add 5-20 µg of the precursor dissolved in water to a sterile, metal-free reaction vial.

  • Add 200-500 µL of sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.

  • Add the ⁶⁸GaCl₃ eluate (approx. 100-500 MBq) to the reaction vial.

  • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity (RCP). The RCP should typically be >95%.

  • For purification, if necessary, pass the reaction mixture through the conditioned Sep-Pak C18 cartridge. Wash with 10 mL of water. Elute the final product with 0.5 mL of ethanol and dilute with sterile saline for injection.

  • Pass the final formulation through a 0.22 µm sterile filter before in vivo use.

Protocol 3: In Vitro Hydroxyapatite (HA) Binding Assay

This assay evaluates the bone-seeking potential of the synthesized radiopharmaceutical.[6][11]

Materials:

  • Hydroxyapatite (HA) powder

  • Radiolabeled imaging agent

  • PBS, pH 7.4

  • Microcentrifuge tubes

  • Gamma counter

Procedure:

  • Weigh 20 mg of HA powder into each of three microcentrifuge tubes.

  • Add 1 mL of PBS to each tube and vortex to suspend the HA.

  • Add approximately 100,000-200,000 cpm (~50 µL) of the radiolabeled agent to each tube.

  • As a control, add the same amount of radioactivity to three empty tubes to determine the total added activity.

  • Incubate the tubes with HA at 37°C for 30 minutes with gentle shaking.

  • Centrifuge the tubes at 5,000 x g for 5 minutes to pellet the HA.

  • Carefully collect the supernatant from each tube.

  • Measure the radioactivity in the supernatant and in the HA pellet using a gamma counter. Also measure the total activity in the control tubes.

  • Calculate the percent binding using the formula: % Binding = (Activity in Pellet / (Activity in Pellet + Activity in Supernatant)) x 100%

A high binding percentage (>80%) indicates strong affinity for bone mineral.[12]

Conclusion

This compound serves as a valuable and versatile building block for the modular construction of bone-targeted diagnostic imaging agents. By leveraging the efficiency of click chemistry, researchers can readily conjugate a wide variety of imaging moieties to this linker. The incorporated phosphonic acid ensures strong targeting to the skeleton, while the PEG spacer provides favorable solubility and pharmacokinetic properties. The protocols and data presented here provide a framework for the development and preclinical evaluation of novel bone-seeking probes for applications in oncology and the study of bone diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two parts.[1][2][3] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4][5] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3][4]

The length of the linker is a critical parameter that directly dictates the efficacy of the PROTAC.[1][6] An optimal linker length is necessary to correctly orient the two proteins for efficient ubiquitination.[7] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4][6] Conversely, if the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[4][8] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[1]

Q2: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][9][10] This occurs because, at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][9][10] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[3][9] This stabilizes the ternary complex, which can mitigate the hook effect.[9][11]

Q3: Beyond length, what other linker properties are important for PROTAC efficacy?

A3: While length is a primary consideration, several other linker properties significantly impact PROTAC performance:

  • Composition: The chemical makeup of the linker affects solubility, cell permeability, and metabolic stability.[1][2] Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while hydrophobic linkers can enhance cell penetration.[1][5][8]

  • Rigidity: The flexibility of the linker is a key factor.[] Flexible linkers, such as alkyl and PEG chains, are common and allow the PROTAC to adopt multiple orientations to form a productive complex.[3][] However, more rigid linkers (e.g., containing cycloalkanes or triazoles) can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of binding and potentially improving ternary complex stability.[3][9][]

  • Attachment Points: The points where the linker connects to the two ligands are crucial for achieving the correct orientation for degradation.[5][6] The choice of attachment site is typically guided by analyzing solvent-exposed areas on the ligand-protein interfaces to preserve binding affinity.[6][]

Q4: Is there a universal optimal linker length for all PROTACs?

A4: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair.[1][13] For some targets, a shorter linker may be optimal, while others require a longer linker to form a stable ternary complex without steric hindrance.[13] It is crucial to empirically test a series of PROTACs with varying linker lengths to identify the most potent degrader for each new system.[4][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during PROTAC development related to linker design.

Problem: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.

This is a common challenge that often points to issues with ternary complex formation, where the linker plays a critical role.[9]

  • Potential Cause 1: Incorrect Linker Length or Rigidity.

    • Issue: The linker may be too short, causing steric clashes that prevent the target and E3 ligase from assembling, or too long and flexible, leading to non-productive binding where ubiquitination sites are inaccessible.[6][9]

    • Troubleshooting Step: Synthesize and test a library of PROTACs with systematically varied linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths).[13][14] This empirical approach is often necessary to find the "sweet spot" for a given target-ligase pair.[4]

  • Potential Cause 2: Unfavorable Ternary Complex Conformation.

    • Issue: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[9]

    • Troubleshooting Step: If possible, use biophysical techniques like TR-FRET or SPR to characterize the formation and stability of the ternary complex.[4][10] Additionally, computational modeling and molecular dynamics simulations can help predict and visualize the ternary complex structure to guide rational linker design.[14][15]

  • Potential Cause 3: Poor Physicochemical Properties.

    • Issue: The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[9][10]

    • Troubleshooting Step: Modify the linker to improve its drug-like properties. Incorporating PEG units can increase solubility, while adjusting the overall lipophilicity can impact membrane permeability.[1][8]

Start No Target Degradation, but Binary Binding is Confirmed CheckLength Is Linker Length Optimal? Start->CheckLength CheckConformation Is Ternary Complex Conformation Productive? CheckLength->CheckConformation No Synthesize Synthesize Library with Varying Linker Lengths/Rigidity CheckLength->Synthesize Yes CheckProps Are Physicochemical Properties Adequate? CheckConformation->CheckProps No Model Use Biophysical Assays (TR-FRET) or Computational Modeling CheckConformation->Model Yes Modify Modify Linker to Improve Solubility/Permeability (e.g., add PEG) CheckProps->Modify Yes End Effective Degradation CheckProps->End No Synthesize->CheckLength Re-evaluate Model->CheckConformation Re-evaluate Modify->CheckProps Re-evaluate

Troubleshooting workflow for PROTACs with poor degradation activity.

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.[1][4]

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [1][16]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
Compound 119< 100> 80%
Compound 1212< 100> 90%
Compound 1316< 25~95%
Compound 1419> 100~70%
Compound 1521> 500< 50%

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][16]

Table 2: Impact of Linker Length on p38α Degradation [1][4]

Linker Type & LengthDC50 (nM)Dmax (%)
Short Alkyl> 1000< 20%
15-atom PEG/Alkyl50> 90%
17-atom PEG/Alkyl45> 90%
Long Alkyl500~60%

For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1][4]

Key Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.[1]

Protocol 1: Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[1][7]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Treat the cells with a range of concentrations of your PROTACs with different linker lengths for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.[13]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7] Quantify the band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[7]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm that the PROTAC is physically bringing the target protein and the E3 ligase together within the cell.

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.[7]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[7]

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[7]

  • Western Blot Analysis: Analyze the eluted proteins (the immunoprecipitated protein and any co-precipitated partners) by Western blotting using antibodies against both the target protein and the E3 ligase.[7] An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[7]

Visualizations

PROTAC Mechanism of Action

cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

The PROTAC hijacks the cell's ubiquitin-proteasome system.
Systematic Linker Optimization Workflow

Start Define Target (POI) and E3 Ligase Design Design & Synthesize PROTAC Library (Vary Linker Length & Composition) Start->Design Screen Primary Screen: Western Blot (Measure Target Degradation, DC50/Dmax) Design->Screen Analyze Analyze Structure-Activity Relationship (SAR) Screen->Analyze Analyze->Design No Hit / Refine Design Hit Potent 'Hit' PROTAC Identified Analyze->Hit Hit Identified Optimize Further Optimization (Permeability, Solubility, PK/PD) Hit->Optimize Lead Lead Candidate Optimize->Lead

A systematic workflow for optimizing PROTAC linker design.

References

Troubleshooting low yield in Propargyl-PEG3-phosphonic acid conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG3-phosphonic acid Conjugations

Welcome to the technical support center for this compound conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice for low reaction yields and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound in a question-and-answer format.

Question 1: My conjugation yield is significantly lower than expected or has failed completely. What are the primary causes?

Low or no yield in a CuAAC reaction typically points to issues with one of the following: the catalyst system, the quality of the reactants, or the reaction conditions.

  • Problem Area 1: Inactivated Copper Catalyst

    • Possible Cause: The active Cu(I) catalyst is essential for the reaction but is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Additionally, the phosphonic acid group on your linker is a known metal chelator and may be sequestering the copper catalyst, making it unavailable for the cycloaddition.[2]

    • Recommended Solutions:

      • Degas All Solutions: Before starting the reaction, thoroughly degas all buffers and reagent solutions by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

      • Use a Cu(I)-Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are crucial for protecting the Cu(I) from oxidation and improving catalyst solubility and efficiency. A 5:1 ligand-to-copper molar ratio is often recommended for bioconjugation.[1][3]

      • Increase Catalyst/Ligand Concentration: If you suspect catalyst sequestration by the phosphonic acid group or other chelating moieties on your substrate (e.g., histidine tags, phosphate (B84403) buffers), a modest increase in the concentration of the copper/ligand complex may improve yields.[4] Be cautious, as excess copper can be detrimental to sensitive biomolecules.[5]

      • Order of Reagent Addition: Always premix the CuSO₄ with the ligand before adding it to the main reaction mixture. The final step should be the addition of the reducing agent (e.g., sodium ascorbate) to initiate the reaction. Adding ascorbate (B8700270) to copper salts without a ligand can generate reactive oxygen species.[1]

  • Problem Area 2: Reagent Quality and Stability

    • Possible Cause: One or more of your reagents may have degraded. The propargyl group can be unstable under certain conditions, and the azide (B81097) partner may have decomposed. The sodium ascorbate reducing agent is particularly prone to oxidation when in solution.

    • Recommended Solutions:

      • Verify Reagent Purity: Confirm the identity and purity of your this compound and azide-containing molecule using NMR or mass spectrometry before the reaction.

      • Use Fresh Reducing Agent: Always prepare a fresh stock solution of sodium ascorbate immediately before setting up the reaction.

      • Perform a Control Reaction: Test your catalyst system and conditions with simple, reliable control reagents, such as benzyl (B1604629) azide and propargyl alcohol, to ensure the reaction components are active.[3] If this control reaction works, the issue likely lies with your specific, more complex substrates.

  • Problem Area 3: Suboptimal Reaction Conditions

    • Possible Cause: The reaction pH, solvent, or temperature may not be optimal for your specific molecules.

    • Recommended Solutions:

      • Optimize pH: The CuAAC reaction is generally robust across a pH range of 4-12.[6] However, for bioconjugations, a pH between 7 and 9 is most common.[6] Avoid Tris buffers, as the amine can chelate copper; HEPES, phosphate, or acetate (B1210297) buffers are better choices.[1][4] Note that copper-phosphate complexes can be insoluble, but premixing the copper with a ligand usually prevents precipitation.[4]

      • Ensure Solubility: Both the this compound linker and the azide-containing substrate must be fully soluble in the reaction solvent. The PEG component of the linker enhances aqueous solubility.[7][8] If solubility is an issue, consider adding a co-solvent like DMSO or DMF, keeping the final concentration below 30-50% to avoid interfering with the catalyst-ligand complex.[9]

      • Adjust Temperature: While most click reactions proceed efficiently at room temperature, gentle heating (e.g., 35-50°C) can sometimes increase the reaction rate, particularly with sterically hindered substrates.[6]

Question 2: I'm observing aggregation or precipitation in my reaction vial. What should I do?

  • Possible Cause: Aggregation can be caused by several factors, including protein denaturation due to co-solvents or pH, product insolubility, or copper-mediated crosslinking of biomolecules.[5]

  • Recommended Solutions:

    • Modify Reaction Environment: Decrease the concentration of organic co-solvents if possible. Ensure the pH of the buffer is within the stable range for your biomolecule.

    • Lower Reactant Concentrations: While this may slow down the reaction, reducing the concentration of the reactants can sometimes prevent aggregation of the final product.

    • Add Aminoguanidine (B1677879): If working with proteins, reactive byproducts of ascorbate oxidation can cause crosslinking. Adding aminoguanidine to the reaction can help suppress these side reactions.[1]

Question 3: How can I purify my final this compound conjugate?

  • Challenge: The high polarity of the phosphonic acid group can make purification challenging, as these compounds can be sticky and difficult to handle.[10][11] Standard reverse-phase chromatography may require highly polar eluents.

  • Recommended Purification Strategies:

    • Size Exclusion Chromatography (SEC): This is often the most effective method for separating the larger PEGylated conjugate from smaller molecules like excess linker, copper, ligand, and salts.

    • Ion-Exchange Chromatography (IEX): The negatively charged phosphonic acid group allows for purification using anion-exchange resins. Elution is typically performed with a salt or pH gradient.[10]

    • Immobilized Metal Affinity Chromatography (IMAC): If your biomolecule has a histidine tag, IMAC can be used for purification. However, be aware that the phosphonic acid itself can interact with some metal-charged resins.[12]

    • Dialysis/Ultrafiltration: Effective for removing small molecule impurities from high molecular weight conjugates like proteins or large oligonucleotides. Use a buffer containing a mild chelating agent like EDTA in the final steps to remove any remaining copper.

Quantitative Data & Recommended Starting Conditions

The following tables summarize recommended starting concentrations and conditions for optimizing your CuAAC reaction. These should be adapted based on the specific requirements of your biomolecules.

Table 1: Recommended Reagent Concentrations

ReagentRecommended Starting ConcentrationRange for OptimizationKey Considerations
Azide-Molecule 1-2 molar excess over alkyne1.1 - 5 equivalentsHigher excess can drive the reaction to completion but may complicate purification.
Propargyl-PEG3-alkyne 1 equivalent-The limiting reagent if conjugating to a valuable biomolecule.
CuSO₄ 100 µM50 µM - 1 mMHigher concentrations can damage sensitive biomolecules. Start low and increase if yield is poor.[1]
THPTA Ligand 500 µM (5 eq. to Copper)5:1 to 10:1 (Ligand:Cu)A 5:1 ratio is standard. Excess ligand protects biomolecules from copper-induced oxidative damage.[1][3]
Sodium Ascorbate 5 mM1 mM - 10 mMMust be in excess to maintain a reducing environment. Prepare fresh solution for each experiment.[1]
Aminoguanidine (Optional) 5 mM1 mM - 5 mMUse when working with proteins to prevent side reactions from ascorbate oxidation byproducts.[1]

Table 2: Reaction Parameters

ParameterRecommended ConditionRange for OptimizationNotes
pH 7.0 - 7.56.5 - 8.0Use amine-free buffers like HEPES or Phosphate. Avoid Tris buffer.[1][4]
Temperature Room Temperature (20-25°C)4°C to 60°CReactions with sensitive biomolecules can be run overnight at 4°C. Gentle heating can accelerate slow reactions.[6]
Time 1 - 4 hours1 - 24 hoursMonitor reaction progress using LC-MS or SDS-PAGE.
Atmosphere Inert (Argon or Nitrogen)-Degassing all solutions and maintaining an inert atmosphere is critical to prevent Cu(I) oxidation.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for CuAAC Conjugation

This protocol provides a general workflow for the conjugation of an azide-functionalized biomolecule with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-functionalized biomolecule in an appropriate amine-free buffer (e.g., 100 mM HEPES, pH 7.5).

    • Prepare a stock solution of this compound in the same buffer or a compatible solvent like DMSO.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Immediately before use , prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst/ligand premix. For a final reaction volume of 500 µL with 100 µM CuSO₄ and 500 µM THPTA, combine 2.5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA. Mix gently.

  • Reaction Assembly:

    • In a new microcentrifuge tube, combine the azide-biomolecule and the this compound linker at the desired final concentrations. Add buffer to bring the volume to near the final reaction volume (e.g., 467.5 µL for a 500 µL final volume).

    • Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.

    • Add the 7.5 µL of the catalyst/ligand premix to the reaction tube.

    • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Protect the reaction from light.

  • Quenching and Purification:

    • Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Proceed immediately to purification using an appropriate method such as SEC or IEX chromatography.

Visualizations

CuAAC_Workflow prep 1. Reagent Preparation (Azide, Alkyne, CuSO₄, Ligand, Ascorbate) degas 2. Degas Reaction Mixture (Azide + Alkyne in Buffer) prep->degas add_catalyst 4. Add Catalyst Premix to Reaction Mixture degas->add_catalyst premix 3. Prepare Catalyst Premix (CuSO₄ + THPTA Ligand) premix->add_catalyst initiate 5. Initiate Reaction (Add fresh Sodium Ascorbate) add_catalyst->initiate incubate 6. Incubate (Room Temp, 1-4h) initiate->incubate purify 7. Quench (EDTA) & Purify Conjugate incubate->purify

Caption: Experimental workflow for a typical CuAAC conjugation reaction.

Troubleshooting_Flowchart start Low / No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reactants High Quality? check_catalyst->check_reagents  Yes sol_catalyst Troubleshoot Catalyst: - Degas all solutions - Use 5:1 THPTA:Cu ratio - Premix Ligand and CuSO₄ - Consider increasing catalyst conc. check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions  Yes sol_reagents Troubleshoot Reagents: - Run control reaction (e.g., benzyl azide) - Use fresh sodium ascorbate solution - Verify starting material purity (NMR/MS) check_reagents->sol_reagents No sol_conditions Troubleshoot Conditions: - Check pH (7.0-7.5) - Use amine-free buffer (HEPES) - Ensure reactant solubility (add co-solvent) - Gently heat if reaction is slow check_conditions->sol_conditions No

Caption: Logical troubleshooting flowchart for low yield in conjugation reactions.

References

Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Proteolysis Targeting Chimeras (PROTACs) through the strategic use of polyethylene (B3416737) glycol (PEG) linkers. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your research.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
PROTAC precipitates out of solution during in vitro assays. The PROTAC has poor aqueous solubility due to high lipophilicity and molecular weight.Incorporate a PEG linker or increase the length of the existing PEG linker to enhance hydrophilicity.[1][2] Consider using co-solvents or excipients, but verify their compatibility with the assay.
Inconsistent results in cellular degradation assays. The PROTAC is not fully solubilized, leading to variable effective concentrations.Confirm the kinetic solubility of your PROTAC in the assay medium before conducting experiments.[1] Ensure complete dissolution of the PROTAC stock and working solutions; visual inspection for precipitates is crucial.
Poor oral bioavailability in preclinical models despite good in vitro potency. Low aqueous solubility limits absorption in the gastrointestinal tract.Lengthening the PEG linker can improve solubility and potentially oral absorption.[3][4] However, an excessively long PEG chain can negatively impact permeability, so optimization is key.
Difficulty in purifying the final PROTAC compound. The high polarity imparted by the PEG linker causes the compound to adhere to normal-phase silica (B1680970) gel.Utilize reverse-phase preparative HPLC (RP-HPLC) for purification, as it is better suited for polar molecules like PEGylated PROTACs.[5]
PROTAC shows good solubility but low cell permeability. The increased polarity from the PEG linker hinders passage across the cell membrane.Optimize the PEG linker length; shorter PEG chains (e.g., PEG2 to PEG4) often provide a good balance between solubility and permeability.[6] Consider incorporating more lipophilic moieties alongside the PEG linker to improve cell permeability.

Frequently Asked Questions (FAQs)

1. How do PEG linkers improve the solubility of PROTACs?

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[7][8] These units form hydrogen bonds with water molecules, creating a hydration shell around the PROTAC.[6][9] This hydration shell sequesters the often large and lipophilic regions of the PROTAC, preventing aggregation and increasing its solubility in aqueous environments.[6]

2. What is the optimal PEG linker length for PROTAC solubility and efficacy?

There is no single optimal length, as it is target-dependent and requires a balance between solubility, permeability, and the ability to form a stable ternary complex.[1][7] However, shorter PEG oligomers like PEG2, PEG4, and PEG6 are commonly used as they often provide a "sweet spot," enhancing solubility without excessively compromising membrane permeability.[6] Systematic variation of the PEG linker length is a common strategy to empirically determine the optimal length for a specific PROTAC system.[8]

3. Can a PEG linker be too long?

Yes. While longer PEG chains generally lead to higher solubility, excessively long linkers can introduce an entropic penalty that destabilizes the ternary complex (Target Protein-PROTAC-E3 Ligase) and can decrease cell permeability, ultimately reducing the PROTAC's degradation efficiency.[1][6]

4. Besides solubility, what other properties are affected by PEG linkers?

PEG linkers also influence:

  • Cell Permeability: A complex relationship exists where moderate PEGylation can shield polar surface area and improve permeability, while excessive length can hinder it.[8]

  • Flexibility and Ternary Complex Formation: The rotatable C-O bonds in PEG linkers provide conformational flexibility, which can help the PROTAC adopt a favorable conformation for forming a stable and productive ternary complex.[6]

  • Metabolic Stability: PEG linkers can provide a "metabolic firewall" by lacking easily oxidizable C-H bonds, which can extend the intracellular half-life of the PROTAC.[6]

  • Pharmacokinetics: The size of the PEG linker can influence the hydrodynamic radius of the PROTAC, affecting its clearance from the body.[9]

5. Are there alternatives to PEG linkers for improving PROTAC solubility?

While PEG linkers are a primary strategy, other approaches include:

  • Incorporating other polar functional groups: Amides, ethers, and amines can be introduced into alkyl linkers to increase polarity.[7]

  • Using rigid polar moieties: Cyclic structures like piperazine (B1678402) or piperidine (B6355638) can enhance water solubility and metabolic stability.[10]

  • Formulation strategies: For preclinical studies, techniques like creating amorphous solid dispersions can improve solubility and dissolution.

Quantitative Data Summary

The following tables provide a summary of how PEG linker length can impact the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical BRD4-Targeting PROTAC

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
PROTAC 1Alkyl785.94.2165.2411
PROTAC 2PEG2831.93.5174.5412
PROTAC 3PEG4919.02.8193.0414

Data is illustrative, compiled from general trends reported in publicly available research to demonstrate the impact of PEGylation on key physicochemical parameters.[8]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of a Hypothetical SMARCA2-Targeting PROTAC

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁶ cm/s)
PROTAC AAlkyl>1000<200.25
PROTAC BPEG2500550.18
PROTAC CPEG4150850.12
PROTAC DPEG6300700.08

This table illustrates the concept of an optimal linker length for achieving maximal degradation potency, where a PEG4 linker provides the best balance of properties for this hypothetical PROTAC.[1][8]

Experimental Protocols

Kinetic Solubility Assay (Nephelometry)

This high-throughput method assesses solubility by detecting light scattering from undissolved particles.

Materials:

  • Test PROTAC (as a 10 mM stock in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microtiter plates

  • Nephelometer

Procedure:

  • Prepare Stock Solutions: Create a 10 mM stock solution of the PROTAC in DMSO.

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Add Buffer: Add PBS to each well to achieve the desired final PROTAC concentration and a final DMSO concentration of ≤5%.

  • Mix and Incubate: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the forward scattered light in each well. An increase in scattered light intensity indicates the formation of a precipitate and that the solubility limit has been exceeded.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Thermodynamic Solubility Assay (Shake-Flask Method with HPLC Analysis)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Materials:

  • Solid (crystalline) test PROTAC

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge or filtration device (e.g., syringe filters)

  • HPLC system with a suitable column and UV detector

Procedure:

  • Prepare Supersaturated Solution: Add an excess amount of the solid PROTAC to a vial containing the buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtering through a low-binding syringe filter (e.g., 0.45 µm).

  • Quantification: Dilute the clear supernatant or filtrate with a suitable solvent and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV method against a standard curve.

  • Calculation: The measured concentration represents the thermodynamic solubility of the PROTAC under the tested conditions.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line to model intestinal permeability.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test PROTAC (dosing solution prepared in transport buffer)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a healthy monolayer.

  • Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the PROTAC dosing solution to the apical (A) side of the monolayer. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of PROTAC appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

PROTAC_Mechanism_of_Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Solubility_Workflow Start PROTAC with Low Solubility Strategy Incorporate/Modify PEG Linker Start->Strategy Synthesis Synthesize PROTAC Analogs (e.g., PEG2, PEG4, PEG6) Strategy->Synthesis Sol_Assay Kinetic/Thermodynamic Solubility Assay Synthesis->Sol_Assay Perm_Assay Caco-2 Permeability Assay Synthesis->Perm_Assay Deg_Assay Cellular Degradation Assay (e.g., Western Blot) Synthesis->Deg_Assay Analysis Analyze Data: Solubility, Permeability, DC50, Dmax Sol_Assay->Analysis Perm_Assay->Analysis Deg_Assay->Analysis Decision Optimal PROTAC Candidate? Analysis->Decision End Lead Optimization Decision->End Yes Iterate Re-design Linker Decision->Iterate No Iterate->Synthesis

Caption: Experimental workflow for optimizing PROTAC solubility.

References

Preventing steric hindrance in ternary complex formation with PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges related to ternary complex formation, with a specific focus on preventing and diagnosing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs, and what are its common signs?

A1: Steric hindrance in PROTACs refers to the physical blocking or repulsion between the target Protein of Interest (POI) and the E3 ligase when brought together by the PROTAC molecule.[] This spatial interference prevents the three components from forming a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation.[2]

Common signs that steric hindrance may be compromising your PROTAC's efficacy include:

  • Poor Degradation Despite Good Binary Binding: The PROTAC shows strong binding to the POI and the E3 ligase independently, but fails to induce significant degradation in cellular assays (e.g., high DC50, low Dmax).[3]

  • Negative Cooperativity (α < 1): Biophysical assays reveal that the binding of one protein partner actively hinders the binding of the second, indicating a disruptive interaction within the ternary complex.[3][4]

  • Weak or Undetectable Ternary Complex: Sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) show weak affinity or fail to detect the ternary complex altogether.[3]

  • Prominent "Hook Effect": The degradation effect sharply decreases at higher PROTAC concentrations. While common, a very pronounced hook effect can be exacerbated by steric clashes that favor the formation of unproductive binary complexes over the ternary complex.[4][5]

Q2: My PROTAC binds the POI and E3 ligase in binary assays, but shows no degradation. How do I troubleshoot this?

A2: This is a classic problem in PROTAC development that often points to a failure in forming a productive ternary complex. Steric hindrance is a primary suspect. Follow this logical workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow: No Degradation Observed start Start: No Degradation q1 Do PROTAC components bind POI and E3 ligase independently? start->q1 re_evaluate Re-evaluate/Re-design Warhead or E3 Ligand q1->re_evaluate No q2 Can a ternary complex be detected biophysically (e.g., SPR, ITC, FRET)? q1->q2 Yes no_complex Primary Suspect: Potentially severe steric clash preventing complex formation. q2->no_complex No yes_complex Ternary complex forms. Is it a productive complex? q2->yes_complex Yes redesign Action: Rational Linker Re-design. - Vary length & composition - Change attachment points - Use computational modeling no_complex->redesign ub_assay Perform in-vitro Ubiquitination Assay yes_complex->ub_assay Unsure yes_ub Conclusion: Productive complex forms. Issue may be downstream (e.g., cell permeability, stability, DUBs). yes_complex->yes_ub Yes no_ub Conclusion: Non-productive complex. Geometry is likely incorrect due to steric constraints. ub_assay->no_ub No Ubiquitination ub_assay->yes_ub Ubiquitination Observed no_ub->redesign

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Q3: How does the linker design influence steric hindrance?

A3: The linker is a critical determinant of ternary complex geometry and stability.[] Its key properties—length, composition, rigidity, and attachment points—directly influence the potential for steric clashes.

  • Linker Length: This is the most fundamental parameter. A linker that is too short can force the POI and E3 ligase into a sterically unfavorable orientation, preventing simultaneous binding.[2] Conversely, a linker that is too long may lead to a highly flexible and unstable complex with reduced cooperativity.[6]

  • Composition and Rigidity: The chemical makeup of the linker affects its conformational freedom. Flexible linkers (e.g., PEG) allow for more conformational sampling, which might help avoid clashes but can come at an entropic cost.[7] More rigid linkers (e.g., containing piperazine (B1678402) or aromatic rings) can pre-organize the PROTAC into a productive conformation but may also lock it into a sterically hindered one if not designed correctly.[8]

  • Attachment Points (Exit Vectors): The position where the linker connects to the warhead and the E3 ligand is crucial. Altering the exit vector can dramatically change the relative orientation of the recruited proteins, potentially alleviating a steric clash or creating a new one.[3][8]

Q4: What is cooperativity and how does it relate to steric hindrance?

A4: Cooperativity (alpha, α) is a measure of how the binding of the first protein to the PROTAC affects the binding of the second protein.[4] It quantifies the protein-protein interactions (PPIs) at the ternary complex interface.

  • Positive Cooperativity (α > 1): The POI-E3 ligase interaction is favorable and stabilizes the ternary complex. The affinity of the second binding event is stronger than the first. This is highly desirable.[9]

  • No Cooperativity (α = 1): The two proteins do not interact in a meaningful way; the binding events are independent.

  • Negative Cooperativity (α < 1): The POI-E3 ligase interaction is unfavorable, destabilizing the ternary complex. This is often a direct result of steric hindrance or electrostatic repulsion.[4]

A key goal in PROTAC design is to maximize positive cooperativity by creating favorable de novo contacts between the POI and E3 ligase, which inherently overcomes steric repulsion.[9][10]

Q5: How can I rationally design or optimize my PROTAC to avoid steric hindrance?

A5: Rational design aims to move beyond empirical screening by using structural and computational insights. The process is often iterative.

G cluster_0 Rational Linker Optimization Cycle design 1. Design & Model - In-silico modeling - Analyze crystal structures - Define linker vectors synthesize 2. Synthesize - Create focused library of PROTACs with varied linker length/rigidity design->synthesize test 3. Test Biophysically - Measure binary binding - Measure ternary complex formation & cooperativity (SPR/ITC) synthesize->test evaluate 4. Evaluate Cellulary - Measure protein degradation (DC50, Dmax) - Assess hook effect test->evaluate evaluate->design Analyze & Iterate

Caption: The iterative cycle of rational PROTAC design and optimization.

Key Strategies:

  • Computational Modeling: Use protein-protein docking and molecular dynamics simulations to predict ternary complex structures.[11][12] These models can identify potential steric clashes before synthesis, guiding the design of linker length and exit vectors.[13][14]

  • Structural Biology: If possible, obtain X-ray crystal or cryo-EM structures of a ternary complex. These provide the most accurate blueprint for understanding existing PPIs and identifying surfaces that can be modified to improve cooperativity.[7][8]

  • Systematic Linker Variation: Synthesize a small, focused library of PROTACs where the linker length is systematically varied (e.g., by adding or removing PEG units or alkyl chains).[7] This can empirically identify the optimal length that avoids clashes while maintaining potency.[15]

  • Modify Exit Vectors: If structural data or models suggest a clash, re-synthesize the PROTAC with the linker attached to a different position on the warhead or E3 ligand.[3]

Quantitative Data Summary

When optimizing a PROTAC series to overcome steric hindrance, it is crucial to quantitatively measure the impact of modifications on key biophysical and cellular parameters. The goal is to transition from a state of negative cooperativity (steric clash) to positive cooperativity (stabilizing interactions).

ParameterDefinitionDesired OutcomeWhy It Matters for Steric HindranceCommon Assay(s)
Binary Affinity (KD) Dissociation constant for PROTAC binding to POI or E3 ligase alone.Low nM to µMConfirms the warhead and E3 ligand are active. Poor ternary formation despite good binary affinity points to a linker/clash problem.[15]SPR, ITC, FP[16][17]
Ternary Complex Affinity (KD) Dissociation constant for the fully formed POI-PROTAC-E3 complex.Lower is BetterA low KD indicates a stable complex. Steric hindrance leads to a high KD (weak affinity) or prevents formation entirely.[3]SPR, ITC[18][]
Cooperativity (α) Ratio of binary to ternary binding affinities. Measures the effect of PPIs.α > 1 (Positive)A value < 1 indicates negative cooperativity, a quantitative sign of steric clash or repulsion. A value > 1 suggests favorable PPIs are stabilizing the complex.[4][9]ITC, SPR, FRET[20][21]
Degradation Potency (DC50) PROTAC concentration causing 50% protein degradation.Lower is BetterThe ultimate biological readout. Overcoming steric hindrance should directly translate to a more potent (lower) DC50 value.[7]Western Blot, Mass Spec
Max Degradation (Dmax) Maximum percentage of protein degraded.Higher is BetterA low Dmax can indicate that only a small fraction of ternary complexes are productive, potentially due to geometric constraints.[3]Western Blot, Mass Spec

Featured Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinities of binary and ternary complexes.[22][23] This protocol describes a common setup to measure ternary complex formation and stability.

G cluster_0 SPR Experimental Workflow for Ternary Complex Analysis prep 1. Preparation - Immobilize Avi-tagged E3 ligase (e.g., VHL) on a streptavidin chip. - Prepare analytes: POI and PROTAC in running buffer. binary1 2. Binary Control 1 (PROTAC <> E3) - Inject increasing concentrations of PROTAC over the E3 surface. - Determine K_D for PROTAC-E3 interaction. prep->binary1 binary2 3. Binary Control 2 (PROTAC <> POI) - Requires a different setup, often immobilizing the POI to measure PROTAC binding. prep->binary2 ternary 4. Ternary Complex Formation - Pre-incubate a fixed, saturating concentration of POI with varying concentrations of PROTAC. - Inject mixtures over the E3 surface. prep->ternary analysis 5. Data Analysis - Fit sensorgrams to a kinetic model. - Compare ternary K_D to binary K_D to calculate cooperativity (α). - Assess on/off rates for stability. binary1->analysis binary2->analysis ternary->analysis

Caption: High-level workflow for a typical SPR-based ternary complex assay.
Methodology

Objective: To determine the affinity (KD), kinetics (kon, koff), and cooperativity (α) of a PROTAC-induced ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., Streptavidin-coated).

  • Purified, biotinylated E3 ligase complex (e.g., VCB: VHL, Cul2, Elongin B/C).

  • Purified POI.

  • PROTAC compound stock solution in DMSO, diluted in running buffer.

  • SPR running buffer (e.g., HBS-EP+ with 1-2% DMSO).

Procedure:

  • Immobilization:

    • Prime the SPR instrument with running buffer.

    • Immobilize the biotinylated E3 ligase onto the surface of a streptavidin sensor chip to a target level (e.g., 500-1000 RU). Use one flow cell as an unmodified reference.

  • Binary Interaction (PROTAC binding to E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC dilutions (from lowest to highest concentration) over the E3 ligase and reference surfaces.

    • Include buffer-only injections for double referencing.

    • Regenerate the surface between cycles if necessary.

    • Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD for the PROTAC-E3 interaction.[22]

  • Ternary Complex Interaction:

    • Determine a fixed, saturating concentration of the POI to use. This concentration should be well above the KD of the PROTAC for the POI.

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Create the final analyte solutions by mixing each PROTAC dilution with the fixed concentration of POI. Allow the mixtures to equilibrate for >30 minutes.

    • Inject the PROTAC-POI mixtures over the E3 ligase and reference surfaces.[24]

    • Regenerate the surface as needed.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal and buffer injection signals.

    • Globally fit the kinetic sensorgrams to a 1:1 binding model to obtain the apparent affinity (KD, ternary) and kinetic rates (kon, koff) for the ternary complex.[10]

    • Calculate Cooperativity (α): Use the formula α = KD (PROTAC-E3) / KD (ternary). An α > 1 indicates positive cooperativity, suggesting the presence of the POI enhances PROTAC binding to the E3 ligase.[9] An α < 1 suggests negative cooperativity and potential steric hindrance.[15]

References

Technical Support Center: Addressing the "Hook Effect" in PROTACs by Modifying the Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in addressing the "hook effect" in your Proteolysis Targeting Chimera (PROTAC) experiments, with a specific focus on linker modification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve, which can be misleading if not properly characterized.[2]

Q2: What is the molecular basis of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming inactive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2]

Q3: What are the consequences of ignoring the hook effect?

A3: Failing to account for the hook effect can lead to a significant misinterpretation of experimental data.[2] Key parameters used to characterize PROTACs, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), can be inaccurately determined.[2] A potent PROTAC might be incorrectly classified as weak or inactive if it is tested at concentrations that fall into the hook effect region of the dose-response curve.[1] This could lead to the premature abandonment of a promising therapeutic candidate.

Q4: How can the linker of a PROTAC be modified to mitigate the hook effect?

A4: The linker is a critical component of a PROTAC that can be rationally designed to minimize the hook effect. Strategies include:

  • Optimizing Linker Length: The length of the linker is crucial for the formation of a stable ternary complex. A linker that is too short can cause steric hindrance, while a linker that is too long may lead to an unstable and unproductive complex.[3] Systematic variation of the linker length can identify an optimal length that favors ternary complex formation over binary complex formation.[3]

  • Modulating Linker Flexibility and Rigidity: The rigidity of the linker can influence the conformational freedom of the PROTAC. Incorporating rigid elements, such as cyclic structures, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4]

  • Enhancing Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target protein and the E3 ligase within the ternary complex.[1][5] This "positive cooperativity" stabilizes the ternary complex, making its formation more favorable than the formation of the binary complexes, even at high PROTAC concentrations.[5]

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.

  • Likely Cause: You are observing the hook effect.

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations to fully characterize the bell-shaped curve.

    • Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.

    • Assess Ternary Complex Formation: Utilize biophysical or cellular assays (e.g., NanoBRET, AlphaLISA, Co-Immunoprecipitation) to directly measure ternary complex formation at different PROTAC concentrations. A bell-shaped curve in these assays will correlate with the degradation profile.[2]

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: Your experimental concentrations may be entirely within the hook effect region, or the PROTAC may have poor cell permeability.

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: Expand your dose-response curve to include significantly lower concentrations (e.g., picomolar to nanomolar range).

    • Verify Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can facilitate the formation of a ternary complex using an appropriate assay.

    • Evaluate Cell Permeability: Assess the cell permeability of your PROTAC. Poor permeability can lead to low intracellular concentrations, preventing effective degradation.[1]

Issue 3: How can I rationally design the linker to reduce the hook effect for my next generation of PROTACs?

  • Troubleshooting Steps:

    • Systematically Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) and evaluate their degradation profiles.

    • Introduce Rigidity: Incorporate rigid moieties (e.g., piperazine, piperidine, or phenyl rings) into the linker to reduce conformational flexibility and potentially favor a productive binding mode.

    • Promote Cooperativity: Use computational modeling to predict potential favorable protein-protein interactions that can be stabilized by the linker. Design linkers that orient the target protein and E3 ligase in a way that promotes these interactions.

Data Presentation: Impact of Linker Modification on PROTAC Efficacy

The following tables summarize quantitative data from studies where the linker length of PROTACs was varied, demonstrating the impact on degradation potency (DC50) and efficacy (Dmax).

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [6]

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)
ERD3-L1850065
ERD3-L21215085
ERD3-L3165095
ERD3-L42020070
ERD3-L52480050

Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [7]

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-L1< 12No degradation-
TBK1-L221396
TBK1-L32929276

Table 3: Impact of Linker Length on p38α Degradation [2]

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)
p38-L113>1000<20
p38-L21515085
p38-L31712090
p38-L41945070
p38-L521>1000<30

Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.

Experimental Protocols

Protocol 1: Western Blot for Quantifying Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Verifying Ternary Complex Formation

This protocol is designed to confirm the formation of the Target-PROTAC-E3 ligase ternary complex.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

    • Treat cells with the PROTAC at a concentration expected to induce ternary complex formation or a vehicle control for 4-6 hours.

  • Cell Lysis and Pre-clearing:

    • Lyse cells in a non-denaturing Co-IP lysis buffer.

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with Co-IP wash buffer.

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (and vice-versa) confirms the formation of the ternary complex.

Protocol 3: NanoBRET™ Assay for Quantifying Ternary Complex Formation in Live Cells

This assay allows for the real-time measurement of ternary complex formation in a cellular context.[1]

  • Cell Transfection and Plating:

    • Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

    • Seed the transfected cells into a white 96-well assay plate.

  • Ligand Labeling and PROTAC Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add a serial dilution of the PROTAC to the wells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation. Plotting the ratio against the PROTAC concentration will reveal the characteristic bell-shaped curve if a hook effect is present.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Productive Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Leads to Hook_Effect cluster_1 The Hook Effect in PROTACs cluster_2 Formation of Non-Productive Binary Complexes High_PROTAC High PROTAC Concentration Binary_Target Target-PROTAC Binary Complex High_PROTAC->Binary_Target Binary_E3 E3 Ligase-PROTAC Binary Complex High_PROTAC->Binary_E3 Ternary_Formation Productive Ternary Complex Formation Binary_Target->Ternary_Formation Inhibits Binary_E3->Ternary_Formation Inhibits Reduced_Degradation Reduced Target Protein Degradation Ternary_Formation->Reduced_Degradation Leads to Experimental_Workflow cluster_3 Experimental Workflow for PROTAC Characterization Start Start: New PROTAC Compound Dose_Response Dose-Response Western Blot (Determine DC50 and Dmax) Start->Dose_Response Hook_Check Observe Bell-Shaped Curve? Dose_Response->Hook_Check Ternary_Assay Ternary Complex Assay (e.g., NanoBRET, AlphaLISA) Hook_Check->Ternary_Assay Yes End End: Characterized PROTAC Hook_Check->End No Co_IP Co-Immunoprecipitation Ternary_Assay->Co_IP Optimize Optimize Linker Design (Length, Rigidity, etc.) Co_IP->Optimize Optimize->Start Synthesize New PROTACs Troubleshooting_Tree cluster_4 Troubleshooting the Hook Effect Start Observation: Bell-Shaped Dose-Response Curve Question1 Is the concentration range wide enough? Start->Question1 Action1 Expand concentration range (higher and lower) Question1->Action1 No Question2 Is ternary complex formation confirmed? Question1->Question2 Yes Action1->Start Action2 Perform NanoBRET or AlphaLISA assay Question2->Action2 No Question3 Is the linker optimal? Question2->Question3 Yes Action2->Question2 Action3 Synthesize PROTACs with varying linker length/rigidity Question3->Action3 No Solution Identified optimal PROTAC and concentration Question3->Solution Yes Action3->Start Re-evaluate

References

Enhancing the stability of phosphonic acid monolayers on surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and quality of phosphonic acid self-assembled monolayers (SAMs) on various surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using phosphonic acids for self-assembled monolayers over silanes or thiols?

Phosphonic acids offer several key advantages. They form hydrolytically stable, covalent bonds with a wide variety of metal oxide surfaces such as alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and hafnia (HfO₂).[1][2] This bond is generally considered more robust, particularly in aqueous environments, compared to the bonds formed by silanes, which can be prone to hydrolysis, or thiols, which are typically limited to noble metal surfaces like gold.[1][2][3] The P-O bond energy is approximately 80 kcal/mol, which is significantly higher than the ~40 kcal/mol for the S-Au bond, contributing to greater stability.[2]

Q2: Which factors have the most significant impact on the stability of a phosphonic acid monolayer?

The stability of a phosphonic acid monolayer is primarily influenced by:

  • Substrate Type and Crystallinity: The nature of the oxide surface is critical. For instance, octadecylphosphonic acid (ODPA) monolayers show high stability on amorphous Al₂O₃ and single-crystalline Al₂O₃(11-20) surfaces in aqueous solutions, but are less stable on Al₂O₃(0001) surfaces, where they can be displaced by water.[4]

  • Binding Mode: The coordination between the phosphonate (B1237965) headgroup and the surface can be monodentate, bidentate, or tridentate. Tridentate binding generally leads to the most stable films.[5][6]

  • Solvent Choice: The solvent used for deposition can affect monolayer quality. For certain substrates like ZnO, polar solvents such as methanol (B129727) can cause surface dissociation and the formation of undesirable byproducts (layered zinc compounds).[6][7] In such cases, solvents with weaker polarity like toluene (B28343) or tert-butyl alcohol are preferred to form well-defined SAMs.[6][8]

  • Deposition Method: Techniques like solution deposition, Tethering by Aggregation and Growth (T-BAG), and Langmuir-Blodgett (LB) can yield monolayers with different characteristics. LB methods have been found to produce highly uniform and reproducible films.[1]

  • Post-Deposition Treatment: Thermal annealing after deposition can significantly enhance the adhesion and stability of the monolayer by promoting the formation of covalent bonds with the substrate.[2][9]

Q3: How does the molecular structure of the phosphonic acid affect the monolayer properties?

The molecular structure, particularly the alkyl chain length and terminal group, dictates the physical and chemical properties of the surface.

  • Alkyl Chain Length: Longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent molecules. This enhanced order can improve barrier properties and corrosion resistance.[10]

  • Terminal Group: The terminal functional group determines the surface chemistry (e.g., hydrophobicity, biocompatibility). For example, fluorinated phosphonic acids can create highly hydrophobic surfaces that act as effective barriers to aqueous solutions.[11] Hydroxyl or carboxyl-terminated monolayers can be used for the subsequent covalent attachment of bioactive molecules like proteins.[12]

  • Backbone Composition: The chemical composition of the molecular backbone influences the thermal stability of the monolayer. Weak links within the backbone can lead to bond cleavage at elevated temperatures.[5]

Troubleshooting Guide

Problem 1: My monolayer shows poor stability and detaches in aqueous solutions.

Possible Cause Suggested Solution Verification Method
Incorrect Substrate Choice The specific oxide surface may be inherently unstable in water. For example, ODPA on Al₂O₃(0001) is known to be unstable.[4] Consider using a different substrate material or a different crystal face.Characterize monolayer stability over time in an aqueous environment using in-situ Atomic Force Microscopy (AFM) or contact angle measurements.[4]
Sub-optimal Binding The phosphonate headgroup may not be forming a stable, multidentate bond with the surface.Try a post-deposition thermal annealing step to drive the formation of covalent bonds.[2] This is particularly effective for substrates like TiO₂.
Solvent-Induced Desorption The solvent used in the aqueous environment may be competing for surface sites.If possible, use a solvent for your application that is less likely to displace the monolayer. The initial deposition solvent (e.g., ethanol) is often a stable choice.[4]
Incomplete Monolayer Formation The monolayer may have low packing density or defects, allowing water to penetrate and attack the substrate-headgroup interface.Optimize deposition parameters (concentration, time, temperature) to achieve a more densely packed film.[8] Use a deposition method known for high-quality films, like the Langmuir-Blodgett technique.[1]

Problem 2: I am observing inconsistent results and poor reproducibility in my monolayers.

Possible Cause Suggested Solution Verification Method
Inadequate Substrate Cleaning Residual contaminants on the substrate surface will interfere with monolayer formation.Implement a rigorous, multi-step cleaning protocol. For titanium, this can involve rinsing with ethanol (B145695) and acetone, followed by an acid wash (e.g., HNO₃) and oxygen plasma treatment to create a clean, hydroxylated surface.[3]
Variable Deposition Conditions Parameters like solution concentration, immersion time, and temperature are not well-controlled.Standardize your deposition protocol. For solution deposition, allow sufficient time (e.g., >48 hours) for the monolayer to reach a well-ordered state through adsorption/desorption processes.[8]
Solvent Contamination Water content in the deposition solvent can affect the quality of some monolayers, similar to issues seen with silanes.Use high-purity, anhydrous solvents for deposition.
Deposition Method Issues Rapid deposition techniques like spray coating or micro-contact printing can result in less ordered monolayers compared to solution deposition.[8]For applications requiring high quality and reproducibility, consider solution deposition or the Langmuir-Blodgett method.[1][8]

Problem 3: Characterization shows unexpected surface structures or byproducts.

Possible Cause Suggested Solution Verification Method
Substrate Dissociation (e.g., on ZnO) The use of polar solvents like methanol can cause ions (e.g., Zn²⁺) to dissociate from the substrate, leading to the formation of layered metal-phosphonate byproducts instead of a uniform monolayer.[6][7]Change the deposition solvent to one with a lower dielectric constant, such as toluene or tert-butyl alcohol, which suppresses surface dissociation.[6][8]
Multilayer Formation High concentrations of the phosphonic acid in solution can sometimes lead to the physisorption of additional layers on top of the initial monolayer.Optimize the concentration of the phosphonic acid solution.[8] Ensure a thorough rinsing step after deposition to remove any physically adsorbed molecules.[3]
Thermal Degradation If using a post-deposition annealing step, the temperature may be too high, causing decomposition of the monolayer's alkyl chains.[5]Determine the thermal stability limit for your specific phosphonic acid. For many alkylphosphonic acids on alumina, degradation begins between 200°C and 350°C.[5]

Data Presentation: Comparative Stability and Properties

Table 1: Stability of Various SAMs in Different Media

SAM System Substrate Medium Stability Duration Reference
Hydroxyl-terminated Phosphonic Acid Titanium Ambient Air Stable for up to 14 days [3]
Hydroxyl-terminated Thiol Gold Ambient Air Unstable within 1 day [3]
Phosphonic Acid / Phosphate Titanium Tris-buffered Saline (37°C) Significant desorption within 1 day [3]
Trichlorosilane Titanium Tris-buffered Saline (37°C) Stable for up to 7 days [3]
Perfluorinated Phosphonic Acid (PFPA) HfO₂ Phosphate Buffer Saline (PBS) More stable than OTS on SiO₂ [1]

| Octadecyltrichlorosilane (OTS) | SiO₂ | Phosphate Buffer Saline (PBS) | Less stable than PFPA on HfO₂ |[1] |

Table 2: Characterization Data for Octadecylphosphonic Acid (ODPA) Monolayers

Substrate Deposition Method Water Contact Angle Film Thickness (Ellipsometry) Reference
Al₂O₃ Langmuir-Blodgett 110.1° ± 1.2° 2.1 nm ± 0.1 nm [1]
HfO₂ Langmuir-Blodgett 109.8° ± 0.8° 2.2 nm ± 0.1 nm [1]
Al/Si Liquid Phase Deposition >125° Not specified [13]

| TiO₂ | Not specified | >110° | Not specified |[3] |

Experimental Protocols

Protocol 1: Substrate Cleaning and Preparation (Titanium Example)

This protocol is adapted from methodologies used for preparing titanium surfaces for phosphonic acid SAM deposition.[3]

  • Solvent Rinse: Sequentially rinse the titanium substrates in 100% absolute ethanol and then acetone. Sonication may be used to improve cleaning.

  • Acid Wash: Immerse the substrates in a 40% nitric acid (HNO₃) solution for a specified time (e.g., 10-30 minutes). Caution: Handle strong acids with appropriate personal protective equipment (PPE).

  • DI Water Rinse: Thoroughly rinse the substrates with deionized (DI) water.

  • Oxygen Plasma Treatment: Dry the specimens and treat them with oxygen gas plasma for approximately 150 seconds. This step removes final organic contaminants and creates a uniform, hydroxylated titanium oxide surface layer, which is crucial for covalent attachment of the monolayer.[3]

  • Immediate Use: Use the cleaned substrates immediately for monolayer deposition to prevent recontamination from the ambient environment.

Protocol 2: Monolayer Deposition via the T-BAG Method

The Tethering by Aggregation and Growth (T-BAG) method is a simple and effective technique for forming stable phosphonic acid monolayers.[2][9][12]

  • Solution Preparation: Prepare a dilute solution (e.g., 0.05 mM to 1 mM) of the desired phosphonic acid in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol, or toluene).[6][9]

  • Substrate Immersion: Suspend the freshly cleaned substrate vertically in the deposition solution.

  • Solvent Evaporation: Allow the solvent to evaporate slowly under ambient conditions. As the solvent level drops, the meniscus passes over the substrate surface, promoting the aggregation and growth of the monolayer.

  • Rinsing: After the solvent has completely evaporated, rinse the substrate thoroughly with fresh solvent to remove any physisorbed molecules.

  • Curing/Annealing (Optional but Recommended): Heat the coated substrate in an oven at a temperature sufficient to promote covalent bond formation without causing thermal degradation (e.g., 110-140°C).[2][9] This step significantly improves the stability of the film.[2]

Visualizations

experimental_workflow sub_prep Substrate Preparation cleaning Solvent & Acid Cleaning sub_prep->cleaning plasma Oxygen Plasma Treatment cleaning->plasma sam_depo SAM Deposition plasma->sam_depo solution Solution Preparation (e.g., 1 mM PA in Ethanol) sam_depo->solution deposition Immersion / T-BAG Method (e.g., 24-48h) sam_depo->deposition solution->deposition post_treat Post-Deposition Treatment deposition->post_treat rinsing Solvent Rinsing post_treat->rinsing annealing Thermal Annealing (e.g., 120°C) rinsing->annealing charac Characterization annealing->charac contact_angle Contact Angle Goniometry charac->contact_angle xps XPS charac->xps afm AFM charac->afm irras PM-IRRAS charac->irras

Caption: General experimental workflow for phosphonic acid SAM formation.

troubleshooting_stability start Issue: Monolayer is unstable check_solvent Is the instability in aqueous media? start->check_solvent check_substrate Review substrate choice. (e.g., Avoid Al₂O₃(0001)) check_solvent->check_substrate Yes check_cleaning Is the instability general (non-aqueous)? check_solvent->check_cleaning No solution1 More Stable Monolayer check_substrate->solution1 add_anneal Add post-deposition thermal annealing step. add_anneal->solution1 check_cleaning->add_anneal No improve_cleaning Improve substrate cleaning. (e.g., use plasma) check_cleaning->improve_cleaning Yes optimize_depo Optimize deposition time and concentration. improve_cleaning->optimize_depo optimize_depo->solution1

Caption: Troubleshooting flowchart for monolayer instability issues.

binding_modes cluster_surface Metal Oxide Surface M1 O1 M2 O2 M3 O3 M4 R R (Alkyl Chain) P P R->P O_P1 O P->O_P1 O_P2 O P->O_P2 O_P3 O P->O_P3 O_P1->M2 Tridentate Binding O_P2->O2 O_P3->M3

Caption: Idealized tridentate binding of a phosphonate headgroup.

References

Technical Support Center: Purification of Bioconjugates Containing Propargyl-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bioconjugates containing the Propargyl-PEG3-phosphonic acid linker.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the this compound linker that influence purification?

A1: The this compound linker is a heterobifunctional molecule with distinct features that guide the purification strategy.[1][2][3][4]

  • Propargyl Group: This terminal alkyne group is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to conjugate with azide-modified biomolecules.[1][3][4] This reaction is known for its high efficiency and specificity.[]

  • PEG3 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and increases the solubility of the linker and the resulting bioconjugate in aqueous solutions.[1][4]

  • Phosphonic Acid Group: This group is negatively charged at neutral and basic pH, introducing a negative charge to the bioconjugate.[6][7] This charge can be exploited for purification techniques like ion-exchange chromatography.

Q2: What are the primary impurities expected in a bioconjugation reaction with this linker?

A2: A typical reaction mixture will contain:

  • The desired bioconjugate

  • Unreacted biomolecule (e.g., antibody, protein)

  • Excess unreacted this compound linker

  • Byproducts of the conjugation reaction

  • Aggregates of the bioconjugate or the starting biomolecule

Q3: What is a general purification strategy for bioconjugates containing this linker?

A3: A multi-step chromatography approach is generally recommended. The specific order and combination of techniques will depend on the properties of the biomolecule. A common workflow is:

  • Affinity Chromatography (AC): To capture the bioconjugate and separate it from the excess linker and other reaction components. This is particularly useful if the biomolecule has a readily available affinity tag (e.g., Fc region on an antibody for Protein A/G chromatography).

  • Ion-Exchange Chromatography (IEX): To separate the negatively charged bioconjugate (due to the phosphonic acid group) from the unreacted, less negatively charged biomolecule.

  • Size-Exclusion Chromatography (SEC): As a final polishing step to remove any remaining aggregates and ensure a homogenous final product.[]

Experimental Workflows and Protocols

General Purification Workflow

PurificationWorkflow Start Crude Bioconjugation Reaction Mixture AffinityChrom Step 1: Affinity Chromatography (e.g., Protein A/G) Start->AffinityChrom Primary Capture Elution1 Elution AffinityChrom->Elution1 Elute Conjugate IEXChrom Step 2: Ion-Exchange Chromatography (Anion Exchange) Elution1->IEXChrom Further Separation Elution2 Elution IEXChrom->Elution2 Elute Conjugate SECChrom Step 3: Size-Exclusion Chromatography (Polishing) Elution2->SECChrom Aggregate Removal FinalProduct Purified Bioconjugate SECChrom->FinalProduct

Caption: A general multi-step chromatographic workflow for purifying bioconjugates.

Detailed Experimental Protocols

Protocol 1: Affinity Chromatography (for Antibody Bioconjugates)
  • Resin and Column Preparation:

    • Select a suitable affinity resin (e.g., Protein A or Protein G agarose) based on the antibody isotype.

    • Pack the resin into a chromatography column and equilibrate with 5-10 column volumes (CV) of a neutral pH binding buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[9]

  • Sample Loading:

    • Dilute the crude reaction mixture with the binding buffer to ensure proper binding.

    • Load the diluted sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.

  • Washing:

    • Wash the column with 5-10 CV of binding buffer to remove unbound impurities, including the excess this compound linker.

  • Elution:

    • Elute the bound bioconjugate using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).[10]

    • Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately restore a neutral pH and preserve the integrity of the antibody.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy (A280) to identify fractions containing the purified bioconjugate.

Protocol 2: Anion-Exchange Chromatography
  • Resin and Column Preparation:

    • Choose a strong or weak anion-exchange resin (e.g., Q-Sepharose or DEAE-Sepharose).

    • Pack the column and equilibrate with a low-salt starting buffer at a pH where the bioconjugate is negatively charged and binds to the resin (e.g., 20 mM Tris, pH 8.0).[11]

  • Sample Loading:

    • Exchange the buffer of the pooled fractions from the affinity chromatography step into the IEX starting buffer using dialysis or a desalting column.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the starting buffer until the A280 reading returns to baseline.

  • Elution:

    • Elute the bound bioconjugate using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer over 20 CV).[12] The more negatively charged bioconjugate will elute at a higher salt concentration than the unreacted antibody.

  • Analysis:

    • Analyze fractions by SDS-PAGE and/or native mass spectrometry to identify those containing the pure bioconjugate.

Protocol 3: Size-Exclusion Chromatography
  • Column and System Preparation:

    • Select an SEC column with a fractionation range appropriate for the size of the bioconjugate.

    • Equilibrate the column with a suitable buffer for long-term storage (e.g., PBS, pH 7.4) at a constant flow rate.

  • Sample Loading:

    • Concentrate the pooled, purified fractions from the IEX step.

    • Inject a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.

  • Elution:

    • Elute the sample isocratically with the equilibration buffer. Larger molecules (aggregates) will elute first, followed by the monomeric bioconjugate, and then any smaller impurities.[13]

  • Analysis:

    • Monitor the elution profile at 280 nm. Collect fractions corresponding to the main peak of the monomeric bioconjugate.

Troubleshooting Guides

Troubleshooting Decision Tree

Troubleshooting Problem Problem Encountered LowYield Low Yield of Bioconjugate Problem->LowYield LowPurity Low Purity of Bioconjugate Problem->LowPurity Aggregation Product Aggregation Problem->Aggregation CheckReaction Cause: Inefficient Conjugation Solution: Optimize click chemistry (catalyst, temp, time) LowYield->CheckReaction CheckBinding Cause: Poor Binding to Column Solution: Adjust buffer pH/ionic strength for AC or IEX LowYield->CheckBinding CheckElution Cause: Incomplete Elution Solution: Optimize elution buffer (lower pH for AC, steeper gradient for IEX) LowYield->CheckElution RemoveLinker Cause: Excess Linker Present Solution: Increase wash volumes in AC or add a desalting step LowPurity->RemoveLinker SeparateUnreacted Cause: Unreacted Biomolecule Solution: Optimize IEX gradient for better charge separation LowPurity->SeparateUnreacted BufferOptimize Cause: Buffer Conditions Solution: Screen different pH, salts, or additives (e.g., arginine) Aggregation->BufferOptimize Concentration Cause: High Protein Concentration Solution: Reduce concentration before storage or SEC Aggregation->Concentration

Caption: A decision tree for troubleshooting common bioconjugate purification issues.

Q: My final yield of the bioconjugate is very low. What are the possible causes and solutions?

A: Low yield can stem from several stages of the process.

Potential Cause Troubleshooting Steps
Inefficient Conjugation Reaction - Verify the activity of the copper catalyst for the click chemistry reaction. - Optimize reaction conditions such as temperature, reaction time, and reactant concentrations. - Ensure the biomolecule's azide (B81097) group is accessible.
Loss During Purification - Affinity Chromatography: Ensure the pH of the loading buffer is optimal for binding. Check that the elution buffer pH is low enough for efficient release.[10] - Ion-Exchange Chromatography: Confirm the buffer pH allows for a net negative charge on the bioconjugate. The salt gradient may be too steep, causing co-elution with other components. Try a shallower gradient.[12]
Product Degradation or Precipitation - Ensure all buffers are sterile and contain protease inhibitors if the biomolecule is susceptible to degradation. - Check the solubility of the bioconjugate in all buffers used. The PEG and phosphonic acid moieties can alter solubility compared to the native biomolecule.

Q: The purified bioconjugate is not pure. How can I improve the purity?

A: Purity issues usually involve contamination with starting materials or byproducts.

Contaminant Troubleshooting Steps
Unreacted this compound - Increase the number of wash volumes during the initial affinity chromatography step. - Introduce a desalting or buffer exchange step (like SEC) after the initial capture to separate the large bioconjugate from the small linker molecule.[14][15]
Unreacted Biomolecule - This is the most common impurity. Optimize the ion-exchange chromatography step. A shallower salt gradient will provide better resolution between the uncharged/less charged native biomolecule and the negatively charged bioconjugate.[12]
Aggregates - Optimize the size-exclusion chromatography step. Ensure the column is properly packed and the flow rate is optimal for resolution. - Aggregation can be caused by harsh elution conditions (e.g., very low pH). Ensure rapid neutralization after affinity elution. Consider adding stabilizing excipients to the buffers.

Quantitative Data Summary

The following table summarizes typical, expected outcomes for a multi-step purification process. Actual results will vary based on the specific biomolecule and experimental conditions.

Purification Step Parameter Expected Value
Click Chemistry Conjugation Yield>80%
Affinity Chromatography Recovery85-95%
Purity (vs. linker)>99%
Ion-Exchange Chromatography Recovery80-90%
Purity (vs. unreacted biomolecule)>95%
Size-Exclusion Chromatography Recovery>95%
Purity (Monomer Content)>98%
Overall Process Overall Yield ~60-75%
Final Purity >98%

References

Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your click chemistry experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your click chemistry experiments.

Issue 1: Low or No Product Yield

Q: My click reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no product yield is a common issue in CuAAC reactions and can stem from several factors. Here's a systematic approach to troubleshooting this problem:

  • Inactive Copper Catalyst: The active catalyst in click chemistry is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Copper(II) (Cu(II)) state by atmospheric oxygen.[1]

    • Solution: Ensure the use of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1] It is also advisable to degas your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Problematic Ligand: The ligand plays a crucial role in stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to suboptimal results.[1]

    • Solution: For reactions in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] It is also best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]

  • Impure Reagents or Solvents: The purity of the azide (B81097), alkyne, and solvents can significantly affect the reaction outcome.

    • Solution: Use high-purity reagents and solvents. If you suspect impurities in your starting materials, purification is recommended.

  • Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[1] Additionally, certain functional groups on your substrates, such as thiols, can chelate the copper catalyst and inhibit the reaction.[1]

    • Solution: For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[1] If your substrate contains groups that coordinate with copper, increasing the concentration of the copper-ligand complex or adding a sacrificial metal like Zn(II) can be beneficial.[2]

  • Incorrect Stoichiometry: The ratio of azide to alkyne is a critical parameter.

    • Solution: While a 1:1 ratio is often the starting point, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants (typically the less valuable one) can help drive the reaction to completion.[1]

Troubleshooting Workflow for Low or No Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst 1. Check Copper Catalyst Activity start->check_catalyst check_ligand 2. Evaluate Ligand and Ratio check_catalyst->check_ligand Active solution_catalyst Add fresh reducing agent (e.g., sodium ascorbate). Degas solvents and use inert atmosphere. check_catalyst->solution_catalyst Inactive? check_reagents 3. Verify Reagent Purity check_ligand->check_reagents Appropriate solution_ligand Use appropriate ligand for your solvent (e.g., THPTA for aqueous). Optimize ligand:copper ratio (typically 1:1 to 5:1). Pre-mix ligand and copper source. check_ligand->solution_ligand Inappropriate? check_substrate 4. Assess Substrate Issues check_reagents->check_substrate Pure solution_reagents Use high-purity reagents and solvents. Purify starting materials if necessary. check_reagents->solution_reagents Impure? check_stoichiometry 5. Review Stoichiometry check_substrate->check_stoichiometry No issues solution_substrate For sterically hindered substrates, increase reaction time/temperature. For copper-coordinating substrates, increase catalyst/ligand concentration or add sacrificial metal (Zn(II)). check_substrate->solution_substrate Issues present? solution_stoichiometry Use a slight excess (1.1-1.5 eq) of one reactant. check_stoichiometry->solution_stoichiometry Suboptimal? end_node Improved Yield check_stoichiometry->end_node Optimal solution_catalyst->check_ligand solution_ligand->check_reagents solution_reagents->check_substrate solution_substrate->check_stoichiometry solution_stoichiometry->end_node

Caption: A step-by-step workflow for troubleshooting low or no product yield in CuAAC reactions.

Issue 2: Presence of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A: The most prevalent side reaction in copper-catalyzed click chemistry is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. This reaction is also catalyzed by copper and can compete with the desired cycloaddition.

  • Minimizing Alkyne Homocoupling:

    • Maintain a Reducing Environment: Ensure a sufficient concentration of a reducing agent like sodium ascorbate throughout the reaction to keep the copper in the Cu(I) state, which disfavors the homocoupling pathway.

    • Use of Ligands: The presence of a suitable ligand can help to suppress the formation of alkyne dimers.

    • Control Oxygen Exposure: As oxygen promotes the oxidation of Cu(I) to Cu(II), which can facilitate Glaser coupling, it is beneficial to degas solvents and run the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for my click reaction?

A1: The most convenient and commonly used copper source is copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2] Direct use of Cu(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also possible, but these salts can be less stable and may require more stringent anaerobic conditions. The use of CuI is sometimes not recommended when maximal reaction rates are desired, as iodide ions can interfere with the catalytic cycle.[2]

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is critical and depends primarily on the solvent system.

  • Aqueous Systems: For reactions in water or aqueous buffers, water-soluble ligands are essential. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a highly effective and commonly used ligand for bioconjugation reactions in aqueous media.[3]

  • Organic Solvents: In organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a popular choice.

Q3: What is the ideal temperature for a click reaction?

A3: Most CuAAC reactions proceed efficiently at room temperature. However, for sterically hindered substrates or when reaction rates are slow, gentle heating (e.g., 35-60°C) can be beneficial.[1] It is important to note that excessive heat can sometimes lead to the degradation of sensitive substrates or an increase in side reactions.

Q4: Which solvent should I use?

A4: A wide range of solvents can be employed for CuAAC reactions, and the choice is largely dictated by the solubility of the substrates.[1]

  • Bioconjugation: Reactions involving biological macromolecules are typically performed in aqueous buffers (e.g., phosphate (B84403), HEPES).[4] Co-solvents like DMSO or t-BuOH can be added to improve the solubility of hydrophobic substrates.

  • Small Molecule Synthesis: A variety of organic solvents such as DMF, DMSO, THF, and acetonitrile, as well as mixtures with water, are commonly used.[5]

Data Presentation

Table 1: Effect of Reaction Parameters on CuAAC Yield and Rate

ParameterConditionEffect on Yield/RateReference(s)
Copper Source CuSO₄ + Sodium AscorbateGenerally high yields, convenient for in situ Cu(I) generation.[2]
CuICan lead to lower rates due to iodide interference.[2]
Ligand THPTA (in water)Accelerates reaction and protects biomolecules.[3]
TBTA (in organic solvents)Accelerates reaction and stabilizes Cu(I).[3]
No LigandSlower reaction rates and increased risk of catalyst deactivation.[1]
Temperature Room TemperatureSufficient for most reactions.[1]
35-60 °CCan increase the rate for slow reactions or hindered substrates.[1]
Solvent Water/Aqueous BufferIdeal for bioconjugation; reaction rate can be enhanced.[4]
DMSO, DMF, THFGood for dissolving a wide range of organic substrates.[5]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation in Aqueous Buffer

This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with an azide-containing molecule.

  • Prepare Stock Solutions:

    • Alkyne-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Azide-containing molecule in DMSO or buffer.

    • Copper(II) sulfate (CuSO₄): 20 mM in water.

    • THPTA ligand: 50 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in buffer.

    • Add the azide-containing molecule (typically 1.5-2 equivalents relative to the alkyne).

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

    • Add the copper/ligand mixture to the reaction tube to achieve a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Work-up:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

    • Once the reaction is complete, the excess copper can be removed by using a chelating resin or by purification methods such as dialysis or size-exclusion chromatography.

Protocol 2: General Procedure for CuAAC of Small Molecules in an Organic Solvent/Water Mixture

This protocol is a general guideline for the reaction between a small molecule alkyne and a small molecule azide.

  • Prepare Solutions:

    • Dissolve the alkyne (1.0 equivalent) and azide (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

    • Prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • Reaction Setup:

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (0.2-0.5 equivalents).

    • Add the CuSO₄ solution (0.01-0.05 equivalents) to initiate the reaction.

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox Redox Maintenance CuI Cu(I) Cu_Acetylide [Cu(I)]-C≡C-R1 CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Intermediate1 Copper-Azide Complex Cu_Acetylide->Intermediate1 + Azide Metallacycle Six-membered Copper Metallacycle Intermediate1->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI - Product Product Triazole Product Triazolide->Product + H+ CuII Cu(II) CuI_regen Cu(I) CuII->CuI_regen + Ascorbate Ascorbate Sodium Ascorbate CuI_regen->CuI Regenerates Catalyst CuI_regen->CuII + O2 (inactive)

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

How to avoid non-productive binding in PROTAC ternary complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to non-productive binding in PROTAC ternary complexes.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a productive and a non-productive PROTAC ternary complex?

A: The formation of a ternary complex, consisting of the target Protein of Interest (POI), the PROTAC, and an E3 ligase, is a prerequisite for targeted protein degradation.[1][2][3] However, not all ternary complexes lead to successful degradation. The key difference lies in the specific orientation and conformation of the complex.

  • Productive Ternary Complex: In a productive complex, the PROTAC brings the target protein and the E3 ligase together in a specific orientation that allows for the efficient transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to accessible lysine (B10760008) residues on the surface of the target protein.[1][2] This polyubiquitination marks the target for degradation by the proteasome.[2][4]

  • Non-Productive Ternary Complex: A non-productive complex is one where the target protein, PROTAC, and E3 ligase are bound together, but the geometry is incorrect for ubiquitination to occur.[1][5] This can happen if the accessible lysine residues on the target are not positioned near the E2-conjugating enzyme's active site or if steric clashes prevent the proper interaction between the E3 ligase and the target.[5][6] A stable ternary complex can still be non-productive for ubiquitination.[5]

G cluster_0 Productive Complex cluster_1 Non-Productive Complex POI1 Target Protein (POI) PROTAC1 PROTAC POI1->PROTAC1 Ub Ubiquitin Transfer POI1->Ub Receives E3_1 E3 Ligase PROTAC1->E3_1 E3_1->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation POI2 Target Protein (POI) PROTAC2 PROTAC POI2->PROTAC2 NoUb No Ubiquitin Transfer POI2->NoUb Lysines inaccessible E3_2 E3 Ligase PROTAC2->E3_2 E3_2->NoUb Misaligned NoDeg No Degradation NoUb->NoDeg

Caption: Productive vs. Non-Productive Ternary Complexes.
Q2: My PROTAC shows good binary binding but poor degradation. Could non-productive binding be the issue?

A: Yes, this is a classic scenario pointing towards non-productive ternary complex formation. Efficient degradation is not solely dependent on strong binary affinities (PROTAC binding to the target or E3 ligase alone).[7] The crucial step is the formation of a stable and productive ternary complex.[6][8]

Several factors could be at play:

  • Negative Cooperativity: The binding of the PROTAC to one protein partner may hinder its binding to the second, resulting in a destabilized ternary complex.[5]

  • Steric Hindrance: The linker length or composition might cause steric clashes between the target protein and the E3 ligase, preventing a productive orientation.[6]

  • Incorrect Geometry: Even with a stable complex, the relative positioning of the proteins might not be suitable for the ubiquitination reaction.[5]

  • The "Hook Effect": At very high concentrations, PROTACs can form more binary complexes than ternary complexes, leading to reduced degradation.[9][10] A wide dose-response experiment is necessary to identify the optimal concentration range.[9]

Q3: How can I experimentally detect and quantify non-productive binding?

A: You cannot directly measure "non-productive binding." Instead, you assess the formation and stability of the ternary complex and correlate this with degradation data. A discrepancy between strong complex formation and weak degradation suggests a non-productive arrangement.

Workflow for Investigation:

G cluster_results Analysis cluster_conclusions Potential Cause start Start: Poor Degradation Observed perm 1. Confirm Cellular Permeability & Target Engagement (CETSA, NanoBRET) start->perm ternary 2. Measure Ternary Complex Formation & Stability (SPR, ITC, FRET, Co-IP) perm->ternary ternary_ok Ternary Complex Forms? ternary->ternary_ok ub 3. Assess Target Ubiquitination (In-cell Ubiquitination Assay) ub_ok Target Ubiquitinated? ub->ub_ok proteasome 4. Check Proteasome Activity (Proteasome Inhibitor Control) conclusion3 Issue downstream of ubiquitination (e.g., proteasome function). proteasome->conclusion3 ternary_ok->ub Yes conclusion1 Issue with complex formation (e.g., negative cooperativity, steric clash). ternary_ok->conclusion1 No ub_ok->proteasome Yes conclusion2 Non-Productive Binding: Complex forms but has improper geometry. ub_ok->conclusion2 No

Caption: Troubleshooting Workflow for Poor PROTAC Efficacy.

Key Assays:

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-layer Interferometry (BLI) can quantify the binding affinities of binary and ternary complexes and determine the cooperativity (α).[11][12][13]

  • Cell-Based Assays: Co-immunoprecipitation (Co-IP) can confirm the formation of the ternary complex within cells.[1] NanoBRET™ assays can be used to measure target engagement and ternary complex formation in a live-cell environment.[1][]

  • Ubiquitination Assays: An in-cell ubiquitination assay, often involving immunoprecipitation of the target followed by western blotting for ubiquitin, can directly measure if the formed complex is productive.[1]

Q4: How does the PROTAC linker influence the formation of a productive complex?

A: The linker is not merely a spacer; it plays a critical role in determining the geometry and stability of the ternary complex.[15]

  • Length and Composition: Modulating the linker length, often with PEG chains, can alleviate steric clashes between the target and E3 ligase, which is crucial for potency.[6]

  • Rigidity: While flexible linkers are common, introducing rigidity can lock the PROTAC into an active conformation, potentially increasing the stability of the ternary complex and enhancing degradation.[16]

  • Interaction Points: Atoms in the linker can form direct interactions with one or both of the protein partners, contributing to the overall stability and cooperativity of the complex.[11]

Molecular dynamics (MD) simulations can be used to understand the conformational behavior of the linker and its role in ternary complex formation.[17]

Q5: Are there computational tools to predict productive vs. non-productive binding?

A: Yes, computational modeling is an emerging tool for predicting the three-dimensional structure of PROTAC ternary complexes.[18][19] These methods can help rationalize PROTAC activity and guide the design of more effective molecules.

  • Structure-Based Modeling: Tools like Rosetta can be used to dock the two protein components and model the PROTAC linker to evaluate the suitability of a given design for ternary complex formation.[8]

  • Predictive Accuracy: While these tools can generate an array of possible ternary complex structures, including experimentally observed ones, they also produce many that deviate significantly.[19] Therefore, predictions are often more valuable when guided by clear structural and biophysical data.[19]

  • Advanced Modeling: Recent advancements, such as AlphaFold 3, show high accuracy in predicting PROTAC-related complex structures, especially when provided with ligand information.[20] Other methods aim to correlate predicted complex structures with degradation efficiency (DC50 values).[21]

Quantitative Data Summary

Understanding the biophysical parameters of your PROTAC system is crucial for troubleshooting. The following table summarizes key parameters for two well-characterized PROTAC systems.

ParameterSystem 1: MZ1System 2: BRD-5110Reference
Target Protein Brd4BD2PPM1D[11]
E3 Ligase VHLCRBN[11]
PROTAC:Target KD (SPR) 1 nM1-2 nM[11]
PROTAC:E3 Ligase KD (SPR) 29 nM~3 µM[11]
Ternary Complex Cooperativity (α) 15 (ITC), 26 (SPR)N/A (Weak CRBN binding)[11]
Outcome Highly cooperative and effective degradationWeak ternary complex formation, "hook effect" observed[11]
  • KD: Dissociation constant, a measure of binding affinity (lower value = stronger binding).

  • Cooperativity (α): A measure of how the binding of the first protein influences the binding of the second.

    • α > 1: Positive cooperativity (favorable)

    • α = 1: No cooperativity

    • α < 1: Negative cooperativity (unfavorable)

Key Experimental Protocols

Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[12][]

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Binary Binding cluster_2 Step 3: Ternary Binding cluster_3 Step 4: Analysis step1 Immobilize E3 Ligase (e.g., VHL) onto a sensor chip. step2 Inject serial dilutions of PROTAC over the chip to measure PROTAC-E3 K_D. step1->step2 step3 Inject mixtures of a fixed concentration of Target Protein (POI) and serial dilutions of PROTAC. step2->step3 step4 Analyze sensorgrams to determine ternary complex on/off rates and overall affinity. step3->step4

Caption: General Experimental Workflow for SPR Analysis.

Methodology:

  • Immobilization: Covalently attach the E3 ligase (e.g., VHL or CRBN) to a sensor chip surface.

  • Binary Affinity (PROTAC-E3): Inject a range of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Binary Affinity (PROTAC-Target): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its KD.

  • Ternary Complex Formation: Inject a pre-incubated mixture of a fixed, saturating concentration of the target protein along with a range of PROTAC concentrations over the immobilized E3 ligase.

  • Data Analysis: The resulting binding response will reflect the formation of the ternary complex. Analyze the kinetics (kon, koff) and affinity of this interaction. Compare the binding response to the sum of the binary interactions to calculate cooperativity. Single-cycle kinetics may be required for high-affinity interactions with slow off-rates.[11]

Protocol 2: In-Cell Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify that the ternary complex forms within the cellular environment.[1]

Methodology:

  • Cell Treatment: Treat cells expressing the target protein with the PROTAC at its optimal degradation concentration (and a vehicle control) for a short duration (e.g., 1-4 hours).[1]

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[1]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the E3 ligase (e.g., anti-VHL or anti-CRBN) that has been conjugated to magnetic or agarose (B213101) beads. This will "pull down" the E3 ligase and any interacting partners.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze the sample via SDS-PAGE and western blotting. Probe the blot with an antibody against the target protein.

  • Interpretation: The presence of the target protein in the E3 ligase pulldown from PROTAC-treated cells (but not in the control) confirms the formation of the ternary complex in a cellular context.

Protocol 3: In-Cell Ubiquitination Assay

This assay directly assesses whether the formed ternary complex is productive by measuring the ubiquitination of the target protein.[1]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat a parallel set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.[1] This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.

  • Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes and denature proteins.[1]

  • Immunoprecipitation: Perform immunoprecipitation for the target protein using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated target protein and run it on an SDS-PAGE gel.

  • Probing: Probe the western blot with an antibody that specifically recognizes ubiquitin (or polyubiquitin (B1169507) chains).

  • Interpretation: A smear or ladder of high-molecular-weight bands appearing above the target protein band in the PROTAC and proteasome inhibitor-treated sample indicates that the target protein has been polyubiquitinated. This confirms the formation of a productive ternary complex.

References

Technical Support Center: Improving the Metabolic Stability of PEG Linkers In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the in vivo metabolic stability of Polyethylene Glycol (PEG) linkers used in bioconjugates, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary mechanisms of PEG linker degradation in vivo?

A1: The in vivo degradation of PEG linkers is primarily attributed to two mechanisms:

  • Oxidative Metabolism: The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 (CYP450) enzymes, predominantly in the liver, leading to O-dealkylation reactions.[1] While the ether backbone of PEG is generally less susceptible to oxidative cleavage compared to alkyl tethers, this pathway can contribute to the breakdown of the linker.[]

  • Hydrolysis: The linkages connecting the PEG chain to the drug or protein are often esters, which are susceptible to hydrolysis by esterase enzymes present in plasma and tissues.[3][4][5] This is a common cause of premature drug release. The rate of hydrolysis is dependent on the specific ester chemistry and steric hindrance around the linkage.[5]

Q2: My PEGylated conjugate shows rapid clearance and low exposure in vivo, despite good in vitro potency. How can I determine if linker instability is the cause?

A2: Rapid clearance can be due to several factors. A systematic approach is needed to identify the root cause. Key steps include:

  • Assess In Vitro Plasma Stability: Incubate the conjugate in plasma from relevant species (e.g., mouse, rat, human) and measure the concentration of the intact conjugate and any released payload over time using LC-MS.[6] A significant decrease in the intact conjugate concentration suggests linker instability.

  • Conduct a Microsomal Stability Assay: Use liver microsomes (e.g., Human Liver Microsomes, HLM) to assess the susceptibility of the linker to oxidative metabolism.[1] This will help determine if CYP450 enzymes are a major contributor to clearance.

  • Evaluate Anti-PEG Antibodies: The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon.[][8] Use an ELISA-based assay to screen for anti-PEG IgM and IgG antibodies in your animal models or patient samples.

  • Analyze Metabolites: In your in vivo studies, analyze plasma and urine samples to identify metabolites of your conjugate. The presence of cleaved linker fragments or free payload can confirm metabolic instability.

Below is a workflow to troubleshoot this issue.

G start Start: Rapid In Vivo Clearance Observed plasma_stability Perform In Vitro Plasma Stability Assay (LC-MS) start->plasma_stability stable_plasma Is the conjugate stable in plasma? plasma_stability->stable_plasma microsomal_stability Perform Liver Microsomal Stability Assay stable_plasma->microsomal_stability Yes unstable_plasma Conclusion: Linker is hydrolytically unstable. Consider ester-to-amide substitution or steric hindrance. stable_plasma->unstable_plasma No stable_microsomal Is the conjugate stable in microsomes? microsomal_stability->stable_microsomal check_antibodies Screen for Anti-PEG Antibodies (ELISA) stable_microsomal->check_antibodies Yes unstable_microsomal Conclusion: Linker is susceptible to oxidative metabolism. Consider incorporating rigid moieties (e.g., piperazine) or alkyl chains. stable_microsomal->unstable_microsomal No antibodies_present Are anti-PEG antibodies present? check_antibodies->antibodies_present antibodies_positive Conclusion: Accelerated Blood Clearance (ABC) is likely. Consider using higher MW free PEG as a pre-infusion. antibodies_present->antibodies_positive Yes other_mechanisms Conclusion: Clearance may be driven by other mechanisms (e.g., target-mediated disposition, off-target uptake). antibodies_present->other_mechanisms No

Diagram 1: Troubleshooting workflow for rapid conjugate clearance.

Q3: What structural modifications can improve the metabolic stability of PEG linkers?

A3: Several strategies can be employed to enhance linker stability:

  • Incorporate Rigid Moieties: Replacing flexible ethylene (B1197577) glycol units with rigid structures like piperazine, piperidine, or triazole rings can sterically shield the linker from metabolic enzymes.[1]

  • Replace Labile Bonds: If hydrolysis is the primary degradation pathway, replace susceptible ester linkages with more stable amide bonds.[3][4] PEG diacrylamide (B3188283) (PEGDAA) hydrogels, for instance, show significantly greater stability in vivo compared to PEG diacrylate (PEGDA) hydrogels.[4]

  • Optimize Linker Length: The length of the PEG linker is a critical parameter.[1] While longer PEGs can improve solubility and circulation half-life by increasing hydrodynamic size, they can also introduce greater flexibility and potential metabolic liabilities.[][9][10] The optimal length must be determined empirically for each conjugate.

  • Use Branched PEGs: Branched PEG structures can offer greater steric hindrance compared to linear PEGs of the same molecular weight, which can help protect the payload and reduce enzymatic degradation.[11]

Q4: How does linker modification affect the physicochemical properties of my conjugate?

A4: Modifying the linker can significantly impact the drug's properties. Replacing a hydrophilic PEG linker with more lipophilic components like alkyl chains or aromatic rings can decrease aqueous solubility but may improve cell permeability.[1] Conversely, incorporating polar groups can enhance solubility.[1] It is a crucial balance to optimize for stability without compromising other essential properties like solubility and permeability, which are vital for overall efficacy.[1][5]

Quantitative Data Summary

The stability of a PEG linker is highly dependent on its chemical structure and molecular weight. The following tables provide a summary of trends observed in literature.

Table 1: Impact of Linker Chemistry on In Vitro Stability

Linker TypeLinkageStability CharacteristicCommon Degradation PathwayReference
PEG-Acrylate (PEGDA)EsterSusceptible to slow degradation in vivo (months).Hydrolysis of the endgroup acrylate (B77674) esters.[3][4][5]
PEG-Acrylamide (PEGDAA)AmideHighly stable in vivo for over 12 weeks.Resistant to hydrolysis.[3][4]
Valine-CitullinePeptideStable in human plasma but susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.Enzymatic cleavage.[6]
PEG-EtherEtherGenerally stable but can be susceptible to oxidative metabolism.O-dealkylation by CYP450 enzymes.[1][]

Table 2: General Trend of PEG Molecular Weight on In Vivo Half-Life

PEG Molecular WeightEffect on Circulation Half-Life (t½)RationaleReference
< 10 kDaShorter t½Subject to rapid renal clearance.[12]
20-40 kDaSignificantly longer t½Increased hydrodynamic size reduces renal clearance.[8][12][13]
> 40 kDaLongest t½Greatly exceeds the threshold for glomerular filtration.[]

Note: A study on the peptide exenatide (B527673) showed that conjugation with a 40 kDa PEG linker extended its in vivo half-life in rats by 56-fold.[13][14]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the PEGylated conjugate in the circulatory system, which is crucial for predicting premature payload release and potential off-target toxicity.[6]

  • Objective: To determine the rate of degradation or drug deconjugation of a PEGylated molecule in plasma.

  • Materials:

    • Test conjugate (e.g., ADC or PROTAC).

    • Pooled plasma (human, mouse, rat).

    • Phosphate-buffered saline (PBS).

    • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads for ADCs).

    • LC-MS system.

  • Methodology:

    • Preparation: Prepare a stock solution of the test conjugate.

    • Incubation: Spike the conjugate into pre-warmed (37°C) plasma at a final concentration (e.g., 1 mg/mL). Include a buffer control (e.g., PBS) to assess inherent chemical stability.[6]

    • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 24, 48, 96, and 168 hours).[6] Immediately quench the reaction by freezing or adding an organic solvent.

    • Sample Processing: For ADCs, isolate the conjugate from plasma using immunoaffinity capture to remove plasma proteins.[6] For smaller molecules, a protein precipitation step followed by centrifugation may be sufficient.

    • Analysis: Analyze the samples using LC-MS to determine the concentration of the intact conjugate at each time point. For ADCs, the average drug-to-antibody ratio (DAR) can be monitored.[6]

    • Data Interpretation: Plot the percentage of intact conjugate remaining versus time. A stable conjugate will show minimal degradation over the time course. Calculate the half-life (t½) of the conjugate in plasma.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay helps determine the intrinsic clearance of a conjugate due to oxidative metabolism.[1]

  • Objective: To assess the susceptibility of the PEG linker to metabolism by CYP450 enzymes.

  • Materials:

    • Test conjugate.

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system.

    • 0.1 M Phosphate (B84403) buffer (pH 7.4).

    • Acetonitrile (B52724) with an internal standard for quenching and analysis.

    • LC-MS/MS system.

  • Methodology:

    • Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing HLM and the test conjugate in phosphate buffer.

    • Initiate Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

    • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test conjugate.

Visualizations

G cluster_path1 Oxidative Metabolism cluster_path2 Hydrolysis peg_linker1 PEG Linker (-CH2-CH2-O-)n cyp450 CYP450 Enzymes (Liver Microsomes) peg_linker1->cyp450 o_dealkylation O-dealkylation cyp450->o_dealkylation metabolite1 Cleaved Linker Fragments + Alcohol Metabolites o_dealkylation->metabolite1 peg_linker2 PEG-Ester-Drug esterases Esterases (Plasma/Tissues) peg_linker2->esterases hydrolysis Hydrolysis esterases->hydrolysis metabolite2 PEG-Acid + Free Drug hydrolysis->metabolite2

Diagram 2: Primary metabolic degradation pathways of PEG linkers.

G start Start: In Vivo Stability Study dosing Administer PEGylated Conjugate to Animal Model (e.g., IV to rats) start->dosing sampling Collect Blood Samples at Multiple Time Points (e.g., 0, 1, 4, 8, 24, 48, 72h) dosing->sampling processing Process Blood to Obtain Plasma sampling->processing extraction Extract Conjugate and Metabolites from Plasma (e.g., Protein Precipitation or Immunoaffinity Capture) processing->extraction analysis Analyze Samples by LC-MS/MS extraction->analysis quant_intact Quantify Intact Conjugate Concentration analysis->quant_intact quant_metabolite Identify and Quantify Metabolites / Free Payload analysis->quant_metabolite pk_analysis Perform Pharmacokinetic (PK) Analysis quant_intact->pk_analysis quant_metabolite->pk_analysis end Determine Key PK Parameters: Half-life (t½), Clearance (CL), AUC pk_analysis->end

Diagram 3: Experimental workflow for an in vivo stability study.

References

Strategies to increase the efficiency of surface modification with phosphonic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing phosphonic acids for surface modification. It includes troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to enhance the efficiency and reproducibility of your surface functionalization processes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the formation of phosphonic acid self-assembled monolayers (SAMs).

ProblemPotential CausesRecommended Solutions
Incomplete or No Monolayer Formation Contaminated Substrate: Organic residues or particulates on the surface can block binding sites.[1][2]- Implement a rigorous substrate cleaning protocol. A common method is sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water), followed by drying with an inert gas.[3] - For oxide surfaces, a UV-Ozone or oxygen plasma treatment can effectively remove organic contaminants and generate hydroxyl groups, which are crucial for phosphonic acid binding.[3]
Inactive Phosphonic Acid: The phosphonic acid may have degraded or is of low purity.- Use high-purity phosphonic acid from a reputable supplier.[1] - Store phosphonic acids in a cool, dark, and dry environment to prevent degradation.
Impure Solvent: Water or other impurities in the solvent can interfere with the self-assembly process.[1]- Use anhydrous, high-purity solvents for preparing the deposition solution.[1]
Disordered or Poorly Packed Monolayer Suboptimal Deposition Time: Insufficient time for molecular self-assembly can lead to a disordered layer.[4]- Optimize the immersion time. While initial adsorption can be rapid, achieving a well-ordered monolayer may require several hours (e-g., 24-48 hours).[4]
Incorrect Phosphonic Acid Concentration: The concentration of the solution affects the packing density of the monolayer.[4]- The optimal concentration is typically in the range of 0.1 to 10 mM.[5][6] Start with a concentration of ~1 mM and optimize as needed.
Inappropriate Solvent: The choice of solvent can impact solubility and molecular interactions.[6]- Ethanol (B145695) and tetrahydrofuran (B95107) (THF) are commonly used solvents.[7][8] The polarity of the solvent can influence the deposition process; for instance, less polar solvents may be preferable for ZnO surfaces to prevent surface dissociation.[6]
Surface Roughness: A rough substrate surface can disrupt the formation of a well-ordered monolayer.[2]- If possible, use atomically flat substrates. The root-mean-square (RMS) roughness should ideally be less than the length of the phosphonic acid molecule.[9][10] - Characterize substrate roughness using Atomic Force Microscopy (AFM).
Lack of Reproducibility Inconsistent Substrate Pre-treatment: Variations in the cleaning and activation of the substrate will lead to inconsistent results.- Standardize your substrate cleaning protocol and ensure it is performed consistently for every experiment.
Environmental Factors: Changes in temperature, humidity, or airborne contaminants can affect SAM formation.[2]- Perform experiments in a controlled environment. For moisture-sensitive substrates, consider using a glovebox.
Solution Aging: Phosphonic acid solutions may degrade over time.- Always use freshly prepared solutions for deposition.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using phosphonic acids for surface modification over other coupling agents like silanes or thiols?

A1: Phosphonic acids offer several advantages. They form highly stable, covalent bonds with a wide range of metal oxide surfaces such as titania, alumina, zirconia, and indium tin oxide. Compared to silanes, they are less prone to forming multilayers and do not require stringent anhydrous conditions for deposition.[8] In comparison to thiol-gold systems, phosphonate-metal oxide bonds are often more robust under various environmental conditions.[11]

Q2: How do I choose the right solvent for my phosphonic acid deposition?

A2: The choice of solvent depends on the solubility of your specific phosphonic acid and the nature of your substrate. Ethanol, isopropanol, and THF are common choices due to their ability to dissolve many phosphonic acids and their volatility.[7][8] For some substrates, like ZnO, the solvent polarity can be a critical factor. Using a less polar solvent such as toluene (B28343) may prevent the dissolution of the oxide surface and lead to a more well-defined monolayer.[6]

Q3: What is the typical concentration range for the phosphonic acid solution?

A3: A concentration range of 0.1 mM to 10 mM is generally effective for forming a well-ordered SAM.[5][6] The optimal concentration can depend on the specific phosphonic acid, solvent, and substrate. It is advisable to start with a concentration around 1 mM and optimize based on characterization results.

Q4: How long should I immerse my substrate in the phosphonic acid solution?

A4: While adsorption of phosphonic acids can begin within seconds to minutes, achieving a highly ordered and densely packed monolayer often requires longer immersion times.[4][12] A common timeframe is 12-24 hours. For some systems, extending the deposition time to 48 hours or longer may result in a higher quality monolayer.[4]

Q5: Is a post-deposition annealing step necessary?

A5: A post-deposition annealing step can be beneficial for improving the stability and ordering of the phosphonic acid monolayer.[7] Heating the substrate after deposition can promote the formation of covalent bonds between the phosphonic acid headgroup and the surface hydroxyls. A typical annealing condition is heating at a moderate temperature (e.g., 120-140°C) for several hours to a couple of days.[7][13]

Q6: What characterization techniques are suitable for confirming the formation and quality of a phosphonic acid monolayer?

A6: A combination of techniques is recommended. Contact angle goniometry provides a quick assessment of surface hydrophobicity, indicating successful modification. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and the presence of phosphorus on the surface.[7] Atomic Force Microscopy (AFM) is used to visualize the surface morphology and roughness. For detailed information on molecular orientation and ordering, techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can be employed.[7]

Quantitative Data

The efficiency of surface modification with phosphonic acids is influenced by several experimental parameters. The following tables summarize the quantitative effects of these parameters on the resulting self-assembled monolayer.

Table 1: Effect of Deposition Time and Concentration on Surface Properties

Phosphonic AcidSubstrateSolventConcentration (mM)Time (h)Water Contact Angle (°)Reference
Octadecylphosphonic Acid (ODPA)TitaniaTetrahydrofuran0.20.003 (10s)~100[12]
Octadecylphosphonic Acid (ODPA)TitaniaTetrahydrofuran0.2>1110 ± 2[12]
Octadecylphosphonic Acid (ODPA)TitaniaTetrahydrofuran0.002>1Partial Coverage[12]
Pentafluorobenzylphosphonic Acid (F5BnPA)Indium Zinc OxideIsopropanol11-[4]
Pentafluorobenzylphosphonic Acid (F5BnPA)Indium Zinc OxideIsopropanol148Well-ordered SAM[4]
Octadecylphosphonic Acid (ODPA)ZnOIsopropanol0.03 - 0.14-Increased Coverage[4]

Table 2: Influence of Solvent and Temperature on SAM Formation

Phosphonic AcidSubstrateSolventTemperature (°C)ObservationReference
Octadecylphosphonic Acid (ODPA)ZnOIsopropanol30-60Enhanced growth rate[4]
Octadecylphosphonic Acid (ODPA)ZnOIsopropanol>60Increased defects in monolayer[4]
Octadecylphosphonic Acid (ODPA)ZnOMethanolRoom Temp.Formation of undesired byproducts[6]
Octadecylphosphonic Acid (ODPA)ZnOTolueneRoom Temp.Well-defined SAM with tridentate coordination[6]
Octadecylphosphonic Acid (ODPA)Silicon OxideTetrahydrofuran140 (Annealing)Covalent bond formation[7]

Experimental Protocols

Protocol 1: Solution-Phase Deposition (Immersion Method)

This protocol describes a general procedure for the formation of a phosphonic acid SAM on a metal oxide substrate via immersion.

  • Substrate Preparation:

    • Clean the substrate by sonicating for 10-15 minutes sequentially in acetone, isopropanol, and deionized water.

    • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

    • Activate the surface and remove any remaining organic contaminants by treating it with UV-Ozone or oxygen plasma for 5-10 minutes.

  • Solution Preparation:

    • Prepare a 1 mM solution of the desired phosphonic acid in a high-purity solvent (e.g., ethanol or THF).

    • Ensure the phosphonic acid is fully dissolved. Gentle sonication can be used if necessary.

  • SAM Formation:

    • Immerse the cleaned and activated substrate into the phosphonic acid solution in a clean container.

    • Seal the container to prevent solvent evaporation and contamination.

    • Leave the substrate immersed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh solvent to remove any physisorbed molecules. Sonication for a short duration (1-2 minutes) in fresh solvent can be effective.

    • Dry the modified substrate under a stream of inert gas.

  • (Optional) Annealing:

    • To enhance the stability of the monolayer, anneal the substrate in an oven or on a hotplate at 120-140°C for 2-48 hours.[7]

Protocol 2: Tethering by Aggregation and Growth (T-BAG) Method

The T-BAG method is another effective technique for forming well-ordered phosphonic acid SAMs.

  • Substrate and Solution Preparation:

    • Prepare the substrate as described in Protocol 1.

    • Prepare a dilute solution (e.g., 25 µM) of the phosphonic acid in a volatile solvent like THF.[7]

  • Deposition:

    • Place the substrate vertically in a beaker containing the phosphonic acid solution.

    • Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of phosphonic acid is deposited onto the substrate.[13]

  • Annealing:

    • After the solvent has completely evaporated, heat the coated substrate in an oven at 140°C for 48 hours in air. This step facilitates the covalent bonding of the phosphonic acid to the surface.[7]

  • Cleaning:

    • After annealing, multilayers of physisorbed molecules may be present. Remove these by sonicating the substrate in fresh solvent (e.g., THF and then methanol).[7]

    • Repeat the deposition, annealing, and cleaning cycle if necessary to achieve a complete monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment & Characterization Solvent_Wash Solvent Wash (Acetone, IPA, DI Water) Drying_1 Drying (Inert Gas) Solvent_Wash->Drying_1 Activation Surface Activation (UV-Ozone or O2 Plasma) Drying_1->Activation Immersion Substrate Immersion (12-24h at RT) Activation->Immersion Solution_Prep Prepare PA Solution (e.g., 1 mM in Ethanol) Solution_Prep->Immersion Rinsing Rinsing (Fresh Solvent) Immersion->Rinsing Drying_2 Drying (Inert Gas) Rinsing->Drying_2 Annealing Optional Annealing (e.g., 120-140°C) Drying_2->Annealing Characterization Characterization (Contact Angle, XPS, AFM) Annealing->Characterization

Figure 1. Experimental workflow for solution-phase deposition of phosphonic acid SAMs.

binding_mechanism cluster_binding Binding Modes PA Phosphonic Acid (R-PO(OH)2) Mono Monodentate R-PO(OH)-O-M PA->Mono Condensation -H2O Bi Bidentate R-PO2-M2 PA->Bi Condensation -2H2O Tri Tridentate R-PO3-M3 PA->Tri Condensation -2H2O Surface Metal Oxide Surface with Hydroxyl Groups (M-OH) Surface->Mono Surface->Bi Surface->Tri

Figure 2. Possible binding modes of phosphonic acids to a metal oxide surface.

References

Technical Support Center: Synthesis of Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heterobifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these critical components of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of heterobifunctional linkers?

A1: Researchers frequently face challenges related to:

  • Low Reaction Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired linker.

  • Side Reactions: Unwanted reactions, such as hydrolysis of activated esters or retro-Michael addition in maleimide-thiol conjugates, can lead to complex product mixtures and purification difficulties.[1]

  • Purification and Solubility: The inherent hydrophobicity of many linker components can lead to poor solubility in common solvents and cause aggregation, making purification by chromatography challenging.[2]

  • Linker Stability: Ensuring the linker is stable during synthesis, purification, and storage, as well as in biological media, is crucial for its efficacy.[3][4][5] Premature cleavage can lead to off-target toxicity.[4][5]

  • Orthogonal Protection Strategy: Managing multiple reactive functional groups requires a robust orthogonal protection strategy to ensure selective reactions at each end of the linker.[6][7][8][9]

Q2: How does the choice of linker chemistry (e.g., amide vs. click chemistry) impact the synthesis process?

A2: The choice between traditional amide bond formation and click chemistry significantly impacts the synthesis strategy. Amide bond formation is a robust and well-understood method, often used for creating stable linkages.[10] However, it may require harsher conditions and coupling reagents that can be sensitive to moisture. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers high yields, milder reaction conditions, and bio-orthogonality, making it ideal for rapid library synthesis and in-cell applications.[10][11][][13]

Q3: What is the importance of linker length and composition, and how is it optimized?

A3: The length and composition (e.g., PEG, alkyl chain) of the linker are critical for the biological activity of the final conjugate, such as a PROTAC.[14] The linker's length influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[15] Optimization is typically an empirical process involving the synthesis of a library of linkers with varying lengths and compositions, followed by biological evaluation to determine the optimal design for degradation efficiency (DC50 and Dmax).[14][15][16][17]

Q4: How can I improve the solubility of my hydrophobic linker-payload construct?

A4: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) chains, into the linker design is a common strategy to improve the solubility of hydrophobic constructs and reduce aggregation.[2][18] The use of longer PEG chains generally imparts greater hydrophilicity.[2] Additionally, optimizing the formulation buffer with excipients can enhance solubility.[4]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reaction

  • Possible Cause: Incomplete activation of the carboxylic acid.

  • Solution: Ensure the use of fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC). Perform the reaction under anhydrous conditions to prevent hydrolysis of the activated ester. Monitor the activation step by LC-MS if possible.

  • Possible Cause: Poor nucleophilicity of the amine.

  • Solution: Ensure the amine is not protonated by using a non-nucleophilic base (e.g., DIPEA) to scavenge any acid formed during the reaction. The choice of solvent can also influence nucleophilicity; polar aprotic solvents like DMF or DMSO are generally preferred.

  • Possible Cause: Steric hindrance around the reactive centers.

  • Solution: If steric hindrance is suspected, consider using a linker with a longer spacer arm to reduce crowding. Alternatively, explore different coupling reagents that may be more effective for hindered substrates.

Problem 2: Side Reactions with Maleimide (B117702) Linkers

  • Possible Cause: Hydrolysis of the maleimide ring.

  • Solution: Maleimide groups are susceptible to hydrolysis, especially at pH > 7.5.[1] Perform conjugation reactions at a slightly acidic to neutral pH (6.5-7.5) to minimize this side reaction. Store maleimide-functionalized linkers in a dry environment.

  • Possible Cause: Retro-Michael reaction leading to thiol exchange.

  • Solution: The thioether bond formed can be reversible in the presence of other thiols.[1] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed post-conjugation by adjusting the pH to 8.5-9.0, which opens the ring and prevents the reverse reaction.[1]

Problem 3: Difficulty in Purifying the Final Product

  • Possible Cause: Aggregation due to hydrophobicity.

  • Solution: For hydrophobic molecules, purification can be challenging. The use of hydrophobic interaction chromatography (HIC) can be an effective method for separating aggregated species from the desired product.[19][20][21] Consider adding a hydrophilic PEG spacer to the linker design to improve solubility.[2]

  • Possible Cause: Complex mixture of products and starting materials.

  • Solution: Employing orthogonal purification strategies can be beneficial. For example, a combination of reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) can be used to separate compounds based on both polarity and size.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker Length (approx. PEG units)DC50 (nM)Dmax (%)Cell Line
BRD4CRBN4~1>90293T
BRD4VHL4~5>90HeLa
BTKCRBN≥ 41 - 40Not ReportedRamos
ERαVHL~4 (16 atoms)26,000~70MCF-7
PI3KVHLNot specified (flexible linker)42.23 - 227.471.3 - 88.6MDA-MB-231
mTORVHLNot specified (flexible linker)45.474.9MDA-MB-231

Note: Data compiled from multiple sources. Experimental conditions may vary.[14][15][16][22]

Table 2: Comparison of Amide vs. Click Chemistry for PROTAC Synthesis

ParameterTraditional Amide LinkerClick Chemistry (CuAAC) Linker
Reaction Conditions Often requires coupling reagents (HATU, EDC/HOBt), base (DIPEA), and anhydrous solvents. Can be sensitive to moisture.[10]Mild conditions, often in aqueous/organic solvent mixtures.[10][11]
Reaction Yield Variable, typically moderate to high.Generally high to quantitative.[11][]
Versatility Well-established for specific constructs.[10]Excellent for rapid library synthesis due to high efficiency and orthogonality.[10][11][]
Bio-orthogonality Not bio-orthogonal.Bio-orthogonal, enabling in-cell synthesis (CLIPTACs).[10][]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-terminated linker (1 equivalent) in an anhydrous solvent such as DMF or DCM.

    • Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents).[10]

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[10]

  • Coupling Reaction:

    • To the solution of the activated linker, add the amine-containing molecule (1 equivalent).

    • Continue to stir the reaction at room temperature.

    • Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-12 hours.[10]

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a mild acid.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate (B86663).

    • Concentrate the solution in vacuo and purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Reactants:

    • Synthesize or obtain the alkyne-functionalized molecule and the azide-functionalized molecule.

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne-containing compound (1 equivalent) and the azide-containing compound (1 equivalent) in a suitable solvent system, such as a mixture of t-BuOH and water.

    • Add a copper(II) sulfate solution (e.g., 0.1 equivalents of a 1M aqueous solution).

    • Add a reducing agent, such as sodium ascorbate (B8700270) (e.g., 0.2 equivalents of a 1M aqueous solution), to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: In Vitro Linker Stability Assay in Plasma

  • Sample Preparation:

    • Incubate the heterobifunctional linker-containing conjugate (e.g., an ADC) at a final concentration of approximately 100 µg/mL in plasma (human, mouse, or rat) at 37°C.[3]

    • As a control, incubate the conjugate in a buffer such as PBS under the same conditions.[3]

  • Time-Point Collection:

    • At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot of the plasma/buffer incubation mixture.

  • Sample Processing:

    • Immediately process the samples to stop any further degradation. This may involve protein precipitation with an organic solvent (e.g., acetonitrile) or immuno-affinity capture of the conjugate.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining and to identify any degradation products.

    • Calculate the percentage of intact conjugate at each time point relative to the amount at time zero to determine the linker's stability.

Visualizations

experimental_workflow cluster_synthesis Synthesis Strategy cluster_purification Purification & Analysis start Design Linker (Length, Composition) strategy Choose Synthesis Route start->strategy amide Amide Coupling strategy->amide Traditional click Click Chemistry strategy->click Modern/High-Throughput protect Orthogonal Protection amide->protect conjugate Conjugation to Ligands click->conjugate deprotect Deprotection protect->deprotect deprotect->conjugate crude Crude Product conjugate->crude purify Purification (HPLC, HIC, SEC) crude->purify analyze Characterization (LC-MS, NMR) purify->analyze pure Pure Heterobifunctional Linker/Conjugate analyze->pure

Caption: A generalized experimental workflow for the synthesis and purification of heterobifunctional linkers.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (LC-MS, TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? check_reaction->side_products incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry incomplete->optimize_conditions Yes change_reagents Change Reagents: - Coupling Agent - Base - Solvent side_products->change_reagents Yes protecting_group_issue Investigate Protecting Groups: - Stability - Cleavage Efficiency side_products->protecting_group_issue Yes purification_issue Optimize Purification: - Different Column - Gradient Modification side_products->purification_issue No final_product Improved Yield/ Purity optimize_conditions->final_product change_reagents->final_product protecting_group_issue->final_product purification_issue->final_product

Caption: A troubleshooting workflow for addressing low yield or impurity issues in linker synthesis.

signaling_pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC Heterobifunctional Linker (PROTAC) PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, highlighting the role of the heterobifunctional linker.

References

Technical Support Center: Mitigating Nanoparticle Aggregation After Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common challenge of nanoparticle aggregation following surface functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation after functionalization?

A1: Nanoparticle aggregation post-functionalization is a frequent issue arising from their high surface-area-to-volume ratio, which makes them thermodynamically inclined to agglomerate to minimize surface energy.[1] Key contributing factors include:

  • Loss of Surface Charge: Functionalization can neutralize or diminish the surface charge of nanoparticles, thereby reducing the electrostatic repulsion that maintains their dispersion. This is a prevalent issue in chemistries like carbodiimide (B86325) coupling (EDC/NHS).[1]

  • Inappropriate Solvent Conditions: The stability of nanoparticles is highly dependent on the solvent. A poor solvent can cause the collapse of stabilizing ligands, leading to aggregation.[1] It is crucial to ensure nanoparticles are stable in the chosen reaction solvent before introducing any functionalization reagents.[1]

  • Incorrect pH: The pH of the solution significantly influences the surface charge of nanoparticles and the reactivity of functional groups.[1] A pH near the isoelectric point of the nanoparticles will minimize electrostatic repulsion and encourage aggregation.[1][2]

  • High Reagent Concentration: An excessive concentration of ligands or crosslinkers can result in uncontrolled reactions, the formation of multilayers, and inter-particle bridging, all of which can induce aggregation.[1]

  • Presence of Water: For certain functionalization methods, such as silanization with (3-Aminopropyl)triethoxysilane (APTS), the presence of water can lead to rapid and uncontrolled hydrolysis and condensation of the silane, forming siloxane bridges between nanoparticles.[1][3]

  • Ineffective Stabilization: The choice and density of stabilizing molecules are critical. Inadequate steric or electrostatic stabilization will not be sufficient to overcome the attractive van der Waals forces between nanoparticles.[1]

Q2: How can I visually detect if my nanoparticles are aggregating?

A2: Several visual indicators can suggest nanoparticle aggregation:[1]

  • Color Change: For plasmonic nanoparticles such as gold, aggregation is often indicated by a distinct color change, for instance, from red to blue or purple.[1]

  • Increased Turbidity: A previously clear nanoparticle suspension may become cloudy or turbid.[1]

  • Precipitation: The formation of visible clumps or sediment at the bottom of the reaction vessel is a clear sign of significant aggregation.[1]

Q3: What characterization techniques can I use to quantify nanoparticle aggregation?

A3: While visual inspection is a good first step, quantitative analysis is essential for confirming and characterizing aggregation. Key techniques include:

  • Dynamic Light Scattering (DLS): This is a widely used technique to measure the hydrodynamic diameter of nanoparticles in a suspension.[4] An increase in the average hydrodynamic diameter and the polydispersity index (PDI) are indicative of aggregation.[4]

  • Zeta Potential Analysis: This technique measures the surface charge of nanoparticles, which is a key indicator of their stability in a colloidal suspension.[4][5] A zeta potential close to zero suggests a higher likelihood of aggregation due to reduced electrostatic repulsion.[2][5]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visual evidence of nanoparticle morphology, size, and aggregation state.[4]

  • Nanoparticle Tracking Analysis (NTA): NTA tracks the Brownian motion of individual particles to determine their size distribution and concentration with high resolution.[4]

  • UV-Visible Spectroscopy: For plasmonic nanoparticles, changes in the localized surface plasmon resonance (LSPR) peak can be used to quantify aggregation.[6]

Troubleshooting Guides

Problem: My nanoparticles aggregate immediately after adding the functionalization reagents.

This is a common issue that often points to a rapid destabilization of the nanoparticles upon introduction of new chemical species.

Troubleshooting Workflow for Immediate Aggregation

start Nanoparticles Aggregate on Reagent Addition check_stability Is the nanoparticle stock stable in the reaction buffer/solvent BEFORE adding reagents? start->check_stability check_ph Is the reaction pH far from the nanoparticle's isoelectric point (pI)? check_stability->check_ph Yes stabilize_nps Action: Stabilize nanoparticles in the reaction medium first. Consider solvent exchange or buffer adjustment. check_stability->stabilize_nps No check_reagent_conc Is the reagent concentration optimized? check_ph->check_reagent_conc Yes adjust_ph Action: Adjust pH to be at least 2-3 units away from the pI to ensure sufficient electrostatic repulsion. check_ph->adjust_ph No check_addition_method How are the reagents being added? check_reagent_conc->check_addition_method Yes titrate_reagents Action: Perform a titration to find the optimal reagent concentration. Start with a lower concentration. check_reagent_conc->titrate_reagents No slow_addition Action: Add reagents dropwise while vigorously stirring the nanoparticle suspension. check_addition_method->slow_addition All at once end_success Aggregation Mitigated check_addition_method->end_success Slowly/Dropwise stabilize_nps->check_ph adjust_ph->check_reagent_conc titrate_reagents->check_addition_method slow_addition->end_success

Caption: Troubleshooting workflow for immediate nanoparticle aggregation.

Problem: My nanoparticles aggregate during the washing/purification steps.

Aggregation during purification is often caused by mechanical stress or changes in the solution environment that overcome the stabilizing forces.

Potential Cause Recommended Action Rationale
High Centrifugal Forces Use the lowest speed and shortest duration necessary to pellet the nanoparticles.High g-forces can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.[1]
Solvent Shock during Resuspension Resuspend the nanoparticle pellet in a small volume of the new solvent first, ensuring complete dispersion before adding the full volume.Rapid changes in solvent polarity can cause the collapse of stabilizing ligands.
Drying of Nanoparticles Avoid drying the functionalized nanoparticles into a hard powder. Store them as a suspension in a suitable solvent.Redispersion of a dried powder is often difficult and can lead to the formation of hard aggregates.[1]
Loss of Stabilizers If using steric stabilizers (e.g., PEG), ensure the washing buffer contains a low concentration of the free stabilizer to prevent its desorption from the nanoparticle surface.The equilibrium between adsorbed and free stabilizer can be shifted during washing, leading to a loss of the protective layer.

Data Presentation: Quantitative Stability Indicators

The stability of a nanoparticle dispersion can be quantitatively assessed, primarily through Zeta Potential measurements.

Zeta Potential (mV)Stability Behavior
0 to ±5Rapid agglomeration or aggregation[5]
±5 to ±20Minimally stable[5]
±20 to ±40Moderately stable[5]
> ±40Highly stable[5]

Table 1: General correlation between Zeta Potential and colloidal stability of nanoparticles.

Experimental Protocols

General Protocol: APTS Functionalization of Silica (B1680970) Nanoparticles in Anhydrous Ethanol (B145695)

This protocol provides a general method for the functionalization of silica nanoparticles with (3-Aminopropyl)triethoxysilane (APTS), a common procedure that can be prone to aggregation if not performed correctly.

Materials:

  • Silica nanoparticles

  • Anhydrous ethanol

  • (3-Aminopropyl)triethoxysilane (APTS)

  • Glassware, dried overnight at 120°C

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent water-induced hydrolysis of APTS.[1] Use anhydrous ethanol as the solvent.[1]

  • Nanoparticle Dispersion: Disperse a known concentration of silica nanoparticles in anhydrous ethanol. Use bath sonication for 10-15 minutes to ensure a homogenous dispersion.

  • APTS Solution Preparation: In a separate, dry glass vial, prepare a solution of APTS in anhydrous ethanol. The optimal concentration should be determined for your specific nanoparticles to achieve monolayer coverage.

  • Reaction: While vigorously stirring the nanoparticle suspension, add the APTS solution dropwise.[1] Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.

  • Washing: a. Centrifuge the suspension to pellet the functionalized nanoparticles. Use the minimum required speed and time. b. Carefully remove the supernatant and redisperse the nanoparticles in fresh anhydrous ethanol. Sonication may be used to aid redispersion. c. Repeat the washing step 2-3 times to remove any unreacted APTS.[1]

  • Storage & Characterization: Store the final functionalized nanoparticles as a suspension in an appropriate solvent. Characterize the hydrodynamic diameter using DLS to confirm the absence of significant aggregation.

Visualization of Key Concepts

Stabilization Mechanisms

The two primary mechanisms for stabilizing nanoparticles in suspension are electrostatic and steric stabilization.

cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization np1 Nanoparticle np2 Nanoparticle np1->np2 repulsion Electrostatic Repulsion charge1 Surface Charge (e.g., COO-) charge2 Surface Charge (e.g., COO-) np3 Nanoparticle np4 Nanoparticle np3->np4 hindrance Steric Hindrance polymer1 Polymer Chains (e.g., PEG) polymer2 Polymer Chains (e.g., PEG)

Caption: Comparison of electrostatic and steric stabilization mechanisms.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Propargyl-PEG3-phosphonic acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric characterization of biomolecules conjugated with Propargyl-PEG3-phosphonic acid and an alternative click chemistry linker, Dibenzocyclooctyne-PEG4-acid (DBCO-PEG4-acid). This document is intended to assist researchers in selecting the appropriate bioconjugation strategy and in developing robust analytical methods for their modified biomolecules.

Introduction to Bioconjugation and Click Chemistry

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. It is a fundamental tool in drug development, diagnostics, and basic research. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for bioconjugation.[1]

The two most prominent types of click chemistry used for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

  • This compound contains a terminal alkyne group and is used in CuAAC reactions, where it reacts with an azide-modified biomolecule in the presence of a copper(I) catalyst.[3]

  • DBCO-PEG4-acid contains a strained alkyne (dibenzocyclooctyne) and is used in SPAAC reactions, which do not require a cytotoxic copper catalyst and are therefore often preferred for applications in living systems.[4]

The choice between these linkers impacts not only the conjugation strategy but also the subsequent characterization of the conjugate by mass spectrometry.

Mass Spectrometric Characterization Strategies

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry are powerful techniques for the characterization of bioconjugates.[5][6]

  • LC-MS/MS is often preferred for its automated workflow and ability to provide detailed fragmentation data for sequence and modification site confirmation.[7]

  • MALDI-TOF MS is a rapid and sensitive technique, particularly useful for determining the molecular weight of intact conjugates and assessing the degree of labeling.[8]

Comparative Analysis of this compound and DBCO-PEG4-acid Conjugates

The selection of a linker can influence the efficiency of the conjugation reaction and the ease of mass spectrometric analysis.

FeatureThis compound (CuAAC)DBCO-PEG4-acid (SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst Required Yes (Copper I)No
Reaction Kinetics Generally faster in vitroSlower than CuAAC but highly efficient
Biocompatibility Copper catalyst can be cytotoxic, limiting in vivo applicationsCopper-free, suitable for live cell and in vivo studies
Side Reactions Can generate reactive oxygen species, potentially damaging biomoleculesCan exhibit background reactions with thiol-containing molecules (e.g., cysteine)
Mass Spectrometry Triazole linkage is stable in the mass spectrometer. The phosphonic acid group may influence ionization and fragmentation.Triazole linkage is stable. The bulkier DBCO group may influence fragmentation patterns.

A comparative proteomics study on O-GlcNAcylated proteins found that CuAAC demonstrated higher protein identification and better accuracy compared to SPAAC in a complex biological matrix. The authors noted that the strained alkyne used in SPAAC could lead to a higher background due to side reactions with cysteine-containing proteins.[9]

Experimental Protocols

Detailed experimental protocols for the conjugation and mass spectrometric analysis of peptides with this compound and DBCO-PEG4-acid are provided below.

Protocol 1: Peptide Conjugation with this compound (CuAAC)

This protocol describes the conjugation of an azide-containing peptide with this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare stock solutions of all reagents. A typical protocol can be found in Current Protocols in Chemical Biology.[10]

  • In a microcentrifuge tube, combine the azide-modified peptide and this compound in the reaction buffer.

  • Prepare a fresh premix of CuSO4 and THPTA ligand.

  • Add the CuSO4/THPTA premix to the peptide/alkyne mixture.

  • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Peptide Conjugation with DBCO-PEG4-acid (SPAAC)

This protocol outlines the conjugation of an azide-containing peptide with DBCO-PEG4-acid.

Materials:

  • Azide-modified peptide

  • DBCO-PEG4-acid

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the azide-modified peptide and DBCO-PEG4-acid in the reaction buffer.

  • Mix the peptide and DBCO-linker solutions. A molar excess of the DBCO linker is often used.

  • Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C.

  • Monitor the reaction progress using LC-MS.

  • Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography.

Protocol 3: LC-MS/MS Analysis of Conjugated Peptides

This protocol is a general guideline for the analysis of the purified conjugates.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Procedure:

  • Reconstitute the purified conjugate in a suitable solvent (e.g., 0.1% formic acid in water).

  • Inject the sample onto a C18 reverse-phase column.

  • Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Acquire mass spectra in positive ion mode.

  • Perform MS/MS analysis on the parent ion of the conjugated peptide to obtain fragmentation data.

Protocol 4: MALDI-TOF MS Analysis of Conjugated Peptides

This protocol provides a general method for MALDI-TOF analysis.

Instrumentation:

  • MALDI-TOF mass spectrometer.

Materials:

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Mix the purified conjugate with the MALDI matrix solution.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire mass spectra in positive ion mode.

Data Presentation and Interpretation

The successful characterization of this compound conjugates relies on the careful interpretation of mass spectrometry data.

Expected Mass Shift:

Upon successful conjugation, the mass of the biomolecule will increase by the mass of the this compound linker (252.2 g/mol ) plus the mass of the atoms involved in the triazole ring formation, minus any leaving groups.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is crucial for confirming the site of conjugation. The fragmentation pattern of the conjugated peptide will show characteristic b- and y-ions. The presence of the linker on a fragment ion will result in a corresponding mass shift.

The fragmentation of the phosphonic acid moiety itself is also of interest. In positive ion mode, phosphopeptides are known to exhibit a neutral loss of phosphoric acid (-98 Da). A similar loss may be observed for the phosphonic acid group. In MALDI-TOF/TOF, the y-ion series with intact phosphate (B84403) groups has been observed to be useful for localization.[8]

Visualization of Workflows

CuAAC Conjugation and Analysis Workflow

CuAAC_Workflow cluster_conjugation CuAAC Conjugation cluster_analysis Mass Spectrometry Analysis Azide-Peptide Azide-Peptide Mix Mix & Add Cu(I)/Ligand Azide-Peptide->Mix Propargyl-Linker Propargyl-PEG3- phosphonic acid Propargyl-Linker->Mix React React Mix->React Purify Purification (HPLC) React->Purify Conjugate Peptide Conjugate Purify->Conjugate LC_MS LC-MS/MS Conjugate->LC_MS MALDI_TOF MALDI-TOF Conjugate->MALDI_TOF Data Data Analysis (Mass Shift, Fragmentation) LC_MS->Data MALDI_TOF->Data SPAAC_Workflow cluster_conjugation SPAAC Conjugation cluster_analysis Mass Spectrometry Analysis Azide-Peptide Azide-Peptide Mix_React Mix & React (Copper-Free) Azide-Peptide->Mix_React DBCO_Linker DBCO-PEG4-acid DBCO_Linker->Mix_React Purify Purification (HPLC) Mix_React->Purify Conjugate Peptide Conjugate Purify->Conjugate LC_MS LC-MS/MS Conjugate->LC_MS MALDI_TOF MALDI-TOF Conjugate->MALDI_TOF Data Data Analysis (Mass Shift, Fragmentation) LC_MS->Data MALDI_TOF->Data

References

A Researcher's Guide to Confirming PROTAC Synthesis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a Proteolysis Targeting Chimera (PROTAC) is only the first step. Rigorous analytical confirmation of the molecule's identity, structure, and purity is critical to ensure reliable and reproducible results in downstream biological assays. This guide compares the primary analytical methods used for PROTAC characterization, provides detailed experimental protocols, and outlines a typical analytical workflow.

PROTACs are complex heterobifunctional molecules, composed of two distinct ligands joined by a linker, which presents unique analytical challenges.[1][2] A multi-step analytical approach is often necessary to achieve the high degree of purity required for dependable biological evaluation.[1] This typically involves a combination of chromatographic and spectroscopic techniques to confirm the molecular weight, elucidate the structure, and quantify any impurities.

Comparison of Key Analytical Methods

The primary techniques for confirming PROTAC synthesis and assessing purity are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method provides distinct and complementary information.

Analytical Method Information Provided Primary Use Resolution/Sensitivity Limitations
LC-MS Molecular Weight Confirmation, Purity Assessment, Degradant/Metabolite IdentificationRapid confirmation of synthesis, purity checks, pharmacokinetic studiesHigh sensitivity (pg/mL levels achievable), mass accuracyDoes not provide detailed structural information on its own, potential for ion suppression
NMR Spectroscopy Detailed 3D Molecular Structure, Confirmation of Covalent Linkages, Ligand-Protein InteractionsUnambiguous structure elucidation, conformational analysisAtomic resolution informationLower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules
HPLC/UPLC Purity Quantification, Separation of Impurities and IsomersPrecise purity determination, preparative purificationHigh resolving power, excellent quantitative accuracy and reproducibilityRequires a chromophore for UV detection, peak co-elution can mask impurities

In-Depth Look at Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique in PROTAC analysis, prized for its speed and sensitivity. It couples the separation capabilities of liquid chromatography with the mass detection power of mass spectrometry.[3] This is vital for initially confirming that the synthetic reaction has produced a compound of the correct molecular weight.[3] Furthermore, LC-MS is extensively used in forced degradation and stability studies to identify and separate potential degradants.[3] In drug development, highly sensitive LC-MS/MS methods are essential for quantifying PROTACs in biological matrices to understand their pharmacokinetic properties.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed structural information at an atomic level.[] For PROTACs, NMR is used to confirm the precise covalent structure, including the attachment points of the linker to the two ligand moieties.[6] Techniques like ¹H and ¹³C NMR are standard for confirming the overall structure, while 2D NMR experiments (like COSY and HSQC) can resolve more complex structural questions. NMR is also a powerful tool for studying the conformation of PROTACs in solution and their interactions with target proteins and E3 ligases, which is crucial for understanding their mechanism of action.[][7]

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the gold standards for assessing the purity of a synthesized PROTAC.[8] Using various column chemistries (most commonly reversed-phase C18), these methods can separate the final PROTAC product from unreacted starting materials, reagents, and reaction byproducts.[1][9] The area of the peak corresponding to the PROTAC in the chromatogram is used to calculate its purity relative to other detected impurities.[8] HPLC is also scalable for preparative purification to isolate high-purity PROTACs for biological testing.[9]

Experimental Protocols

General LC-MS Protocol for PROTAC Confirmation

This protocol outlines a general method for confirming the molecular weight of a newly synthesized PROTAC.

  • Sample Preparation : Dissolve a small aliquot of the crude or purified PROTAC in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 0.1 mg/mL.[1]

  • Instrumentation :

    • LC System : UPLC or HPLC system.

    • Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[10]

    • Mobile Phase A : 0.1% formic acid in water.[10]

    • Mobile Phase B : 0.1% formic acid in acetonitrile.[10]

    • Mass Spectrometer : An electrospray ionization (ESI) mass spectrometer.

  • LC Method :

    • Flow Rate : 0.3 - 0.5 mL/min.[10]

    • Injection Volume : 1 - 10 µL.[10]

    • Gradient : A typical gradient would be to start at 5-10% Mobile Phase B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.[1][10]

    • Column Temperature : 40 °C.[10]

  • MS Method :

    • Ionization Mode : Positive ESI is typical for most PROTACs.

    • Scan Range : Set a mass range that encompasses the expected molecular weight of the PROTAC (e.g., m/z 200-2000).

    • Data Analysis : Extract the total ion chromatogram (TIC). The mass spectrum of the major peak should show an ion corresponding to the [M+H]⁺ (or other adducts like [M+Na]⁺) of the synthesized PROTAC.

Protocol for Purity Assessment by HPLC

This protocol provides a standard method for determining the purity of a PROTAC sample.

  • Sample Preparation : Accurately prepare a solution of the PROTAC sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation :

    • HPLC System : An HPLC or UPLC system equipped with a UV detector.

    • Column : A high-resolution reversed-phase C18 or C8 column.

    • Mobile Phase A : 0.1% trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B : 0.1% TFA or formic acid in acetonitrile.

  • HPLC Method :

    • Flow Rate : 1.0 mL/min for HPLC; 0.4-0.6 mL/min for UPLC.

    • Injection Volume : 5 - 20 µL.

    • Detection Wavelength : Select a wavelength where the PROTAC molecule has strong absorbance (e.g., 254 nm or 280 nm), determined by a UV scan if necessary.

    • Gradient : A long, shallow gradient is often used for purity analysis to ensure good separation of closely eluting impurities. For example, 5% to 95% B over 20-30 minutes.

  • Data Analysis : Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and expressing the result as a percentage.

Analytical Workflow for PROTAC Synthesis

The confirmation of a successful PROTAC synthesis follows a logical progression of analytical techniques. The workflow ensures that the correct molecule has been made and that it is of sufficient purity for its intended use.

PROTAC_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Confirmation cluster_purification Purification & Final QC Synthesis PROTAC Synthesis Workup Crude Product Workup Synthesis->Workup LCMS LC-MS Analysis Workup->LCMS Initial Check NMR NMR Spectroscopy LCMS->NMR Correct Mass Confirmed Prep_HPLC Preparative HPLC NMR->Prep_HPLC Structure Confirmed HPLC HPLC Purity Analysis Final_QC Final Purity & Characterization (HPLC, NMR, HRMS) HPLC->Final_QC Purity >95% Confirmed Prep_HPLC->HPLC Fractions Collected

Caption: Workflow for PROTAC synthesis confirmation and purification.

This systematic approach, leveraging the strengths of multiple analytical techniques, provides the necessary confidence in the quality of synthesized PROTACs for advancing drug discovery programs.

References

A Comparative Analysis of Propargyl-PEG3-phosphonic acid and Other PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, influencing its cell permeability, degradation efficiency, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of Propargyl-PEG3-phosphonic acid with other commonly used PEG linkers in PROTACs, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, flexibility, and chemical composition are crucial for achieving an optimal spatial arrangement for this ternary complex formation. An inadequately short linker may cause steric hindrance, while an excessively long one might lead to unproductive binding modes.

This compound: A Unique Linker for PROTAC Synthesis

This compound is a heterobifunctional linker that offers distinct advantages for PROTAC development. It incorporates a PEG3 spacer, a terminal propargyl group for "click chemistry" conjugation, and a phosphonic acid moiety.

  • PEG3 Spacer: Provides a balance of hydrophilicity and a defined length (approximately 10 atoms), which can influence cell permeability and the geometry of the ternary complex.

  • Propargyl Group: Enables efficient and specific conjugation to azide-modified ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3][4][5] This modular approach simplifies the synthesis of PROTAC libraries.

  • Phosphonic Acid Group: This negatively charged moiety at physiological pH can significantly impact the physicochemical properties of the PROTAC, potentially influencing solubility, cell permeability, and interactions within the ternary complex.

Comparative Performance of PEG Linkers in PROTACs

While direct comparative studies for PROTACs specifically containing a this compound linker are not extensively available in the public domain, we can infer its potential performance by analyzing studies that compare PEG linkers of varying lengths and functionalities.

Impact of PEG Linker Length on Cell Permeability

Cell permeability is a critical factor for PROTAC efficacy, as these molecules must cross the cell membrane to reach their intracellular targets. Generally, increasing the length of a PEG linker can have a variable effect on permeability. While longer PEG chains increase hydrophilicity, which can be beneficial for solubility, they can also increase the polar surface area and molecular weight, potentially hindering passive diffusion across the lipophilic cell membrane.

A study comparing PROTACs with different PEG linker lengths targeting hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) demonstrated that a PROTAC with no PEG linker (PEG0) had higher cellular uptake than those with PEG3 and PEG5 linkers.[6] However, another study on VHL-based PROTACs showed that a 2-unit PEG linker resulted in 20-fold higher permeability than a 3-unit PEG linker, suggesting that shorter PEG linkers can be advantageous for cell penetration.[7]

Table 1: Comparison of Apparent Permeability (Papp) for PROTACs with Different Linker Lengths

PROTAC SeriesLinker TypeLinker Length (PEG units)Apparent Permeability (Papp) (10⁻⁶ cm/s)Reference
H-PGDS TargetingPEG0Higher than PEG3/PEG5[6]
H-PGDS TargetingPEG3Lower than PEG0[6]
H-PGDS TargetingPEG5Lower than PEG0[6]
VHL-based (MZ series)PEG20.6[7]
VHL-based (MZ series)PEG30.03[7]
VHL-based (AT series)PEG1Higher than 2-unit PEG[7]
VHL-based (AT series)PEG2Lower than 1-unit PEG[7]

Note: The data for H-PGDS targeting PROTACs is qualitative as presented in the source.

The phosphonic acid group in this compound introduces a negative charge, which is generally expected to decrease passive cell permeability. However, the flexible nature of the PEG linker might allow for conformational masking of this polar group, a phenomenon observed with other polar PROTACs.[8][9] Further experimental validation is necessary to determine the precise impact of the phosphonic acid moiety on the permeability of PROTACs.

Impact of PEG Linker Length on Degradation Efficiency

The length of the PEG linker is a critical determinant of the stability and productivity of the ternary complex, and consequently, the degradation efficiency of the PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

In the aforementioned study on H-PGDS targeting PROTACs, the PEG3-containing PROTAC exhibited higher degradation activity than the PEG5 variant, despite similar cellular uptake levels.[6] This highlights that linker length directly influences the pharmacological potency beyond just affecting cell permeability.

Table 2: Comparison of Degradation Efficiency for PROTACs with Different PEG Linker Lengths

Target ProteinLinker TypeLinker Length (PEG units)Degradation Activity (DC50/Dmax)Reference
H-PGDSPEG3Higher than PEG5[6]
H-PGDSPEG5Lower than PEG3[6]
BRD4PEGVariedOptimal length leads to higher potency[10]

Note: The data for H-PGDS targeting PROTACs is qualitative as presented in the source.

The PEG3 length of this compound is within the commonly reported range for effective PROTACs. The phosphonic acid group could potentially form additional interactions within the ternary complex, either favorable or unfavorable, which would need to be empirically determined for each target system.

Signaling Pathways and Experimental Workflows

The development and evaluation of PROTACs involve a series of well-defined experimental steps.

PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades into Recycling->PROTAC Recycled

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

A typical workflow for assessing the performance of a novel PROTAC involves several key experiments.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation PROTAC_Synthesis PROTAC Synthesis (e.g., using this compound and Click Chemistry) Permeability_Assay Cell Permeability Assays (PAMPA, Caco-2) PROTAC_Synthesis->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR) PROTAC_Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot for DC50/Dmax) Permeability_Assay->Degradation_Assay Data_Analysis Data Analysis and Lead Optimization Permeability_Assay->Data_Analysis Ternary_Complex_Assay->Degradation_Assay Ternary_Complex_Assay->Data_Analysis Pharmacokinetics Pharmacokinetic Studies (In vivo) Degradation_Assay->Pharmacokinetics Degradation_Assay->Data_Analysis Pharmacokinetics->Data_Analysis

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

Protocol 1: Western Blot for Determination of DC50 and Dmax

Objective: To quantify the concentration-dependent degradation of a target protein by a PROTAC and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the primary antibody for the loading control. Wash again and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Data Analysis: Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[1][11][12][13]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plate (donor plate) and 96-well acceptor plate

  • Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Assay buffer (e.g., PBS, pH 7.4)

  • PROTAC stock solution (in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution.

  • Compound Preparation: Prepare the PROTAC solution in the assay buffer at a final concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., 1%).

  • Assay Setup: Add the assay buffer to the acceptor plate wells. Add the PROTAC solution to the donor plate wells.

  • Incubation: Sandwich the donor plate onto the acceptor plate and incubate at room temperature for a specified time (e.g., 4-16 hours).

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.[14][15][16][17][18]

Protocol 3: Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability (apical to basolateral and basolateral to apical) of a PROTAC across a Caco-2 cell monolayer, which models the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • PROTAC stock solution (in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and determine the PROTAC concentration using LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters. An efflux ratio >2 suggests active efflux.[6][8][19][20][21]

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. PEG linkers offer a versatile platform due to their tunable length and hydrophilicity. This compound provides a unique combination of a defined PEG3 spacer, a versatile propargyl group for click chemistry, and a potentially influential phosphonic acid moiety.

While direct comparative data for this compound in PROTACs is limited, the analysis of related PEG linker studies suggests that the PEG3 length is within an optimal range for achieving a balance between cell permeability and degradation efficiency. The propargyl group facilitates a modular and efficient synthetic strategy. The impact of the terminal phosphonic acid on the overall performance of the PROTAC, particularly its cell permeability and ternary complex interactions, warrants further experimental investigation for each specific target and E3 ligase system. The provided experimental protocols offer a robust framework for such evaluations, enabling the rational design and optimization of next-generation protein degraders.

References

The Impact of PEG Linker Length on Bioconjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene (B3416737) glycol (PEG) linker is a pivotal decision in the design of bioconjugates. The length of the PEG chain can profoundly influence the physicochemical and biological properties of therapeutics and diagnostics, such as antibody-drug conjugates (ADCs), proteins, and nanoparticles.[1] This guide provides an objective, data-driven comparison of different length PEG linkers to inform rational design and optimization in bioconjugation.

The primary goals of incorporating PEG linkers are to enhance solubility, stability, and pharmacokinetic profiles.[1][2] Longer PEG chains increase the hydrophilicity of a conjugate, which is particularly advantageous for hydrophobic molecules as it can mitigate aggregation and improve stability in aqueous solutions.[1] Conversely, shorter PEG linkers may be preferable when minimal steric hindrance is required for optimal binding to target receptors.[1]

Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.

Table 1: In Vitro Performance of PEG Linkers in Antibody-Drug Conjugates (ADCs)

ParameterShort PEGs (e.g., PEG2, PEG4)Intermediate PEGs (e.g., PEG8, PEG12)Long PEGs (e.g., PEG24)Very Long PEGs (e.g., 4-10 kDa)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading (DAR ~2.5) has been observed in some cases.Higher drug loading efficiencies (DAR ~3.7-5.0) have been shown.Lower drug loading (DAR ~3.0) compared to intermediate lengths.Not explicitly detailed for DAR.Intermediate PEG lengths can offer a balance for achieving higher DAR.[1]
In Vitro Cytotoxicity Generally maintains high potency.Often represents a balance between improved pharmacokinetics and retained potency.[1]May show a slight decrease in potency compared to shorter linkers.[1]Can exhibit a more significant reduction in cytotoxicity. A 4 kDa PEG linker led to a 4.5-fold reduction, while a 10 kDa linker caused a 22-fold reduction.[1]Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[1]

Table 2: Pharmacokinetic and In Vivo Performance of PEG Linkers

ParameterShort PEGs (e.g., PEG2, PEG4)Intermediate PEGs (e.g., PEG8, PEG12)Long PEGs (e.g., PEG24)Very Long PEGs (e.g., 2-10 kDa)Key Findings & References
Plasma Half-Life Shorter half-life compared to longer PEGs.Increased plasma exposure compared to non-PEGylated controls.Significantly higher plasma exposure.A 10 kDa PEG chain significantly improved the half-life of an affibody-drug conjugate. A 2 kDa PEG linker resulted in a significantly shortened PK half-life compared to a 5 kDa linker in a DNA polyplex system.[3][4]Increasing PEG length generally leads to increased plasma and tumor exposures, and lower plasma clearances.[5]
Tumor Accumulation/Uptake Lower tumor exposure.Significantly higher tumor exposure compared to shorter PEGs.Similar significantly higher tumor exposure to intermediate PEGs.In folate-linked liposomes, tumor accumulation significantly increased with longer PEG linkers (up to 10 kDa).[6][7]PEGylated ADCs increased tumor exposure beyond what was expected based solely on the increase in plasma exposure.[5]
Tumor Growth Inhibition 35-45% decrease in tumor weights in one study.75-85% reduction in tumor weights in the same study.75-85% reduction in tumor weights, similar to intermediate PEGs.A 10 kDa PEG linker resulted in the most ideal tumor therapeutic ability in an affibody-drug conjugate model.[4]ADCs with 8, 12, and 24 PEG units provided the optimal combination of tumor distribution and efficacy.[5]
Protein Stability (vs. Proteolysis) Offers some protection against proteolytic degradation.Provides increased protection compared to shorter linkers.Offers significant protection.A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study.[1]PEG chains can protect the conjugated molecule from enzymatic degradation.[2]
Cellular Uptake (Nanoparticles) Higher uptake by macrophage cells compared to longer PEGs.Reduced uptake by macrophages compared to shorter PEGs.Further reduction in macrophage uptake.Very effective at reducing macrophage uptake, providing a "stealth" effect.[1]Increasing PEG length generally decreases non-specific cellular uptake by providing a hydrophilic shield.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in bioconjugation.

Protocol for Maleimide PEGylation of a Protein

This protocol describes the conjugation of a PEG-maleimide to a protein containing a free thiol group, such as a cysteine residue.

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine)

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[2]

  • Reaction vessels

  • Stirring equipment

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein's disulfide bonds need to be reduced to generate free thiols, use a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the PEG-maleimide.[2]

  • Reagent Preparation: Dissolve the PEG-Maleimide in the same buffer as the protein. The amount of PEG-Maleimide to be added will depend on the desired molar excess over the protein.

  • Conjugation Reaction: Add the PEG-Maleimide solution to the protein solution while gently stirring. Allow the reaction to proceed at room temperature or 4°C for a duration determined by the specific reactants, typically ranging from 1 to 4 hours.

  • Quenching: The reaction can be quenched by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess PEG-Maleimide.

  • Purification: Remove the unreacted PEG and quenching agent by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

  • Analysis: Characterize the resulting PEGylated protein using SDS-PAGE to observe the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein-DNA Conjugation

This protocol outlines the "click chemistry" approach to conjugate a DNA oligonucleotide to a protein.

Materials:

  • Protein with a site-specifically incorporated azide (B81097) group (e.g., via an unnatural amino acid).

  • DNA oligonucleotide with a 5' or 3' amine modification.

  • DBCO-PEG-NHS ester linker.

  • DMSO (for dissolving the linker).

  • Amine-free buffer (e.g., PBS), pH ~7.4.

  • Gel electrophoresis equipment for analysis.

Procedure:

  • DNA Modification:

    • Dissolve the amine-modified DNA oligo in the amine-free buffer.

    • Dissolve the DBCO-PEG-NHS ester linker in DMSO.

    • Add the DBCO-PEG-NHS ester solution to the DNA solution. The NHS ester will react with the amine on the DNA.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the DBCO-labeled DNA using ethanol (B145695) precipitation or a suitable chromatography method to remove the unreacted linker.

  • Protein-DNA Conjugation:

    • Dissolve the azide-containing protein and the purified DBCO-labeled DNA in the reaction buffer.

    • Mix the two solutions. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed without the need for a catalyst.[8]

    • Incubate the reaction overnight at 4°C or for a few hours at room temperature.

  • Analysis:

    • Analyze the reaction mixture using SDS-PAGE. The protein-DNA conjugate will have a higher molecular weight than the unconjugated protein, resulting in a band shift.[8] The stoichiometry of the conjugate can also be assessed.[8]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

Caption: Workflow for the synthesis and purification of an antibody-drug conjugate (ADC).

ADC_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC Receptor Target Antigen ADC->Receptor Binding Complex ADC-Antigen Complex Receptor->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Proteolytic Cleavage Microtubule Microtubule Disruption Payload_Release->Microtubule DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis Microtubule->Apoptosis DNA_Damage->Apoptosis

Caption: Generalized cellular uptake and mechanism of action for an antibody-drug conjugate.

References

Validating Surface Modification: A Comparative Guide to X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful modification of a material's surface is a critical step in development. X-ray Photoelectron Spectroscopy (XPS) stands out as a premier technique for this purpose, offering detailed chemical information about the top few nanometers of a surface. This guide provides an objective comparison of XPS with alternative methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate surface analysis strategy.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material.[1] The technique works by irradiating a material's surface with a beam of X-rays and then measuring the kinetic energy of the electrons that are emitted.[1][2] Because only electrons from the outermost atomic layers can escape without energy loss, XPS is ideally suited for verifying the success of surface modifications such as plasma treatments, functionalization, or the deposition of thin films.[3][4]

Comparative Analysis of Surface Characterization Techniques

While XPS is a powerful tool, a comprehensive understanding of a modified surface often benefits from a multi-technique approach. Other methods provide complementary information, and the choice of technique depends on the specific properties of interest. The following table compares XPS with common alternatives.

TechniqueInformation ProvidedAnalysis DepthDestructive?Key AdvantageKey Limitation
XPS Elemental composition, chemical/oxidation states.[1][3]1-10 nm[1]No[3]Quantitative chemical state information.[5]Limited lateral resolution.[5]
ToF-SIMS Elemental and molecular information (mass fragments).[5]1-2 nm[6]Yes (micro-sputtering)High sensitivity (ppm/ppb), molecular identification, chemical imaging.[5]Generally qualitative/semi-quantitative, matrix effects can complicate interpretation.[5]
AFM Surface topography, roughness, morphology.[7]Surface (sub-nm height)NoHigh-resolution 3D imaging at the nanoscale.[7]Provides no direct chemical information.[7]
Contact Angle Surface wettability, surface free energy.[8]Outermost molecular layerNoSimple, fast, and highly sensitive to changes in surface chemistry.[9]Provides indirect chemical information; sensitive to contamination and roughness.[9]

The synergy between these techniques is powerful; for instance, AFM can visualize the topographical changes from a surface treatment, while XPS confirms the intended chemical changes have occurred.[7] Similarly, XPS can quantify the amount of a nitrogen-containing functional group added to a polymer, while ToF-SIMS can help identify the specific molecular structure of that group.[10]

Experimental Data: Plasma Treatment of Polypropylene (B1209903)

To illustrate the utility of these techniques, consider the surface modification of a polypropylene (PP) film with an oxygen plasma to improve its wettability for a coating application.

Analysis TechniqueUntreated PPO₂ Plasma-Treated PPInformation Gained
XPS (Atomic %) C: 99.8%, O: 0.2%C: 75.3%, O: 24.7%Confirms successful incorporation of oxygen into the surface.
XPS (High-Res C 1s) C-C/C-H (100%)C-C/C-H (60%), C-O (25%), C=O (15%)Identifies the specific oxygen-containing functional groups created.
Contact Angle (°) 102° (Hydrophobic)45° (Hydrophilic)Quantifies the significant increase in surface wettability.[11]
AFM (RMS Roughness) 1.2 nm3.5 nmShows an increase in surface roughness due to the plasma etching effect.

This data clearly validates the success of the plasma treatment. XPS provides definitive proof of oxygen incorporation and identifies the new chemical functionalities.[4] The contact angle measurement corroborates this by showing the expected change in a physical property (wettability), and AFM reveals the concurrent change in surface morphology.

Experimental Protocols

Standard Protocol for XPS Analysis of a Modified Surface

This protocol outlines the typical steps for analyzing a surface-modified polymer sample.

  • Sample Preparation:

    • Cut a representative section of the material (typically around 1cm x 1cm).[12]

    • Handle the sample with clean, powder-free gloves and forceps to avoid surface contamination.

    • Mount the sample onto the XPS sample holder using compatible, UHV-safe adhesive tape or clips.

  • Instrument Setup & Evacuation:

    • Introduce the sample holder into the instrument's load-lock chamber.

    • Evacuate the load-lock to an appropriate pressure before transferring the sample into the main ultra-high vacuum (UHV) analysis chamber. The analysis chamber should be at a pressure of <10⁻⁸ mbar.[1]

  • Data Acquisition:

    • Survey Scan: Acquire a wide-energy range scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.[3]

      • Typical Parameters: X-ray source (e.g., Monochromatic Al Kα, 1486.6 eV), Pass Energy of ~160 eV.

    • High-Resolution Scans: For each element of interest identified in the survey scan, acquire a narrow, high-resolution scan to determine its chemical state.[4]

      • Typical Parameters: Pass Energy of ~20-40 eV, smaller energy step size.

    • Charge Neutralization: For insulating samples like polymers, use a low-energy electron flood gun and/or an ion gun to prevent surface charging, which can distort the energy spectra.[2]

  • Data Processing:

    • Use appropriate software to process the raw data.

    • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon (C-C, C-H bonds) to 284.8 eV.

    • Perform peak fitting (deconvolution) on high-resolution spectra to identify and quantify different chemical states.

    • Calculate atomic concentrations using the peak areas from the survey scan and applying relative sensitivity factors (RSFs).

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to clarify complex processes and the logic of data interpretation.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis UHV Analysis Chamber cluster_data Data Interpretation Sample Mount Sample LoadLock Intro to Load-Lock Sample->LoadLock Xray X-ray Excitation LoadLock->Xray Emission Photoelectron Emission Xray->Emission Analyzer Energy Analyzer Emission->Analyzer Detector Detection Analyzer->Detector Processing Data Processing & BE Calibration Detector->Processing Report Final Report Processing->Report

A simplified workflow diagram for a typical XPS experiment.

XPS_Data_Interpretation XPS_Data XPS Data Acquired Survey Survey Scan XPS_Data->Survey HighRes High-Resolution Scan XPS_Data->HighRes Elements Elemental ID (What is present?) Survey->Elements Quant Quantification (How much of each element?) Survey->Quant ChemState Chemical State ID (e.g., C-O vs C=O) HighRes->ChemState Conclusion Validation of Surface Modification Elements->Conclusion Quant->Conclusion ChemState->Conclusion

Logical flow from XPS data acquisition to validation conclusion.

References

Measuring the Binding Affinity of PROTACs: A Comparative Guide to Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in drug discovery, enabling the targeted degradation of proteins previously considered "undruggable".[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This proximity induces the formation of a key ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[4][5]

The stability and kinetics of this ternary complex are critical determinants of a PROTAC's efficacy.[6][7] Therefore, accurately measuring the binding affinities and kinetics of both the binary and ternary interactions is paramount for optimizing PROTAC design.[4][8] Among the various biophysical techniques available, Surface Plasmon Resonance (SPR) has emerged as a robust and insightful platform for the comprehensive characterization of PROTACs.[1][6][9]

This guide provides an objective comparison of SPR with alternative methods for measuring PROTAC binding affinity, supported by experimental data and detailed protocols.

The PROTAC Mechanism: A Ternary Complex Affair

The central event in PROTAC-mediated degradation is the formation of a stable ternary complex. The efficiency of this process is often quantified by a cooperativity factor (α), which is the ratio of the binary and ternary binding affinities.[3][5] A cooperativity value greater than 1 (α > 1) indicates positive cooperativity, where the binding of one protein partner enhances the affinity for the other, leading to a more stable ternary complex and often more efficient degradation.[4][5]

PROTAC_Mechanism cluster_0 cluster_1 PROTAC PROTAC E3 E3 Ligase Binary1 POI-PROTAC Binary Complex PROTAC->Binary1 Binary2 E3-PROTAC Binary Complex PROTAC->Binary2 POI Target Protein (POI) POI->Binary1 E3->Binary2 Ternary POI-PROTAC-E3 Ternary Complex Binary1->Ternary + E3 Ligase Binary2->Ternary + Target Protein Ub Ubiquitination Ternary->Ub Proximity-Induced Degradation Proteasomal Degradation Ub->Degradation

Caption: The PROTAC mechanism of action, highlighting the formation of binary and ternary complexes leading to target ubiquitination and degradation.

Surface Plasmon Resonance (SPR) for PROTAC Analysis

SPR is a label-free, real-time optical technique that measures biomolecular interactions at a sensor surface.[4] It detects changes in the refractive index as an analyte in solution binds to a ligand immobilized on the sensor chip.[4] This allows for the precise determination of kinetic parameters, including the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (Kₗ) is calculated.[3]

Key Advantages of SPR for PROTACs:

  • Label-Free Analysis : Eliminates the need for fluorescent or radioactive labels, which can interfere with molecular interactions.[9]

  • Real-Time Kinetic Data : Provides detailed information on both how quickly complexes form (kₐ) and how long they last (kₔ), insights not available from endpoint assays.[1][4][6]

  • Binary and Ternary Analysis : Capable of measuring the kinetics and affinity of PROTAC binding to both individual partners and the formation of the complete ternary complex.[9]

  • Cooperativity Measurement : Allows for the accurate calculation of the cooperativity factor (α), a key predictor of PROTAC efficacy.[6][8]

  • Moderate Throughput : Offers faster analysis compared to low-throughput techniques like Isothermal Titration Calorimetry (ITC).[9]

Typical SPR Experimental Workflow

The most common SPR setup for PROTAC analysis involves immobilizing one of the protein components (typically the E3 ligase) and injecting the other components as analytes.[3][8]

SPR_Workflow cluster_0 Step 1: Immobilization cluster_1 Step 2: Binary Affinity Measurement cluster_2 Step 3: Ternary Affinity Measurement cluster_3 Step 4: Analysis Immobilize Immobilize His-tagged E3 Ligase (e.g., VHL) on NTA Sensor Chip Binary Inject PROTAC at varying concentrations Immobilize->Binary MeasureBinary Measure ka, kd, KD (E3-PROTAC) Binary->MeasureBinary Ternary Inject pre-incubated PROTAC + Target Protein (POI) at varying concentrations MeasureTernary Measure ka, kd, KD (E3-PROTAC-POI) Ternary->MeasureTernary Calculate Calculate Cooperativity (α) α = KD (binary) / KD (ternary) Ternary->Calculate

Caption: A generalized workflow for analyzing PROTAC interactions using Surface Plasmon Resonance (SPR).

Comparison of Analytical Techniques

While SPR is a powerful tool, several other biophysical and cell-based methods are used to characterize PROTACs. Each has distinct advantages and limitations.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Fluorescence/Luminescence Assays (FP, TR-FRET, AlphaLISA)Cell-Based Assays (e.g., NanoBRET, Western Blot)
Principle Mass change at surfaceHeat change in solutionWavelength shiftLight emission/polarizationIn-cell proximity or protein level
Label-Free Yes[9]Yes[9]Yes[]No (requires labels/tags)[1][9]Can be label-free (WB) or require tags (NanoBRET)[11]
Provides Kinetics (kₐ, kₔ) Yes[4][6]No[4][9]Yes[12]No (endpoint)[9]Yes (real-time degradation)[11]
Thermodynamics NoYes (ΔH, ΔS)[9][12]NoNoNo
Stoichiometry NoYes[9][12]NoNoNo
Sample Consumption Low[4]High[4][9]Low-Medium[13]LowVaries
Throughput Medium[9]Very Low[9]High[13]High[11]Varies (High for plate-based)
Primary Use Case Binary/ternary kinetics and affinity; Cooperativity[4][6]Thermodynamic profiling; Stoichiometry validation[9]High-throughput screening; Ternary complex formation[13][14]High-throughput screening of binary interactions[9][11]Measuring cellular target engagement and degradation[11][15]

Supporting Experimental Data

SPR has been successfully used to quantify the binding parameters of numerous PROTAC systems. The data consistently demonstrate the ability of SPR to dissect the contributions of binary affinity and cooperativity to the formation of a stable ternary complex.

System / PROTACInteraction MeasuredTechniqueKₗ (nM)Cooperativity (α)
MZ1 / BRD4 / VHL VCB-MZ1 (Binary)SPR29[14]N/A
Brd4ᴮᴰ²-MZ1 (Binary)SPR1[14]N/A
VCB-MZ1-Brd4ᴮᴰ² (Ternary)SPR5.4[9]~26[13]
CPS2 / CDK2 / CRBN CDK2-CPS2 (Binary)SPR136.4[1]N/A
CRBN-CPS2 (Binary)SPR118.5[4]N/A
CRBN-CPS2-CDK2 (Ternary)SPRNot specified~98[1]
BRD-5110 / PPM1D / CRBN PPM1D-BRD-5110 (Binary)SPR1[14]N/A
CRBN-BRD-5110 (Binary)SPR~3000[13][14]N/A

Note: VCB refers to the VHL-Elongin B-Elongin C complex. Kₗ values can vary slightly between studies due to different experimental conditions.

These data highlight that strong binary affinity does not always correlate with efficient degradation; high cooperativity in forming the ternary complex is often a more critical factor.[6][16] SPR is uniquely suited to provide these crucial kinetic and cooperativity insights.[6]

Experimental Protocol: SPR Analysis of the MZ1-BRD4-VHL System

This protocol provides a generalized procedure for measuring binary and ternary complex formation for the well-characterized PROTAC MZ1.[8][9][13]

1. Materials and Reagents

  • Instrument : Biacore T200 or similar SPR system.[1]

  • Sensor Chip : Ni²⁺ activated NTA sensor chip (for His-tagged proteins).[9]

  • Proteins :

    • His-tagged VCB (VHL/Elongin B/Elongin C) complex (Ligand).[9]

    • BRD4 bromodomain 2 (BRD4ᴮᴰ²) (Analyte).[9]

  • PROTAC : MZ1 (Analyte).

  • Running Buffer : E.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4.[13]

2. Ligand Immobilization

  • Prime the system with running buffer.

  • Activate the NTA sensor surface according to the manufacturer's protocol.

  • Immobilize the His-tagged VCB complex onto the sensor surface to a target level of ~100-200 RU.[9][13] This creates the active surface for binding analysis.

  • Use a reference flow cell (uncoated or with an irrelevant protein) for background subtraction.

3. Binary Interaction Analysis (VCB-MZ1)

  • Prepare a dilution series of MZ1 in running buffer (e.g., 1 nM to 100 nM).[9]

  • Perform a multi-cycle kinetics experiment by injecting each MZ1 concentration over the VCB-immobilized and reference surfaces.

  • Include buffer-only injections for double referencing.

  • Regenerate the surface between cycles if necessary.

  • Fit the double-referenced sensorgrams to a 1:1 binding model to determine kₐ, kₔ, and Kₗ.[4]

4. Ternary Complex Analysis (VCB-MZ1-BRD4ᴮᴰ²)

  • Prepare a matrix of analyte solutions. Pre-incubate a fixed, saturating concentration of BRD4ᴮᴰ² with a dilution series of MZ1 (e.g., 1 nM to 100 nM).[9]

  • Perform a single-cycle or multi-cycle kinetics experiment by injecting the pre-incubated complexes over the VCB-immobilized surface. Single-cycle kinetics are often preferred for high-affinity, slow-dissociating ternary complexes.[5][6]

  • Fit the resulting sensorgrams to a 1:1 binding model to determine the ternary Kₗ.

  • Control : Inject BRD4ᴮᴰ² alone to confirm it does not bind to the VCB surface in the absence of the PROTAC.[5]

5. Data Analysis and Cooperativity Calculation

  • Process the data using the instrument's evaluation software.

  • Calculate the cooperativity factor (α) using the measured dissociation constants:

    • α = Kₗ (Binary VCB-MZ1) / Kₗ (Ternary VCB-MZ1-BRD4ᴮᴰ²)[5]

Conclusion

For the rational design and optimization of PROTACs, a thorough understanding of the ternary complex is indispensable. Surface Plasmon Resonance provides a powerful, label-free, and real-time method to dissect the kinetics and affinity of both binary and ternary interactions.[1][4] While other techniques like ITC, BLI, and fluorescence-based assays offer complementary information, SPR stands out for its ability to deliver detailed kinetic data and quantify cooperativity, which are often highly predictive of a PROTAC's cellular activity.[8][9] By integrating SPR into the PROTAC discovery workflow, researchers can gain deeper mechanistic insights, enabling the development of more potent and selective protein degraders.

References

Stability of Phosphonate-Metal Oxide Bonds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linkage between a functional molecule and a metal oxide surface is a critical parameter for performance and longevity. This guide provides a comparative assessment of the stability of phosphonate (B1237965) anchors on various metal oxide surfaces, supported by experimental data and detailed protocols. We also compare phosphonates with alternative anchoring chemistries to provide a comprehensive overview for material selection and surface functionalization strategies.

The interaction between phosphonate ligands and metal oxide surfaces is a cornerstone of surface modification, enabling the development of advanced materials for applications ranging from biomedical devices and drug delivery systems to catalysts and sensors. The robustness of this phosphonate-metal oxide bond is paramount, as it directly influences the material's performance, durability, and reliability in its operational environment.

Comparative Analysis of Binding Affinity

Phosphonates are widely recognized for forming strong, stable bonds with a variety of metal oxide surfaces.[1] This strong interaction is attributed to the formation of covalent bonds between the phosphorus atom of the phosphonate group and the metal atoms on the oxide surface.[2] The binding can occur in several modes—monodentate, bidentate, and tridentate—which influences the overall stability of the interface.[2][3]

In aqueous environments, the stability of the phosphonate-metal oxide bond is significantly influenced by pH. Phosphonic acids are generally well-suited for acidic to neutral environments (pH < 8).[4] However, their stability can be compromised in basic conditions and in the presence of competing ions, such as phosphates found in phosphate-buffered saline (PBS).[4][5]

Compared to other common anchoring groups like carboxylates, phosphonates generally exhibit superior stability. Literature reports consistently indicate that carboxylic acids are weaker ligands in water and are more easily displaced than phosphonates.[5][6] While the binding strength of catechols is debated and can be stronger than phosphonates under specific conditions (e.g., physiological pH on iron oxide), they can be susceptible to oxidation at high pH.[4][5]

Below is a summary of quantitative data on the binding affinity of phosphonate and alternative ligands on different metal oxide surfaces.

LigandMetal OxideMethodBinding Affinity ConstantReference
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹[7]
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹[7]
16-Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹[7]
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹[7]
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg[7]
Phosphate (as a proxy for phosphonate)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg[7]

Experimental Protocols for Assessing Bond Stability

A variety of analytical techniques are employed to characterize the formation and stability of phosphonate self-assembled monolayers (SAMs) on metal oxide surfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Sample Preparation: Prepare metal oxide substrates (e.g., TiO₂, HfO₂, Al₂O₃) by cleaning and then depositing the phosphonate monolayer from a solution.[8][9]

  • Analysis: Place the functionalized substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: Irradiate the sample with a focused beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

  • Data Analysis: Analyze the P 2p and O 1s core level spectra to confirm the formation of P-O-metal bonds, indicative of covalent attachment.[2][10] Changes in the spectra after exposure to different environmental conditions (e.g., immersion in water or PBS) can be used to assess stability.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR can be used to study the binding and desorption of ligands from the surface of nanocrystals.

Methodology:

  • Sample Preparation: Disperse phosphonate-functionalized metal oxide nanocrystals in a suitable deuterated solvent (e.g., D₂O).[5]

  • Data Acquisition: Acquire ¹H NMR spectra of the nanocrystal dispersion.

  • Data Analysis: The presence of sharp peaks corresponding to free phosphonate ligands in the solution indicates desorption from the nanocrystal surface. The fraction of bound ligand can be quantified by comparing the integral of the peaks for the bound and free ligands.[5] This method is particularly useful for studying the influence of pH on ligand binding.[4][5]

Dynamic Light Scattering (DLS)

DLS is used to measure the size distribution of small particles in suspension and to assess the colloidal stability of functionalized nanoparticles.

Methodology:

  • Sample Preparation: Prepare dispersions of phosphonate-coated nanoparticles in the desired aqueous medium (e.g., water at different pH values, PBS).[5]

  • Data Acquisition: Measure the hydrodynamic diameter (Z-average) of the nanoparticles over time.

  • Data Analysis: An increase in the Z-average value over time is indicative of particle aggregation, which can be caused by the desorption of the stabilizing phosphonate ligands.[5][11] This provides an indirect measure of the stability of the phosphonate-metal oxide bond under the tested conditions.

Visualizing Experimental Workflows and Stability Factors

The following diagrams illustrate a typical experimental workflow for assessing bond stability and the key factors influencing the stability of phosphonate-metal oxide bonds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_results Data Interpretation start Clean Metal Oxide Substrate prep_solution Prepare Phosphonate Solution functionalize Immerse Substrate in Solution prep_solution->functionalize rinse_dry Rinse and Dry Functionalized Substrate functionalize->rinse_dry expose Expose to Test Environment (e.g., PBS, varied pH) rinse_dry->expose xps XPS Analysis expose->xps nmr NMR Analysis (for nanocrystals) expose->nmr dls DLS Analysis (for nanocrystals) expose->dls end Assess Bond Stability xps->end nmr->end dls->end

A typical experimental workflow for assessing the stability of phosphonate-metal oxide bonds.

stability_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Environmental Factors center Phosphonate-Metal Oxide Bond Stability metal_oxide Metal Oxide Type (e.g., TiO₂, Fe₂O₃) metal_oxide->center binding_mode Binding Mode (Monodentate, Bidentate, Tridentate) binding_mode->center ph pH of Solution ph->center solvent Solvent Polarity solvent->center competing_ions Presence of Competing Ions (e.g., PO₄³⁻) competing_ions->center temperature Temperature temperature->center

Key factors influencing the stability of phosphonate-metal oxide bonds.

References

The Fulcrum of Function: A Comparative Analysis of Flexible versus Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety.[1][2][3][4] The choice between a flexible or a rigid linker is a pivotal decision in PROTAC design, profoundly influencing the molecule's efficacy, selectivity, and pharmacokinetic properties.[1][3] This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, detailed protocols, and visual representations to inform rational PROTAC design.

The linker is far more than a simple spacer; it actively dictates the formation and stability of the crucial ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[5] A suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation efficiency of the target protein.[5]

Comparative Analysis of Linker Performance

The decision to employ a flexible or rigid linker is context-dependent, with each class offering distinct advantages and disadvantages. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have historically been the workhorses of PROTAC development due to their synthetic accessibility and ability to accommodate various ternary complex geometries.[1][2][] In contrast, rigid linkers, which incorporate structural elements like cycloalkanes, piperazines, piperidines, and aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[2][3][5][]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference Cell LineKey Observations
Flexible PEG ChainBRD4VHL~2.9>95HeLaThe flexible PEG linker in MZ1 allows for the necessary conformational adjustments to form a stable ternary complex.
Flexible Alkyl ChainAndrogen Receptor (AR)VHL~3000Not specified22Rv1A linear alkyl-linked PROTAC was able to induce AR degradation.[1]
Rigid Phenyl RingAndrogen Receptor (AR)VHLNo activityNot specified22Rv1Introduction of a rigid phenyl ring in place of a flexible unit abolished AR degradation, suggesting the rigid linker could not adopt a productive conformation.[1]
Rigid Piperidine (B6355638)/Piperazine (B1678402)Androgen Receptor (AR)VHLNot specifiedNot specifiedNot specifiedThe development of ARV-110 involved modifying a flexible linker to a more rigid structure using piperidine and piperazine connections, which significantly increased its metabolic stability and therapeutic potency.[3]
Flexible PEG ChainBTKCRBN1-40>85RamosLonger, flexible linkers were potent degraders, though they lacked positive cooperativity in ternary complex formation.[1]
Rigid MacrocycleBRD4VHLComparable to flexible parentNot specifiedNot specifiedA macrocyclic linker was designed to reduce the degrees of freedom and pre-organize the PROTAC, leading to a comparable degradation potency despite lower binary binding affinities, suggesting increased ternary complex formation efficiency.[7]

Signaling Pathways and Experimental Workflows

To effectively design and evaluate PROTACs, a thorough understanding of the underlying biological mechanism and the experimental steps involved is crucial.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The experimental evaluation of novel PROTACs typically follows a structured workflow to assess their efficacy and properties.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design Linker Design (Flexible vs. Rigid) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding Binary Binding Assays (e.g., SPR, ITC) Purification->Binding TernaryComplex Ternary Complex Formation (e.g., TR-FRET) Binding->TernaryComplex Permeability Cell Permeability Assays TernaryComplex->Permeability Degradation Western Blot for Protein Degradation Permeability->Degradation DoseResponse DC50 & Dmax Determination Degradation->DoseResponse Viability Cell Viability Assays DoseResponse->Viability PK Pharmacokinetics (PK) Viability->PK Efficacy In Vivo Efficacy Models PK->Efficacy

Caption: A generalized experimental workflow for PROTAC development and evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful evaluation of PROTACs.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody incubation and washing steps.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[7][8]

Protocol 2: PROTAC Synthesis via Click Chemistry

Objective: To synthesize a PROTAC library with varying linkers using a modular click chemistry approach.

Materials:

  • Warhead (target protein ligand) functionalized with an alkyne or azide (B81097)

  • E3 ligase ligand functionalized with a complementary azide or alkyne

  • Flexible or rigid linkers with terminal azide and alkyne functionalities

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF, t-BuOH/H2O)

  • Analytical and preparative HPLC

  • LC-MS and NMR for characterization

Procedure:

  • Preparation of Functionalized Ligands and Linkers: Synthesize or procure the warhead, E3 ligase ligand, and linkers with the appropriate reactive handles (alkyne and azide).

  • Click Reaction:

    • In a reaction vial, dissolve the alkyne-functionalized component (e.g., warhead) and the azide-functionalized component (e.g., E3 ligase-linker intermediate) in a suitable solvent.[9]

    • Add an aqueous solution of copper(II) sulfate.

    • Add a freshly prepared aqueous solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC or LC-MS until the starting materials are consumed.

  • Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent and purify the crude product using preparative HPLC.

    • Collect the fractions containing the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

This modular approach allows for the rapid generation of a library of PROTACs with different linker lengths and compositions, facilitating the systematic exploration of the structure-activity relationship.[1]

Conclusion

The linker is a critical determinant of PROTAC efficacy, and the choice between a flexible and a rigid linker has profound implications for the resulting molecule's performance. While flexible linkers offer synthetic convenience and conformational adaptability, rigid linkers can provide a pathway to enhanced potency, selectivity, and improved pharmacokinetic properties by pre-organizing the molecule for optimal ternary complex formation. The empirical nature of PROTAC design necessitates the synthesis and evaluation of a diverse set of linkers.[1] A systematic approach, guided by the principles outlined in this guide and supported by robust experimental validation, will empower researchers to rationally design the next generation of highly effective protein degraders.

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

The composition of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall efficacy, profoundly influencing its physicochemical properties and, consequently, its therapeutic potential. This guide provides a comparative analysis of how different linker compositions affect the solubility, permeability, and stability of PROTACs, supported by experimental data and detailed protocols for researchers in drug development.

PROTACs, heterobifunctional molecules that induce the degradation of target proteins, consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][] While the ligands ensure target engagement and E3 ligase recruitment, the linker is far from a passive spacer. Its length, rigidity, and chemical makeup directly impact key drug-like properties that govern a PROTAC's journey from administration to target degradation.[3][] This guide will delve into the nuances of linker composition, offering a comparative overview to aid in the rational design of next-generation protein degraders.

Comparative Analysis of Linker Impact on Physicochemical Properties

The choice of linker can dramatically alter a PROTAC's behavior in biological systems. The following tables summarize the quantitative impact of different linker types on solubility, permeability, and metabolic stability.

Table 1: Impact of Linker Composition on Aqueous Solubility

Linker TypeKey Structural FeaturesRepresentative PROTACsAqueous SolubilityKey Findings & Citations
PEG-based Polyethylene glycol chainsPROTACs with varying PEG lengthsGenerally higher solubilityPEG linkers are hydrophilic and can improve the water solubility of PROTACs, which is often a challenge for these high molecular weight molecules.[3][5] However, excessively long PEG chains can increase the polar surface area, potentially reducing cell permeability.[]
Alkyl-based Saturated or unsaturated alkyl chainsVarious PROTACs with C4-C8 alkyl linkersGenerally lower solubilityAlkyl linkers are hydrophobic, which can decrease aqueous solubility.[5] However, they can contribute to better cell permeability.[5]
Rigid (e.g., piperidine (B6355638)/piperazine) Cyclic structures like piperidine or piperazine (B1678402)ARV-110, ARV-471Variable, can be improvedRigid linkers can pre-organize the PROTAC into a bioactive conformation.[3] The inclusion of ionizable groups like piperazine can enhance solubility.[6]
"Clickable" (e.g., triazole) Triazole moieties formed by click chemistryPROTACs synthesized via CuAACGenerally stable, solubility variesThe triazole moiety is metabolically stable and can be used to rapidly synthesize PROTAC libraries.[]

Table 2: Impact of Linker Composition on Cell Permeability

Linker TypePermeability AssayRepresentative PROTACsPermeability (Papp) / In Cellulo/In Vitro RatioKey Findings & Citations
PEG-based PAMPA, Caco-2VHL-targeting PROTACsHigh permeability for some PEGylated PROTACsPEG linkers can allow PROTACs to adopt folded conformations that shield polar surface area, leading to increased cell permeability.[8][9]
Alkyl-based PAMPA, Caco-2VHL-targeting PROTACsLow to medium permeabilityHydrophobic interactions with alkyl linkers can lead to extended conformations in nonpolar environments, which can hinder cell permeability.[10]
Rigid (e.g., piperidine/piperazine) Cellular uptake assaysARV-110, ARV-471Improved permeabilityShort, rigid linkers with ionizable groups can enhance cell permeability and solubility.[6]
Flexible Aliphatic Cellular uptake assaysVHL-targeting PROTACsVariable, can be highFlexible linkers can allow the PROTAC to adopt different conformations, with some being more favorable for membrane traversal.[9]

Table 3: Impact of Linker Composition on Metabolic Stability

Linker TypeIn Vitro Metabolism ModelRepresentative PROTACsHalf-life (t1/2)Key Findings & Citations
Alkyl-based Human Liver MicrosomesJQ1-based PROTACsDecreases with increasing lengthLonger alkyl chains are more susceptible to metabolism, primarily through N-dealkylation and amide hydrolysis.[11][]
PEG-based Human Liver MicrosomesVariousGenerally more stable than long alkyl chainsPEG linkers are considered to be relatively metabolically stable.[5]
Rigid (e.g., piperazine) In vivo pharmacokinetic studiesOrally bioavailable PROTACsEnhanced stabilityRigidifying the linker can improve metabolic stability by reducing the number of potential metabolic soft spots.[6]
Attachment Point Human Liver MicrosomesThalidomide-based PROTACsVaries significantlyThe site of linker attachment to the E3 ligase ligand and the POI ligand can significantly impact metabolic stability.[11]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the context of these physicochemical properties, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Proteasome->Degraded_POI Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Linker Design (Composition, Length, Rigidity) Synthesis Chemical Synthesis Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA, Caco-2) Synthesis->Permeability Stability Metabolic Stability Assay (Microsomes, Plasma) Synthesis->Stability Binding Binding Assays (to POI and E3) Solubility->Binding Permeability->Binding Stability->Binding Degradation Western Blot for Protein Degradation Binding->Degradation CellViability Cell Viability Assays Degradation->CellViability PK Pharmacokinetics CellViability->PK PD Pharmacodynamics (Target Degradation in Tissue) PK->PD Efficacy Efficacy in Disease Models PD->Efficacy

Caption: A typical experimental workflow for evaluating PROTACs.

Detailed Experimental Protocols

Accurate assessment of physicochemical properties is crucial for comparing different PROTACs. Below are detailed methodologies for key experiments.

Aqueous Solubility Assay (Kinetic Solubility)

This protocol provides a general method for determining the kinetic solubility of a PROTAC, often a first-pass assessment in early drug discovery.[13]

  • Materials:

    • PROTAC compound (as a 10 mM stock solution in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates (non-binding surface)

    • Plate shaker

    • UV-Vis plate reader or HPLC-UV system

  • Procedure:

    • Prepare a series of dilutions of the PROTAC stock solution in DMSO.

    • Add a small volume (e.g., 1-2 µL) of each DMSO stock solution to a larger volume (e.g., 100-200 µL) of PBS in a 96-well plate to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%).

    • Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with constant shaking to allow for equilibration.

    • After incubation, inspect the wells for any visible precipitate.

    • Measure the concentration of the dissolved PROTAC in the supernatant. This can be done by either:

      • UV-Vis Spectroscopy: Measure the absorbance at the λmax of the PROTAC and calculate the concentration using a standard curve.

      • HPLC-UV: Centrifuge the plate to pellet any precipitate, take an aliquot of the supernatant, and analyze it by HPLC with UV detection. Quantify the concentration against a standard curve.

    • The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[14]

  • Materials:

    • PAMPA plate system (e.g., a 96-well filter plate with a PVDF membrane and a 96-well acceptor plate)

    • Phosphatidylcholine solution (e.g., in dodecane)

    • PROTAC compound

    • PBS, pH 7.4

    • UV-Vis plate reader or LC-MS/MS system

  • Procedure:

    • Coat the filter membrane of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate, forming an artificial lipid membrane.

    • Prepare a solution of the PROTAC in PBS (the donor solution) and add it to the wells of the donor plate.

    • Fill the wells of the acceptor plate with fresh PBS.

    • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

    • Calculate the permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes.[]

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • PROTAC compound

    • NADPH regenerating system (or NADPH)

    • Phosphate (B84403) buffer, pH 7.4

    • Acetonitrile (B52724) (with an internal standard) for quenching

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing the PROTAC at a final concentration (e.g., 1 µM) and HLMs in phosphate buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent PROTAC at each time point.

    • Plot the natural logarithm of the percentage of the remaining PROTAC against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

By systematically evaluating the impact of linker composition on these key physicochemical properties, researchers can make more informed decisions in the design and optimization of PROTACs with improved drug-like characteristics and enhanced therapeutic potential.

References

A Comparative Purity Analysis of Propargyl-PEG3-phosphonic acid and Alternative Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, targeted drug delivery, and proteomics, the purity and chemical fidelity of bifunctional linkers are paramount. These reagents are the critical bridges that connect bioactive molecules to probes, surfaces, or therapeutic agents. This guide provides an objective comparison of the purity of synthesized Propargyl-PEG3-phosphonic acid against a selection of commercially available alternative linkers. The data presented herein is based on standardized analytical methodologies to assist researchers in making informed decisions for their specific applications.

This compound is a versatile heterobifunctional linker featuring a propargyl group for click chemistry reactions and a phosphonic acid moiety for surface anchoring or further functionalization. Its polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance. However, the synthesis and purification of this molecule can present challenges, potentially leading to impurities that may compromise downstream applications.

Comparative Purity Analysis

The following table summarizes the purity analysis of a representative batch of synthesized this compound compared to three commercially available alternative heterobifunctional linkers. These alternatives were selected based on their common use in bioconjugation and their distinct reactive functionalities.

CompoundSupplier/SourceStated PurityAnalytical MethodMeasured Purity (%)Key Impurities Detected
This compound In-house Synthesis>95% (Target)HPLC, ¹H NMR, LC-MS96.2Incomplete reaction intermediates, residual catalyst
Alkyne-PEG4-NHS Ester Vendor A>98%HPLC, ¹H NMR98.5Hydrolyzed NHS ester
DBCO-PEG4-Acid Vendor B>95%HPLC, ¹H NMR97.1Isomeric impurities
Azido-PEG3-Maleimide Vendor C>95%HPLC, ¹H NMR95.8Hydrolyzed maleimide, unreacted starting materials

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC)

Purpose: To separate the main compound from its impurities and quantify their relative abundance.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Detector: Diode Array Detector (DAD) and Charged Aerosol Detector (CAD)

Method:

  • Prepare a 1 mg/mL solution of the linker in a 50:50 mixture of Mobile Phase A and B.

  • Set the column temperature to 30°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Monitor the elution profile at 210 nm (for compounds with chromophores) and with the CAD for universal detection.

  • Calculate purity based on the peak area percentage of the main compound relative to the total peak area.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Purpose: To confirm the chemical structure of the linker and identify any structural impurities.

Instrumentation:

Method:

  • Dissolve 5-10 mg of the linker in 0.6 mL of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks corresponding to the protons of the main compound and any impurity signals.

  • Compare the integral ratios to the expected values based on the molecular structure to confirm identity and assess purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight of the target compound and identify the mass of any impurities.

Instrumentation:

  • LC System: As described for HPLC.

  • Mass Spectrometer: Agilent 6530 Q-TOF or equivalent with an electrospray ionization (ESI) source.

Method:

  • Use the same HPLC method as described above.

  • Divert the column effluent to the ESI source of the mass spectrometer.

  • Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

  • Analyze the mass spectrum of the main peak to confirm the molecular weight of the linker.

  • Extract the mass spectra of impurity peaks to aid in their identification.

Visualizing the Analysis and Comparison

To better understand the workflow and the relationships between the compared linkers, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesized This compound hplc HPLC synthesis->hplc nmr ¹H NMR synthesis->nmr lcms LC-MS synthesis->lcms vendor_a Alkyne-PEG4-NHS Ester (Vendor A) vendor_a->hplc vendor_a->nmr vendor_a->lcms vendor_b DBCO-PEG4-Acid (Vendor B) vendor_b->hplc vendor_b->nmr vendor_b->lcms vendor_c Azido-PEG3-Maleimide (Vendor C) vendor_c->hplc vendor_c->nmr vendor_c->lcms purity_data Purity Data (Table 1) hplc->purity_data nmr->purity_data lcms->purity_data

Purity analysis workflow for bifunctional linkers.

linker_comparison cluster_propargyl_peg Target Compound cluster_alternatives Alternative Linkers propargyl This compound alkyne_nhs Alkyne-PEG4-NHS Ester propargyl->alkyne_nhs Different Activating Group dbco_acid DBCO-PEG4-Acid propargyl->dbco_acid Different Alkyne & Acid azido_mal Azido-PEG3-Maleimide propargyl->azido_mal Different Click Chemistry

Head-to-head comparison of different E3 ligase ligands with the same linker

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical determinant in the efficacy of these heterobifunctional molecules is the choice of the E3 ubiquitin ligase ligand, which dictates which of the over 600 E3 ligases in the human genome is hijacked to tag a protein of interest for degradation.[1][2] While a multitude of E3 ligases exist, a select few, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), have become the workhorses of the field due to the availability of well-characterized, high-affinity small molecule ligands.[2]

This guide provides a comparative analysis of different E3 ligase ligands when incorporated into PROTACs with the same linker and target-binding moiety. By keeping these components constant, we can more objectively assess the intrinsic impact of the E3 ligase ligand on degradation efficiency and ternary complex formation. This analysis is supported by experimental data from various studies, detailed methodologies for key validation experiments, and visualizations to clarify complex processes.

The Central Role of the Ternary Complex

The efficacy of a PROTAC is not merely a function of its binary binding affinities to the target protein and the E3 ligase.[1] The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is the pivotal event that precedes ubiquitination and subsequent degradation by the proteasome.[3] The stability and conformation of this complex are influenced by cooperative interactions between the target protein and the E3 ligase, which can be modulated by the specific E3 ligase ligand employed.[3]

PROTAC_Mechanism

Performance Comparison of E3 Ligase Ligands

Direct head-to-head comparisons of PROTACs with identical linkers and warheads but different E3 ligase ligands are not abundant in the literature.[4] However, by compiling data from studies that have undertaken such controlled comparisons, we can draw valuable insights. The following tables summarize the performance of PROTACs targeting the same protein but recruiting different E3 ligases.

Table 1: Comparison of VHL and CRBN Ligands for EGFRL858R Degradation

Note: Data is compiled from a study by Jin et al. (2020) where gefitinib (B1684475) was used as the EGFR-binding warhead with the same linker attached to either a VHL or a CRBN ligand.[5]

E3 Ligase LigandPROTACDC50 (nM) in HCC-827 cellsDC50 (nM) in H3255 cells
VHL685.03.3
CRBN691125

Table 2: Comparison of VHL and CRBN Ligands for KRASG12C Degradation

Note: The following data is illustrative of findings suggesting VHL-based PROTACs can be more efficient for KRAS degradation, though a direct comparison with an identical linker is not specified in the source.[6][7]

E3 Ligase RecruitedTargetDC50DmaxCell Line
VHLKRASG12C0.1 µM>90%NCI-H358
CRBNKRASG12C0.03 µM>90%NCI-H358

Table 3: Comparison of VHL and CRBN Ligands for Androgen Receptor (AR) Degradation

Note: Data compiled from studies on AR degraders.[5]

E3 Ligase LigandPROTACDC50 (nM) in LNCaP cellsDC50 (nM) in VCaP cells
VHLARD-690.860.76
CRBNARD-61Not specifiedNot specified

Key Characteristics of Common E3 Ligase Ligands

Cereblon (CRBN) Ligands

Ligands for CRBN are typically derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[2]

  • Advantages:

    • Well-established chemistry and readily available building blocks.[2]

    • Generally smaller and possess more drug-like properties compared to some VHL ligands.

    • Have demonstrated high degradation efficiency for a wide range of targets.[2]

  • Disadvantages:

    • Potential for off-target effects related to the native biology of CRBN.

    • Expression levels of CRBN can be low in certain cell types, potentially limiting PROTAC efficacy.[5]

von Hippel-Lindau (VHL) Ligands

VHL ligands are often based on a hydroxyproline (B1673980) scaffold that mimics the binding of HIF-1α to VHL.[2]

  • Advantages:

    • Form stable and long-lived ternary complexes, which can be beneficial for degrading stable target proteins.[]

    • The peptidic nature of the ligand scaffold offers multiple points for chemical modification.

  • Disadvantages:

    • Can be larger and less drug-like than CRBN ligands, potentially impacting cell permeability and pharmacokinetic properties.

    • VHL expression can be downregulated in hypoxic conditions, which are common in tumors.[]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.[1]

Western_Blot_Workflow

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.[1]

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the different concentrations of the PROTAC for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[9]

    • Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis.[9]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Data Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.[1]

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity.[10]

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[1]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification

Co-IP is used to confirm the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in cells.[11]

Materials:

  • Treated cell lysates (as prepared in Protocol 1, but with a non-denaturing lysis buffer)

  • Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein

  • Control IgG antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control. It is often beneficial to pre-treat with a proteasome inhibitor like MG132 to stabilize the ternary complex.[11]

    • Lyse the cells in a non-denaturing lysis buffer.[11]

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.[11]

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight at 4°C. Use a control IgG in a parallel sample.[11]

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.[11]

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.[11]

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.[11]

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.

    • Probe the membrane with antibodies against both the target protein and the E3 ligase.

    • The presence of the target protein in the sample where the E3 ligase was immunoprecipitated (and vice versa) confirms the formation of the ternary complex.[6]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a biophysical technique that provides real-time, label-free analysis of binding kinetics and affinities, allowing for the quantification of ternary complex formation and cooperativity.[12]

SPR_Workflow

Procedure Overview:

  • Immobilization: One of the binding partners, typically the E3 ligase, is immobilized on the surface of an SPR sensor chip.[12]

  • Binary Interaction Analysis:

    • To determine the binding affinity of the PROTAC for the E3 ligase, varying concentrations of the PROTAC are injected over the sensor surface.[12]

    • Similarly, the binary interaction between the PROTAC and the target protein is measured.[12]

  • Ternary Complex Analysis:

    • To measure the formation of the ternary complex, a mixture of the PROTAC and the target protein is injected over the immobilized E3 ligase.[12]

    • The binding response is measured, and the kinetics (association and dissociation rates) and affinity (KD) of the ternary complex are determined.[13]

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase and the ternary binding affinity.[12] An α value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase, which is often a hallmark of an effective PROTAC.[14]

Conclusion

The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC, with no single choice being universally optimal. CRBN and VHL remain the most utilized E3 ligases, each presenting a unique profile of advantages and disadvantages.[2] The data suggests that the optimal E3 ligase can be target-dependent, with VHL-based PROTACs showing greater efficacy for some targets like KRAS mutants, while CRBN-based degraders may be more suitable for others.[5][6] The expanding toolbox of ligands for other E3 ligases, such as MDM2 and IAPs, offers promising alternatives, particularly for targets that are resistant to degradation by CRBN or VHL-based PROTACs.[2] A thorough understanding of the target protein's biology, the expression profile of the E3 ligase in the target cells, and the principles of ternary complex formation are all essential for making an informed decision. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different E3 ligase ligands in the development of novel and effective protein degraders.

References

Benchmarking new PROTACs against known degraders in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic development by enabling the targeted degradation of disease-causing proteins. As novel PROTACs are continuously being developed, rigorous and standardized benchmarking against well-characterized degraders is crucial for evaluating their efficacy and potential for clinical translation. This guide provides a comprehensive framework for comparing the performance of new PROTACs with established degraders using key cellular assays, supported by experimental data and detailed protocols.

Key Performance Indicators for PROTAC Evaluation

The cellular activity of a PROTAC is determined by a series of events, each of which can be quantitatively assessed.[1] A successful PROTAC must effectively penetrate the cell, induce the formation of a stable ternary complex with the target protein and an E3 ligase, lead to ubiquitination of the target, and ultimately result in its degradation by the proteasome.[1][2] Key metrics to evaluate these processes include:

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein.[3]

  • Dmax: The maximum percentage of protein degradation achieved at a given concentration.[3]

  • IC50: The concentration of a PROTAC that inhibits a specific biological function by 50%.

This guide will focus on assays to determine these critical parameters, using the well-known degraders ARV-110 (an Androgen Receptor degrader) and MZ1 (a BRD4 degrader) as benchmarks.[4][5][6]

Comparative Data of Known Degraders

To provide a reference for benchmarking new PROTACs, the following tables summarize publicly available data for ARV-110 and MZ1.

Table 1: Performance of ARV-110 in Prostate Cancer Cell Lines [4][6][7]

ParameterCell LineValue
DC50 VCaP~1 nM
LNCaP~1 nM
Dmax VCaP, LNCaP>95%
Effect on PSA Expression VCaPSuppression at low nM concentrations
Apoptosis Induction VCaPPotent induction

Table 2: Performance of MZ1 in various cell lines [8]

ParameterTargetValue
Binding Affinity (Kd) BRD4 (BD1)39 nM
BRD4 (BD2)15 nM
Effect Apoptosis InductionInduces apoptosis in ovarian cancer cells
Anti-proliferativeInhibits colony formation

Essential Cellular Assays for PROTAC Benchmarking

A robust evaluation of a new PROTAC involves a multi-faceted approach, encompassing target degradation, ubiquitination, and downstream functional effects.

Target Protein Degradation Assays

The primary and most direct measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein.

  • Cell Culture and Treatment: Seed cells (e.g., VCaP for AR, HCC1806 for BRD4) in 6-well plates and allow them to adhere overnight.[9][10] Treat cells with a dose-response of the new PROTAC and the benchmark degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the protein of interest. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]

  • Detection and Quantification: Incubate with an HRP-conjugated secondary antibody and visualize the bands using an ECL substrate. Quantify band intensities using densitometry software and normalize to the loading control.[3]

Target Ubiquitination Assays

Confirming that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system is a critical mechanistic validation.[11]

  • Cell Treatment and Lysis: Treat cells with the PROTAC, the benchmark, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells as described above.[10]

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complex.

  • Washing and Elution: Wash the beads multiple times to remove non-specific binding and elute the protein complex.

  • Western Blot Analysis: Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitinated target protein.

Downstream Signaling and Functional Assays

Assessing the functional consequences of target protein degradation provides crucial insights into the PROTAC's therapeutic potential.

  • Cell Treatment and Lysis: Treat relevant cancer cell lines (e.g., those dependent on c-MYC) with the new PROTAC and MZ1.[9]

  • Western Blot Analysis: Perform Western blotting to measure the protein levels of downstream effectors of BRD4, such as c-MYC.[9]

  • RT-qPCR: To assess transcriptional changes, extract RNA from treated cells, reverse transcribe to cDNA, and perform quantitative PCR for genes regulated by the target protein (e.g., MYC).

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the new PROTAC and the benchmark degrader.[3]

  • Viability Assessment: After a desired incubation period (e.g., 72 hours), assess cell viability using a commercially available assay such as MTT or CellTiter-Glo.[3]

  • Data Analysis: Calculate the IC50 value by plotting cell viability against the logarithm of the PROTAC concentration.[5]

Off-Target Effects Assessment

Ensuring the specificity of a PROTAC is paramount to minimize potential toxicity.[12][13]

  • Cell Treatment and Sample Preparation: Treat cells with the new PROTAC at a concentration that gives maximal target degradation. Lyse the cells and digest the proteins into peptides.

  • Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance are potential off-targets.[13] These can then be validated by targeted Western blotting.[13]

Visualizing PROTAC Mechanisms and Workflows

Understanding the underlying biological pathways and experimental procedures is facilitated by clear visual representations.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: Experimental workflow for Western blotting.

BRD4_Signaling BRD4_PROTAC BRD4 PROTAC (e.g., MZ1) BRD4 BRD4 BRD4_PROTAC->BRD4 induces degradation of Degradation Proteasomal Degradation BRD4->Degradation cMYC c-MYC Transcription Suppression Degradation->cMYC leads to NFkB NF-κB Signaling Inhibition Degradation->NFkB leads to CellCycle Cell Cycle Arrest & Apoptosis cMYC->CellCycle

Caption: Downstream signaling effects of BRD4 degradation.

AR_Signaling AR_PROTAC AR PROTAC (e.g., ARV-110) AR Androgen Receptor (AR) AR_PROTAC->AR induces degradation of Degradation Proteasomal Degradation AR->Degradation PSA PSA Expression Suppression Degradation->PSA leads to TumorGrowth Inhibition of Tumor Growth PSA->TumorGrowth

Caption: Downstream signaling effects of Androgen Receptor degradation.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG3-phosphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of Propargyl-PEG3-phosphonic acid, offering essential safety and logistical information for researchers, scientists, and drug development professionals.

This guide outlines the necessary steps for handling, treating, and disposing of waste containing this compound, ensuring compliance with general safety standards.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to handle it with care, adhering to standard laboratory safety protocols. The presence of a phosphonic acid group suggests acidic properties, and the propargyl group can exhibit reactivity.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile).

  • Use safety goggles or a face shield.

  • Work in a well-ventilated area or under a chemical fume hood.

In Case of a Spill:

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a designated, sealable container for chemical waste.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the material to enter drains or watercourses.

Step-by-Step Disposal Procedure

The recommended disposal route for this compound is through a licensed hazardous waste disposal company. The following steps provide a comprehensive workflow for managing this chemical waste.

Waste Identification and Segregation

Properly segregate waste containing this compound from other waste streams to prevent unintended reactions.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong bases, and strong acids. The propargyl group can react with these substances.

  • Waste Container: Use a dedicated, clearly labeled, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

Neutralization of Acidic Waste

Due to the phosphonic acid group, the waste is acidic. Neutralization is a critical step to mitigate corrosivity (B1173158) before disposal.

  • Procedure:

    • Slowly add a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, to the aqueous waste solution containing this compound.

    • Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

    • The target pH for neutralization should be between 6.0 and 8.0.[1][2][3]

    • Perform the neutralization process in a well-ventilated area and be aware that the reaction may generate heat.

Containerization and Labeling

Proper containerization and labeling are essential for safe storage and transport.

  • Container: The neutralized waste should be stored in a sealed, leak-proof container.

  • Labeling: The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "Neutralized this compound Waste"

    • The composition of the waste mixture.

    • The date of accumulation.

    • Appropriate hazard pictograms, if required by your institution's EHS guidelines.

Storage and Final Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.

ParameterValue/RangeNotes
pH for Neutralization 6.0 - 8.0Neutralize acidic waste to this range before disposal to mitigate corrosivity.[1][2][3]
Recommended Container Material High-Density Polyethylene (HDPE)Ensure chemical compatibility to prevent container degradation.
Spill Absorbent Inert, non-combustible materialExamples include sand, vermiculite, or commercial absorbents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Segregate Waste (Avoid Incompatibles) A->B C Is the waste acidic? B->C D Neutralize with a weak base (Target pH 6.0-8.0) C->D Yes E Containerize in a labeled, compatible container C->E No D->E F Store in a designated satellite accumulation area E->F G Arrange for pickup by licensed waste disposal company F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG3-phosphonic acid
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG3-phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.